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  • Product: 2-(2-Iodoethoxy)ethan-1-ol
  • CAS: 130536-69-5

Core Science & Biosynthesis

Foundational

2-(2-Iodoethoxy)ethan-1-ol CAS 130536-69-5 properties

A Pivotal PEG-Linker Building Block for Targeted Protein Degradation Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD), the physicochemical properties of the linker moiety are as c...

Author: BenchChem Technical Support Team. Date: February 2026

A Pivotal PEG-Linker Building Block for Targeted Protein Degradation

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD), the physicochemical properties of the linker moiety are as critical as the ligands themselves. 2-(2-Iodoethoxy)ethan-1-ol (CAS 130536-69-5) serves as a high-precision "PEG2" building block. Characterized by a terminal hydroxyl group for ester/ether formation and a highly reactive iodide for nucleophilic substitution, this bifunctional molecule enables the modular synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). This guide details its physicochemical profile, synthesis pathways, and critical handling protocols to ensure experimental success.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 2-(2-Iodoethoxy)ethan-1-ol
CAS Number 130536-69-5
Synonyms 2-(2-Iodoethoxy)ethanol; Diethylene glycol monoiodide; Iodo-PEG2-alcohol
Molecular Formula C₄H₉IO₂
Molecular Weight 216.02 g/mol
Physical Form Colorless to pale yellow liquid
Density (Predicted) ~1.84 g/cm³
Boiling Point (Predicted) ~244°C (at 760 mmHg)
Solubility Soluble in DCM, DMSO, Methanol, Acetone
Storage Conditions 2–8°C, Hygroscopic, Light Sensitive (Store in amber vials)

Synthesis & Production Methodologies

The synthesis of 2-(2-iodoethoxy)ethan-1-ol is primarily achieved via a Finkelstein reaction , converting the readily available chloro-analog (2-(2-chloroethoxy)ethanol) into the iodo-derivative. This method leverages the superior leaving group ability of iodine to facilitate downstream alkylation reactions.

Primary Synthetic Route: Finkelstein Halide Exchange

This protocol relies on the solubility difference between sodium iodide (NaI) and sodium chloride (NaCl) in acetone. NaI is soluble, while NaCl precipitates, driving the equilibrium forward (Le Chatelier's principle).

  • Precursor: 2-(2-Chloroethoxy)ethanol (CAS 628-89-7).[1]

  • Reagents: Sodium Iodide (NaI), Acetone or 2-Butanone (MEK).

  • Conditions: Reflux under inert atmosphere (N₂) for 12–24 hours.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-(2-chloroethoxy)ethanol in anhydrous acetone (0.5 M concentration).

  • Addition: Add 5.0 eq of NaI. The solution will turn yellow/orange.

  • Reflux: Heat to reflux (approx. 56°C) with vigorous stirring. Protect from light using aluminum foil.

  • Work-up: Cool to room temperature. Filter off the precipitated NaCl solid.

  • Concentration: Remove solvent under reduced pressure.

  • Extraction: Dissolve residue in DCM, wash with 10% sodium thiosulfate (to remove free iodine) and brine.

  • Purification: Dry over MgSO₄ and concentrate. Purification via silica gel chromatography (Hexane/EtOAc) may be required if elimination byproducts are present.

Reaction Mechanism Visualization[10]

SynthesisPathway Precursor 2-(2-Chloroethoxy)ethanol (Cl-PEG2-OH) Transition Transition State [SN2 Attack] Precursor->Transition Nucleophilic Attack Reagent NaI (Excess) Acetone, Reflux Reagent->Transition Product 2-(2-Iodoethoxy)ethan-1-ol (I-PEG2-OH) Transition->Product Inversion Byproduct NaCl (Precipitate) Transition->Byproduct

Figure 1: Finkelstein exchange mechanism converting the chloro-precursor to the iodo-linker.

Reactivity & Mechanistic Insight

The "Iodine Effect" in Linker Chemistry

The iodine atom in CAS 130536-69-5 is a "soft" leaving group with a weak C-I bond (~57 kcal/mol) compared to C-Cl (~81 kcal/mol). This makes the terminal carbon highly electrophilic, allowing for mild alkylation conditions.

  • Advantage: Reactions with nucleophiles (amines, thiols, phenoxides) proceed at lower temperatures, preserving sensitive functional groups on the ligand.

  • Risk: The compound is susceptible to elimination (E2) to form vinyl ethers if treated with strong, bulky bases (e.g., t-BuOK).

Nucleophilic Substitution Workflow

This linker is typically used to bridge an E3 ligase ligand (e.g., Thalidomide or VHL ligand) and a Target Protein ligand.

PROTAC_Assembly Linker 2-(2-Iodoethoxy)ethan-1-ol (Electrophile) Intermediate Ligand-PEG2-OH Linker->Intermediate SN2 Alkylation Ligand Target Ligand-NH2 (Nucleophile) Ligand->Intermediate SN2 Alkylation Base Weak Base (K2CO3 or DIPEA) Base->Intermediate SN2 Alkylation Activation Activation Step (Tosylation or MsCl) Intermediate->Activation PROTAC Final PROTAC Molecule Activation->PROTAC Coupling E3Ligand E3 Ligase Ligand (e.g., Thalidomide) E3Ligand->PROTAC Coupling

Figure 2: Strategic incorporation of the PEG2-Iodo linker into a PROTAC scaffold.

Analytical Characterization

Validating the identity of CAS 130536-69-5 requires distinguishing it from its chloro-precursor. NMR spectroscopy provides a clear diagnostic shift.

NucleusSignal AssignmentApproximate Shift (δ ppm)Diagnostic Note
¹H NMR -CH₂-I 3.20 – 3.30 Upfield triplet (distinct from -CH₂-Cl at ~3.60 ppm)
¹H NMR -CH₂-OH3.70 – 3.75Multiplet
¹H NMR -O-CH₂-3.60 – 3.80Overlapping multiplets
¹³C NMR -CH₂-I 2.0 – 5.0 Highly shielded carbon (diagnostic)

Quality Control Check: Absence of the triplet at ~3.60 ppm confirms complete conversion of the chloro-starting material.

Handling, Safety, & Storage[1]

Stability Hazards
  • Photolytic Decomposition: Alkyl iodides liberate free iodine (

    
    ) upon exposure to light, turning the liquid violet/brown.
    
    • Mitigation: Wrap all reaction vessels in aluminum foil. Store in amber glass.

  • Thermal Instability: Avoid heating above 100°C without solvent; risk of rapid decomposition.

Safety Protocols
  • Alkylating Agent: As a primary alkyl halide, this compound is a potential alkylating agent and mutagen.

    • PPE: Double nitrile gloves, lab coat, and safety goggles.

    • Engineering Controls: Always handle inside a fume hood.

  • Decontamination: Spills should be treated with 10% sodium thiosulfate solution to quench iodine before cleanup.

References

  • Finkelstein Reaction Methodology: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (General reference for halide exchange).
  • PEG Linker Synthesis: "4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane". Organic Syntheses, Coll. Vol. 10, p. 71 (2004). Link (Describes synthesis of related iodo-PEG reagents).

  • PROTAC Linker Design: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020. Link

  • Compound Data: PubChem Compound Summary for CID 12361 (Chloro-analog reference for spectral comparison). Link

  • Supplier Safety Data: ChemScene SDS for 2-(2-Iodoethoxy)ethan-1-ol. Link

Sources

Exploratory

Technical Guide: Comparative Analysis of 2-(2-Iodoethoxy)ethanol and 2-(2-Chloroethoxy)ethanol

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biologists Focus: Synthetic Utility, Reactivity Kinetics, and Application in Targeted Protein Degradation (PRO...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biologists Focus: Synthetic Utility, Reactivity Kinetics, and Application in Targeted Protein Degradation (PROTACs)[1]

Executive Summary: The Stability-Reactivity Trade-off

In the architecture of heterobifunctional molecules—specifically PROTACs (Proteolysis Targeting Chimeras) and radiotracers—the choice of alkylating agent for linker synthesis is a critical decision point.[1] This guide analyzes the operational differences between 2-(2-Chloroethoxy)ethanol (the stable precursor) and 2-(2-Iodoethoxy)ethanol (the activated reagent).

While the Chloro- analog offers superior shelf-stability and lower cost, its poor leaving group ability (


) necessitates harsh reaction conditions that can degrade sensitive biological pharmacophores.[1] Conversely, the Iodo-  analog provides rapid kinetics under mild conditions due to the weak C-I bond, but suffers from photo-instability and oxidative degradation.[1] This guide provides the mechanistic grounding and protocols to navigate this trade-off, advocating for an in situ activation strategy (Finkelstein reaction) to maximize yield and purity.

Part 1: Physicochemical & Structural Analysis[1]

The fundamental difference between these two compounds lies in the carbon-halogen bond strength and the polarizability of the leaving group.[1]

Comparative Properties Table
Property2-(2-Chloroethoxy)ethanol2-(2-Iodoethoxy)ethanol
CAS Number 628-89-7Often generated in situ (Analog: 53643-46-8)
Molecular Weight 124.57 g/mol 216.02 g/mol
Bond Energy (C-X) ~339 kJ/mol (Strong)~222 kJ/mol (Weak)
Leaving Group Ability Poor (

of HCl: -7)
Excellent (

of HI: -10)
Boiling Point 185–190 °CDecomposes upon distillation
Density 1.18 g/mL>1.6 g/mL (Estimated)
Storage Stability High (RT, dark)Low (Light sensitive, -20°C)
Structural Insight

Both molecules serve as "PEG-2" (diethylene glycol) spacers.[1] The hydrophilic ether backbone improves water solubility—a critical parameter for PROTACs, which often suffer from high lipophilicity (cLogP).[1] The terminal hydroxyl group (-OH) serves as a handle for further functionalization (e.g., oxidation to carboxylic acid or tosylation), while the halide (-X) acts as the electrophilic site for conjugation.[1]

Part 2: Reactivity Profiles & Mechanistic Deep Dive[1]

The synthetic utility of these compounds is governed by the kinetics of Nucleophilic Substitution (


).[1][2]
The Leaving Group Effect

The rate of substitution depends heavily on the stability of the leaving group.[1] Iodide (


) is a "soft" base with a large ionic radius, allowing it to stabilize the negative charge more effectively than chloride (

).[1]
  • Chloro- Pathway: Requires high temperatures (>80°C) or strong bases (e.g., NaH) to force the expulsion of the chloride ion.[1]

  • Iodo- Pathway: Proceeds rapidly at room temperature or mild heating (40–60°C) with weaker bases (e.g.,

    
    ), preserving the integrity of complex ligands.[1]
    
Visualization: Reactivity Landscape

The following diagram illustrates the Activation Energy (


) differential between the two pathways.

Reactivity cluster_0 Reaction Coordinate Start Nucleophile + Alkyl Halide TS_Cl TS (Chloro) High Ea Start->TS_Cl Slow (High Heat) TS_I TS (Iodo) Low Ea Start->TS_I Fast (Mild) Product Alkylated Product TS_Cl->Product TS_I->Product caption Fig 1: Energy barrier comparison. The Iodo- pathway (Green) requires significantly lower activation energy.

[1]

Part 3: Synthetic Utility in Drug Development[1]

PROTAC Linker Design

In PROTAC development, the linker length and composition determine the ternary complex stability (Target-PROTAC-E3 Ligase).[1] 2-(2-Iodoethoxy)ethanol is the preferred reagent for introducing a precise 2-unit PEG spacer.[1]

  • Workflow: The Iodo- reagent reacts with a phenolic or amine group on the E3 ligase ligand (e.g., Thalidomide derivative) or the Warhead.[1]

  • Advantage: The mild conditions prevent racemization of chiral centers often found in E3 ligands (e.g., the glutarimide ring of Thalidomide).

The Finkelstein Transformation (Make vs. Buy)

Due to the instability of the Iodo- compound, it is standard practice to purchase the stable Chloro- precursor and convert it to the Iodo- form immediately prior to use via the Finkelstein Reaction .[1]

Mechanism:



The reaction is driven forward by the precipitation of NaCl, which is insoluble in acetone.[1]

Part 4: Experimental Protocols

Protocol A: Finkelstein Conversion (In Situ Activation)

Use this protocol to generate the reactive Iodo- species from the commercial Chloro- precursor.[1]

Reagents:

  • 2-(2-Chloroethoxy)ethanol (1.0 eq)[1][3][4]

  • Sodium Iodide (NaI) (1.5 eq) - Must be dry[1]

  • Solvent: 2-Butanone (MEK) or Acetone (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 2-(2-Chloroethoxy)ethanol in 20 mL of anhydrous acetone/MEK.

  • Addition: Add 15 mmol of NaI. The solution may turn slightly yellow.[1]

  • Reflux: Heat to reflux (60°C for acetone, 80°C for MEK) for 12–18 hours.

  • Precipitation: Observe the formation of a white solid (NaCl).

  • Workup:

    • Cool to room temperature.

    • Filter off the NaCl solid.[1]

    • Concentrate the filtrate in vacuo (do not heat above 40°C).[1]

    • Critical: Use the resulting crude oil immediately.[1] Do not distill, as alkyl iodides can decompose explosively or degrade rapidly.[1]

Protocol B: Nucleophilic Coupling (General PROTAC Synthesis)

Coupling the freshly prepared linker to a phenol-based ligand.[1]

  • Base: Suspend the phenol ligand (1.0 eq) and

    
     (2.0 eq) in DMF.
    
  • Coupling: Add the crude 2-(2-Iodoethoxy)ethanol (1.2 eq) dropwise.

  • Reaction: Stir at 50°C for 4 hours. (Note: The Chloro- analog would require 100°C+ and >12 hours).

  • Validation: Monitor by LC-MS for the disappearance of the starting material.

Visualization: Synthetic Workflow

Workflow Step1 Precursor: 2-(2-Chloroethoxy)ethanol Step2 Activation: Finkelstein Rxn (NaI, Acetone) Step1->Step2 Step3 Intermediate: 2-(2-Iodoethoxy)ethanol Step2->Step3 - NaCl (ppt) Step4 Coupling: React with Ligand (K2CO3, DMF) Step3->Step4 Step5 Final Product: PROTAC Linker Conjugate Step4->Step5 caption Fig 2: The 'Make-and-Use' workflow avoids storage of the unstable Iodo- intermediate.

Part 5: Stability, Storage, and Safety[1]

Stability[1][5][6][7]
  • Chloro-: Indefinitely stable at room temperature if sealed.[1] Non-volatile.

  • Iodo-: Prone to homolytic cleavage of the C-I bond by UV light, generating iodine radicals (

    
    ) which cause oxidation and discoloration (browning).[1]
    
Storage Recommendations

If you must isolate and store the Iodo- compound:

  • Stabilizer: Add Copper wire or Silver wool to the vial (scavenges free iodine).[1]

  • Environment: Store at -20°C under Argon atmosphere.

  • Container: Amber glass vial to block UV light.

Safety Warning

Alkylating agents are genotoxic . Both compounds can alkylate DNA.

  • Handling: Double-glove (Nitrile).[1] Use a fume hood.

  • Neutralization: Quench excess alkyl halides with an aqueous solution of cysteine or thiosulfate before disposal.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 78871, 2-[2-(2-Chloroethoxy)ethoxy]ethanol. Retrieved from [Link]

  • Organic Syntheses. (1990).[1] Synthesis of Crown Ethers via Finkelstein Activation. Org. Synth. 1990, 68, 234.[1] Retrieved from [Link][1]

Sources

Foundational

Technical Guide: 2-(2-Iodoethoxy)ethan-1-ol (PEG2-Iodide)

Sourcing, Quality Assurance, and Application in Drug Discovery Executive Summary 2-(2-Iodoethoxy)ethan-1-ol (CAS: 72531-53-4), often referred to as Diethylene glycol monoiodide or 2-Iodo-PEG2-OH , is a critical bifunctio...

Author: BenchChem Technical Support Team. Date: February 2026

Sourcing, Quality Assurance, and Application in Drug Discovery

Executive Summary

2-(2-Iodoethoxy)ethan-1-ol (CAS: 72531-53-4), often referred to as Diethylene glycol monoiodide or 2-Iodo-PEG2-OH , is a critical bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and radiopharmaceuticals.[1] Its utility lies in its dual functionality: a highly reactive primary iodide for electrophilic alkylation and a terminal hydroxyl group for further derivatization.

This guide provides a technical analysis of the supply landscape, price benchmarking, and self-validating handling protocols to mitigate the stability risks associated with alkyl iodides.

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

Before sourcing, researchers must distinguish this specific "PEG2" variant from longer chain analogs often conflated in search results.

AttributeSpecification
Chemical Name 2-(2-Iodoethoxy)ethan-1-ol
Common Aliases 2-Iodo-PEG2-OH; Diethylene glycol monoiodide
CAS Number 72531-53-4 (Note: distinct from the chloro-analog 628-89-7)
Molecular Formula C₄H₉IO₂
Molecular Weight 216.02 g/mol
Physical State Pale yellow to brown liquid (color depends on iodine liberation)
Boiling Point ~85-90°C at 0.5 mmHg (High vacuum required for distillation)
Core Instability Photosensitivity: C-I bond cleavage releases I₂ (browning).[1][2][3][4][5][6][7][8][9][10] Elimination: Basic conditions promote E2 elimination to vinyl ethers.
The Purity Trap: Common Impurities

When sourcing from Tier 2 or 3 suppliers, the following impurities are common due to incomplete Finkelstein reactions or poor storage:

  • 2-(2-Chloroethoxy)ethanol: The unreacted starting material (if made via Cl

    
     I exchange). Hard to separate by flash chromatography due to similar polarity.
    
  • Diethylene Glycol: Result of hydrolysis.

  • Vinyl Ethers: Result of elimination under basic conditions or high heat.

Part 2: Sourcing Landscape & Price Analysis

The market for 2-(2-Iodoethoxy)ethan-1-ol is bifurcated between high-cost catalog suppliers (guaranteed purity) and building-block specialists (variable purity).

Supplier Tier Comparison
TierSupplier ExamplesTypical ScaleEst. Price Range (USD/g)Risk Profile
Tier 1: Global Catalog Sigma-Aldrich (Merck), TCImg to 1g$150 - $300 / g Low: High QA, CoA provided, cold chain shipping.
Tier 2: BB Specialists Enamine, Combi-Blocks, Ambeed1g to 10g$40 - $90 / g Medium: Generally reliable, but batch variability exists.
Tier 3: Bulk/CRO Watson Int., BOC Sciences>10g$15 - $35 / g High: Requires internal QC validation (NMR/LCMS) upon receipt.

> Note: Prices fluctuate based on raw material costs (iodine) and stock availability. Prices estimated for Q1 2025 budgeting.

Procurement Strategy: The "Make vs. Buy" Decision

For small scale (<500 mg), Tier 1 sourcing is recommended to save time. For >5g requirements, the cost disparity suggests either buying from Tier 2 or synthesizing it in-house from the inexpensive chloro-precursor (CAS 628-89-7).

Visualization: Procurement Decision Logic

The following diagram outlines the logical flow for determining the sourcing strategy based on project phase and quantity.

ProcurementLogic Start Requirement: PEG2-Iodide QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 1 gram QtyCheck->SmallScale LargeScale > 5 grams QtyCheck->LargeScale Tier1 Buy Tier 1 (Sigma/TCI) High Cost / Low Risk SmallScale->Tier1 Speed Priority Tier2 Buy Tier 2 (Combi/Enamine) Moderate Cost SmallScale->Tier2 Budget Priority LargeScale->Tier2 Standard InHouse In-House Synthesis (Finkelstein Rxn) LargeScale->InHouse Cost Sensitive QC_Check Internal QC: 1H NMR + LCMS Tier1->QC_Check Tier2->QC_Check InHouse->QC_Check

Caption: Decision matrix for sourcing 2-(2-Iodoethoxy)ethan-1-ol balancing cost, scale, and risk.

Part 3: Synthesis & Handling Protocol (Self-Validating)

If sourcing is delayed or cost-prohibitive, the synthesis of 2-(2-Iodoethoxy)ethan-1-ol is a standard Finkelstein reaction. This protocol includes built-in checkpoints to ensure integrity.

Reaction Scheme


Detailed Methodology

Precursors:

  • 2-(2-Chloroethoxy)ethanol (CAS 628-89-7) - Cheap, stable.[1]

  • Sodium Iodide (NaI) - Dry, anhydrous.[11]

Step-by-Step Protocol:

  • Setup: Dissolve 2-(2-Chloroethoxy)ethanol (1.0 equiv) in anhydrous acetone (0.5 M concentration).

  • Activation: Add Sodium Iodide (1.5 equiv). Validation: The solution should remain clear or turn slightly yellow.

  • Reflux: Heat to reflux (approx. 60°C) for 18–24 hours.

    • Observation: A white precipitate (NaCl) will form, indicating reaction progress.

  • Workup (Critical for Stability):

    • Filter off the NaCl solid.

    • Concentrate the filtrate.

    • Redissolve residue in DCM (Dichloromethane).

    • Wash 1: 10% Sodium Thiosulfate (

      
      ) solution. Why? This reduces any free Iodine (
      
      
      
      , brown color) back to iodide, ensuring a colorless product.
    • Wash 2: Brine.[1]

  • Purification: If NMR shows >5% starting material, purify via silica flash chromatography (Hexanes/Ethyl Acetate gradient).

Storage Protocol
  • Container: Amber glass vial (light protection).

  • Stabilizer: Add a small piece of activated Copper wire (scavenges free radicals/iodine).

  • Environment: Store at -20°C under Argon/Nitrogen.

Part 4: Application in PROTAC Synthesis

The primary utility of this linker is N-alkylation of E3 ligase ligands (e.g., Thalidomide derivatives) or Target Protein ligands.

Standard N-Alkylation Workflow

Reagents: PEG2-Iodide, Base (


 or DIPEA), Solvent (DMF or MeCN).
  • Deprotonation: Stir the amine/amide-containing ligand with

    
     (2.0 equiv) in DMF for 30 mins at RT.
    
  • Addition: Add 2-(2-Iodoethoxy)ethan-1-ol (1.2 equiv) dropwise.

  • Monitoring: Heat to 50–60°C. Monitor via LCMS.

    • Troubleshooting: If elimination (vinyl ether) is observed, lower temperature and switch to a weaker base (

      
       or DIPEA).
      
Visualization: Degradation & Impurity Pathways

Understanding how the molecule degrades helps in interpreting QC data.

DegradationPathways Target 2-(2-Iodoethoxy)ethan-1-ol (Target Product) Impurity1 Free Iodine (I2) (Brown Coloration) Target->Impurity1 Homolytic Cleavage Impurity2 Vinyl Ether Derivative (Elimination Product) Target->Impurity2 E2 Elimination (-HI) Light Light / Heat Light->Target Base Strong Base / Heat Base->Target

Caption: Common degradation pathways. Avoid light to prevent I2 formation; avoid harsh bases to prevent elimination.

References

  • PubChem Compound Summary. (n.d.). 2-(2-Iodoethoxy)ethanol.[4] National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of crown ethers and PEG derivatives. (General reference for PEG-halide synthesis). Retrieved from [Link]

  • Jaime-Figueroa, S., et al. (2020).[7] "Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs)." Bioorganic & Medicinal Chemistry Letters. (Context for PEG linker usage).

Sources

Exploratory

Technical Guide: Synthesis of Short-Chain Halo-PEG Alcohols

Executive Summary: The Precision of Linker Chemistry In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and molecular glues, the linker is not merely a bridge; it is a determinant of pharmacokinetics, solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision of Linker Chemistry

In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and molecular glues, the linker is not merely a bridge; it is a determinant of pharmacokinetics, solubility, and bioavailability. Short-chain Polyethylene Glycols (PEGs)—specifically discrete, monodisperse units (


)—are the industry standard for these applications.[1]

This guide details the synthesis of heterobifunctional Halo-PEG-Alcohols (


). These molecules are critical "hot" ends for further functionalization.[1] While simple in structure, their synthesis is plagued by the "statistical trap" of symmetrical diols. We present a field-proven, high-fidelity protocol that prioritizes monodispersity  and regioselectivity  over crude statistical methods.

Strategic Analysis: Overcoming the Statistical Trap

The fundamental challenge in synthesizing


 from a PEG-diol (

) is symmetry.[1] A direct reaction with a halogenating agent (e.g.,

,

) typically yields a statistical mixture:
  • Unreacted Diol (Starting Material)

  • Mono-halo Product (Target)

  • Di-halo Byproduct (Impurity)

Separating the di-halo impurity from the mono-halo target is notoriously difficult due to their similar polarity and lack of distinct UV chromophores. Therefore, the Desymmetrization Strategy via selective activation is the superior route.

Comparison of Halogenation Pathways
FeatureDirect Halogenation (

)
Appel Reaction (

)
Desymmetrization (Tosyl/Mesyl)
Selectivity Low (Statistical ~50% max)Moderate (Stoichiometric control)High (>90% mono-selectivity)
Purification Difficult (Distillation/Column)Difficult (Removal of

)
Facilitated (Distinct polarities)
Scalability HighLow to MediumHigh
Reagent Cost LowHighMedium
Recommendation Avoid for high purityUse for specific substratesPrimary Recommendation

Core Protocol: The Silver-Catalyzed Desymmetrization Route[1]

This protocol utilizes the Bouzide and Sauve method , employing Silver(I) Oxide (


) and Potassium Iodide (

) to catalyze the selective mono-tosylation of the PEG diol. This creates a distinct intermediate that can be purified before halogenation.[1]
Phase 1: Selective Mono-Tosylation

Objective: Convert symmetrical PEG-diol to Mono-Tosyl-PEG-Alcohol.[1]

Reagents:

  • Short-chain PEG Diol (e.g., Tetraethylene glycol,

    
    ) [dried azeotropically].[1]
    
  • 
    -Toluenesulfonyl chloride (
    
    
    
    ).[1]
  • Silver(I) Oxide (

    
    ) - Catalyst.[1]
    
  • Potassium Iodide (

    
    ) - Co-catalyst.[1]
    
  • Dichloromethane (DCM) - Solvent.[1][2]

Mechanism:


 mediates the internal hydrogen bonding of the diol, activating one hydroxyl group preferentially.

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve PEG diol (1.0 equiv) in anhydrous DCM.

  • Catalyst Addition: Add

    
     (1.5 equiv) and 
    
    
    
    (0.2 equiv).[1] The mixture will be heterogeneous (gray/black suspension).
  • Activation: Cool to

    
    . Add 
    
    
    
    (1.1 equiv) dropwise.[1]
  • Reaction: Stir vigorously at

    
     for 1 hour, then warm to room temperature for 2-4 hours. Monitor by TLC (Visualize with 
    
    
    
    stain; PEG does not absorb UV well).[1]
  • Workup: Filter through a Celite pad to remove silver salts.[1] Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (

    
    ).
    
    • Gradient: 100% DCM

      
       5% MeOH/DCM.[1]
      
    • Elution Order: Di-tosyl (fastest)

      
      Mono-tosyl (Target) 
      
      
      
      Unreacted Diol (slowest).
Phase 2: Halogen Displacement (Finkelstein/Substitution)

Objective: Convert Mono-Tosyl-PEG-Alcohol to Halo-PEG-Alcohol.[1]

Reagents:

  • Mono-Tosyl-PEG-Alcohol (from Phase 1).[1]

  • Lithium Bromide (

    
    ) or Sodium Iodide (
    
    
    
    ).[1]
  • Acetone or 2-Butanone (MEK).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the Mono-Tosyl-PEG intermediate in reagent-grade acetone (0.1 M concentration).

  • Displacement: Add

    
     (5.0 equiv) for bromination or 
    
    
    
    (5.0 equiv) for iodination.[1]
  • Reflux: Heat to reflux (

    
    ) for 4–12 hours. The reaction is driven by the precipitation of the sulfonate salt (tosylate).
    
  • Workup: Cool to room temperature. Filter off the solid precipitate. Remove solvent in vacuo.[1]

  • Final Polish: Dissolve residue in minimal DCM, wash with water (to remove excess halide salts), dry over

    
    , and concentrate.
    
    • Note: The product is now chemically distinct from the starting material and high purity (>95%) is achieved without difficult chromatography.

Alternative Protocol: The Appel Reaction

Use case: When avoiding sulfonate intermediates is strictly required.

The Appel reaction converts an alcohol to a halide using Triphenylphosphine (


) and a Tetrahalomethane (

).[3] While efficient, the removal of Triphenylphosphine Oxide (

) is the primary bottleneck.
Mechanism Visualization

The following diagram illustrates the activation and substitution mechanism.

AppelReaction cluster_inputs Reagents PPh3 Triphenylphosphine (PPh3) Intermediate1 Phosphonium Salt [Ph3P-X]+ [CX3]- PPh3->Intermediate1 Activation CBr4 CBr4 / CCl4 CBr4->Intermediate1 Alcohol PEG-Alcohol (R-OH) Intermediate2 Oxyphosphonium Intermediate [Ph3P-O-R]+ Alcohol->Intermediate2 Intermediate1->Intermediate2 + R-OH - CHX3 Products Alkyl Halide (R-X) + TPPO (Ph3P=O) Intermediate2->Products SN2 Attack by X-

Caption: The Appel reaction mechanism proceeds via an Oxyphosphonium intermediate, ensuring stereochemical inversion (if chiral) and neutral conditions.[1]

Critical Cleanup Step: To remove TPPO, triturate the crude residue with cold diethyl ether or hexane (TPPO is insoluble; product is soluble) or use


 complexation.

Synthesis Workflow Diagram

The following flowchart summarizes the recommended Desymmetrization Route for maximum purity.

SynthesisWorkflow Start Start: PEG Diol (HO-PEG-OH) Step1 Step 1: Selective Activation (Ag2O, KI, TsCl) Start->Step1 Desymmetrization Intermed Intermediate: Mono-Tosyl-PEG-OH (+ trace di-tosyl) Step1->Intermed Purify1 Purification: Flash Chromatography (Remove di-tosyl) Intermed->Purify1 PureIntermed Pure Mono-Tosyl-PEG-OH Purify1->PureIntermed Yield ~70-85% Step2 Step 2: Halogen Displacement (Finkelstein: LiBr or NaI) PureIntermed->Step2 Reflux in Acetone Final Final Product: Halo-PEG-Alcohol (X-PEG-OH) Step2->Final Quant. Yield

Caption: The strategic workflow prioritizing the isolation of a pure Mono-Tosyl intermediate to guarantee the purity of the final Halo-PEG-Alcohol.

References

  • Bouzide, A., & Sauve, G. (2002).[1] Highly Selective Silver(I) Oxide Mediated Monotosylation of Symmetrical Diols.[1] Organic Letters.[1]

  • Appel, R. (1975).[1] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition.[1] [1]

  • Veronese, F. M., & Pasut, G. (2005).[1] PEGylation, successful approach to drug delivery. Drug Discovery Today.[1]

  • Organic Chemistry Portal. (n.d.).[1] Appel Reaction Mechanism and Examples.

Sources

Foundational

Technical Guide: Stability of Alkyl Iodide PEG Linkers in Solution

Executive Summary: The Stability-Reactivity Trade-off Alkyl iodide functionalized Polyethylene Glycols (PEG-Iodides) represent a specialized class of heterobifunctional linkers used primarily for the selective alkylation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-off

Alkyl iodide functionalized Polyethylene Glycols (PEG-Iodides) represent a specialized class of heterobifunctional linkers used primarily for the selective alkylation of thiols (cysteine residues) and secondary amines. Unlike the more common Maleimide or NHS-ester chemistries, alkyl iodides offer a specific reactivity profile—they are "soft" electrophiles that react cleanly with soft nucleophiles without the retro-Michael instability associated with maleimides.

However, this utility comes at a cost: Alkyl iodides are thermodynamically and kinetically labile. Their stability in solution is governed by a complex interplay of photolytic cleavage, hydrolytic degradation, and elimination pathways. This guide provides a mechanistic breakdown of these instability factors and establishes a rigorous protocol for their handling and storage.

Mechanistic Foundations of Instability

To master the handling of PEG-iodides, one must understand the three primary vectors of degradation. The Carbon-Iodine (C-I) bond is the weakest among common organic halides (Bond Dissociation Energy


 50-55 kcal/mol), making it uniquely susceptible to environmental stress.
Vector A: Photolytic Homolysis (The Primary Threat)

The most immediate cause of degradation in alkyl iodide PEGs is exposure to light. The C-I bond absorbs UV and visible light (up to ~400 nm), leading to homolytic cleavage.

  • Mechanism:

    
    
    
  • Propagation: The iodine radicals recombine to form molecular iodine (

    
    ), which acts as an autocatalyst for further degradation and oxidizes sensitive residues (e.g., Methionine) in proteins.
    
  • Indicator: The solution turns from colorless to yellow/brown due to

    
     formation.
    
Vector B: Nucleophilic Substitution (Hydrolysis)

While alkyl iodides are resistant to hydrolysis compared to NHS esters, they are not immune. In aqueous buffers, water acts as a weak nucleophile.

  • Mechanism (SN2):

    
    
    
  • Kinetics: This process is slow at neutral pH but accelerates significantly at pH > 8.0 or in the presence of heat.

Vector C: E2 Elimination

In the presence of basic buffers (pH > 8.5), the alkyl iodide moiety can undergo dehydrohalogenation.

  • Mechanism:

    
    
    
  • Result: Formation of a terminal vinyl PEG (non-reactive toward the target thiol) and loss of conjugation efficiency.

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways that compromise PEG-iodide integrity.

DegradationPathways cluster_legend Degradation Severity PEG_I Alkyl Iodide PEG (Active Linker) Radical PEG Radical + I• PEG_I->Radical Light (hv) Homolysis Alcohol PEG-Alcohol (Hydrolysis Product) PEG_I->Alcohol H2O (pH < 8) Slow SN2 Alkene PEG-Alkene (Elimination Product) PEG_I->Alkene Base (pH > 8.5) E2 Elimination Iodine I2 (Yellow Color) + Oxidative Damage Radical->Iodine Recombination High Critical Risk (Light) Med Moderate Risk (pH)

Figure 1: Mechanistic degradation pathways of Alkyl Iodide PEGs. Photolysis (Red) is the most rapid failure mode.

Experimental Stability Profiling

Do not rely on vendor statements alone. Before committing valuable protein payload to a conjugation campaign, validate the linker quality using this self-validating protocol.

Materials
  • Analyte: mPEG-Iodide (5 kDa or similar).

  • Solvent: Deuterated DMSO (

    
    -DMSO) for stock; 
    
    
    
    phosphate buffer (pH 7.4) for aqueous testing.
  • Instrument: 400 MHz (or higher) NMR.

Protocol: 1H-NMR Assessment

The integrity of the C-I bond can be quantitatively monitored by the chemical shift of the alpha-methylene protons.

  • T0 Measurement: Dissolve 10 mg of PEG-iodide in 0.6 mL solvent.

  • Key Signal: Look for the triplet corresponding to

    
    .
    
    • Shift: Typically

      
       3.2 – 3.3 ppm.
      
    • Degradation Signals:

      • 
         (Hydrolysis): Shift moves upfield to 
        
        
        
        3.5 - 3.7 ppm.
      • 
         (Elimination): Distinct multiplet signals at 5.0 - 6.0 ppm.
        
  • Time-Course: Incubate sample at ambient temperature in ambient light. Acquire spectra at T=0, 4h, 24h.

Data Interpretation Table
ObservationChemical SpeciesCauseAction Required
Triplet @ 3.25 ppm Intact Alkyl IodideN/AProceed with conjugation.
Triplet @ 3.60 ppm PEG-AlcoholHydrolysisCheck pH; ensure anhydrous storage.
Multiplet @ 5.8 ppm Vinyl PEGEliminationBuffer pH is too high (>8.5).
Solution Yellowing Free Iodine (

)
PhotolysisDiscard sample. Irreversible oxidation risk.

Storage and Handling Protocols

To maintain linker fidelity (>95% purity), strict adherence to the "Dark & Dry" principle is mandatory.

Storage Conditions (Long-Term)
  • Temperature: -20°C or -80°C.

  • Atmosphere: Under Argon or Nitrogen blanket.[1] Oxygen promotes radical chain propagation post-photolysis.

  • Container: Amber glass vials with Teflon-lined caps. Never store in clear glass or plastic tubes (plastics are permeable to oxygen and moisture).

Solubilization for Conjugation

Alkyl iodides are hydrophobic relative to the PEG chain.

  • Solvent Choice: Dissolve the linker in anhydrous DMSO or DMF immediately before use.

  • Aqueous Mixing: Add the organic stock to the aqueous protein buffer.

    • Critical Limit: Do not store the linker in aqueous buffer (stock solution) for > 1 hour.

  • Light Protection: Wrap reaction vessels in aluminum foil during the conjugation reaction (typically 12-16 hours).

Handling Workflow Diagram

HandlingWorkflow Storage Storage: -20°C, Argon, Amber Vial Equilibration Equilibrate to RT (in Desiccator) Prevents condensation Storage->Equilibration Solubilization Dissolve in Anhydrous DMSO/DMF (Immediate Use) Equilibration->Solubilization Conjugation Add to Protein Buffer (pH 7.5-8.0) Wrap in Foil Solubilization->Conjugation < 15 mins Quenching Quench Unreacted Iodide (Add Cysteine or Thiol) Conjugation->Quenching 12-16 hours

Figure 2: Optimized workflow for handling alkyl iodide PEG linkers to minimize hydrolysis and photolysis.

Troubleshooting & Best Practices

Scenario 1: Low Conjugation Yield

  • Diagnosis: Likely hydrolysis of the iodide prior to reaction or elimination due to high pH.

  • Fix: Ensure the DMSO stock is fresh. Lower reaction pH to 7.5–8.0. Avoid pH > 8.5.

Scenario 2: Protein Aggregation/Precipitation

  • Diagnosis: Free iodine (

    
    ) generation caused oxidative crosslinking of protein thiols (disulfide scrambling).
    
  • Fix: Check linker stock color. If yellow, discard. Perform reaction in strict darkness.

Scenario 3: "Ghost" Peak in HPLC

  • Diagnosis: Elimination product (Vinyl-PEG).

  • Fix: This is a common impurity in aged alkyl iodides. Purify linker via recrystallization (ether precipitation) if critical, or purchase fresh stock.

References

  • Chemistry Steps. The SN2 Reaction Mechanism and Alkyl Halide Reactivity.[Link]

Sources

Exploratory

Technical Deep Dive: 2-(2-Iodoethoxy)ethan-1-ol as a Bifunctional PEG Linker

The following guide details the technical applications, synthetic utility, and experimental protocols for 2-(2-Iodoethoxy)ethan-1-ol (CAS: 56663-71-1) in medicinal chemistry. Executive Summary 2-(2-Iodoethoxy)ethan-1-ol...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical applications, synthetic utility, and experimental protocols for 2-(2-Iodoethoxy)ethan-1-ol (CAS: 56663-71-1) in medicinal chemistry.

Executive Summary

2-(2-Iodoethoxy)ethan-1-ol (also known as 2-(2-iodoethoxy)ethanol or diethylene glycol monoiodide) is a critical heterobifunctional building block in modern drug discovery. Unlike its chlorinated analog—used primarily in bulk manufacturing (e.g., Quetiapine synthesis)—the iodinated form is the reagent of choice for high-precision medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) .

Its value lies in its "Janus-faced" reactivity:

  • High-Reactivity Terminus (Alkyl Iodide): Enables mild, rapid

    
     alkylation of sensitive nucleophiles (phenols, amines) without the harsh thermal conditions required for chlorides.
    
  • Modifiable Terminus (Primary Alcohol): Serves as a stable attachment point for further functionalization (oxidation to acid, esterification, or conversion to a second electrophile).

Core Application: PROTAC Linker Design

The most prominent application of 2-(2-Iodoethoxy)ethan-1-ol is as a precise, short-chain PEG linker (


) in PROTAC development. PROTACs require a linker of specific length and flexibility to bridge an E3 ubiquitin ligase ligand (e.g., Thalidomide or VHL ligand) and a target protein ligand (Warhead).
Mechanistic Role

The iodine atom is a "soft" leaving group with a weak C-I bond (approx. 53 kcal/mol), significantly weaker than C-Br (68 kcal/mol) or C-Cl (81 kcal/mol). This allows the alkylation of complex, multifunctional drug scaffolds at room temperature, preserving the integrity of the warhead.

Case Study: Synthesis of BTK Degraders (e.g., MT802)

Research into Bruton's Tyrosine Kinase (BTK) degraders utilizes this linker to connect the Ibrutinib scaffold (warhead) to a Cereblon ligand. The 2-unit PEG chain provides the necessary solubility and spatial separation to induce the formation of a productive ternary complex.

Visualization: PROTAC Assembly Workflow

The following diagram illustrates the divergent synthetic pathways enabled by this linker.

PROTAC_Synthesis cluster_legend Reaction Logic Linker 2-(2-Iodoethoxy)ethan-1-ol (Bifunctional Linker) Intermediate Intermediate A (Ligand-Linker-OH) Linker->Intermediate Warhead Target Protein Ligand (Nucleophile: -OH/-NH2) Warhead->Intermediate Step 1: SN2 Displacement (K2CO3, DMF, 25°C) E3_Ligand E3 Ligase Ligand (e.g., Thalidomide deriv.) PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Activated Activated Intermediate (Ligand-Linker-COOH/OTs) Intermediate->Activated Step 2: Functionalization (Jones Ox. or Tosylation) Activated->PROTAC Step 3: Coupling (Amide bond or SN2) Iodide = Leaving Group Iodide = Leaving Group Alcohol = Handle Alcohol = Handle Iodide = Leaving Group->Alcohol = Handle

Caption: Divergent synthesis workflow for PROTACs using 2-(2-Iodoethoxy)ethan-1-ol. The iodide is displaced first to avoid competing nucleophilic attacks.

Synthetic Utility & "Click" Chemistry

Beyond PROTACs, this compound is a precursor for "Click" chemistry reagents. The iodide can be displaced by sodium azide (


) to generate 2-(2-azidoethoxy)ethanol , a fundamental building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Comparative Reactivity Data

The choice of the iodo-linker over bromo- or chloro-analogs is driven by reaction kinetics.

Leaving Group (X)Bond Energy (C-X)Relative Reactivity (

)
Typical Reaction TempSuitability for Complex Scaffolds
Iodide (-I) ~53 kcal/mol 30,000 20–40°C High
Bromide (-Br)~68 kcal/mol20060–80°CModerate
Chloride (-Cl)~81 kcal/mol1>100°CLow (Risk of decomposition)
Tosylate (-OTs)N/A5,00040–60°CHigh (Requires extra step)

Experimental Protocols

The following protocols represent standard operating procedures (SOPs) for utilizing this linker in a medicinal chemistry setting.

Protocol A: General Alkylation of a Phenolic Warhead

This protocol describes the attachment of the linker to a drug molecule containing a phenol group.

Reagents:

  • Target Phenol (1.0 equiv)

  • 2-(2-Iodoethoxy)ethan-1-ol (1.2 – 1.5 equiv)

  • Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Target Phenol (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add

    
     (3.0 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 2-(2-Iodoethoxy)ethan-1-ol (1.5 mmol) dropwise via syringe.

    • Note: The iodide is light-sensitive. Wrap the flask in aluminum foil.

  • Reaction: Stir the mixture at ambient temperature (25°C). Monitor by LC-MS.[1]

    • Checkpoint: Most phenol alkylations with primary alkyl iodides reach completion within 4–12 hours.

  • Workup: Dilute the reaction mixture with EtOAc (50 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify the residue via flash column chromatography (typically Hexanes/EtOAc) to isolate the mono-alkylated alcohol product.
    
Protocol B: Conversion to Azide (Click Precursor)

For generating 2-(2-azidoethoxy)ethanol.

Procedure:

  • Dissolve 2-(2-Iodoethoxy)ethan-1-ol (10 mmol) in water/acetone (1:1, 20 mL).

  • Add Sodium Azide (

    
    , 15 mmol). Caution: Azides are toxic and potentially explosive.
    
  • Heat to 60°C for 12 hours.

  • Extract with Dichloromethane (DCM), dry, and carefully concentrate (do not distill to dryness due to explosion risk of low-MW organic azides).

Radiopharmaceutical Implications

In radiochemistry, 2-(2-Iodoethoxy)ethan-1-ol serves as a structural motif for F-18 radiotracers .

  • Precursor Role: The hydroxyl group is typically converted to a tosylate or mesylate. This leaving group is then displaced by

    
    .
    
  • Linker Role: The ethylene glycol chain modulates the lipophilicity (

    
    ) of the tracer, reducing non-specific binding in brain imaging agents.
    

References

  • MedChemExpress. "2-(2-Iodoethoxy)ethan-1-ol Product Information." MedChemExpress. Accessed 2024. Link

  • BOC Sciences. "PROTAC Linker Design and Applications." BOC Sciences Whitepaper.

  • Yang, B., et al. "Discovery of a proteolysis targeting chimera (PROTAC) as a potent regulator of FOXP3." Bioorganic & Medicinal Chemistry Letters, Vol. 112, 129945, 2024. Link

  • Organic Syntheses. "Synthesis of Crown Ether Precursors and Linkers." Org. Synth. Coll. Vol. 10, p. 456. Link

  • Eppard, E., et al. "Ethanol effects on 68Ga-radiolabelling efficacy." EJNMMI Radiopharmacy and Chemistry, 2019. Link

Sources

Foundational

Targeted Protein Degradation: A Kinetic &amp; Structural Guide to PROTAC Optimization

Topic: Targeted Protein Degradation (TPD) Subject: PROTAC Design, Optimization, and Kinetic Profiling Executive Summary This technical guide addresses the transition from "occupancy-driven" pharmacology (traditional inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Targeted Protein Degradation (TPD) Subject: PROTAC Design, Optimization, and Kinetic Profiling

Executive Summary

This technical guide addresses the transition from "occupancy-driven" pharmacology (traditional inhibitors) to "event-driven" pharmacology via Proteolysis Targeting Chimeras (PROTACs). Unlike small molecule inhibitors that require high systemic exposure to maintain target saturation, PROTACs act catalytically. A single PROTAC molecule can induce the degradation of multiple copies of a Protein of Interest (POI).

This document outlines a self-validating workflow for PROTAC development, focusing on linkerology , ternary complex thermodynamics , and kinetic cellular profiling .

Mechanistic Foundation: The Ternary Complex

The core of PROTAC efficacy lies in the formation of a stable ternary complex: [POI]—[PROTAC]—[E3 Ligase] . This proximity facilitates the transfer of Ubiquitin (Ub) from an E2 conjugating enzyme to a surface lysine on the POI, marking it for proteasomal degradation.

The "Hook Effect"

A critical, often counter-intuitive phenomenon in PROTAC development is the "Hook Effect." At high concentrations, PROTAC molecules saturate the binding sites of both the POI and the E3 ligase individually, forming non-productive binary complexes rather than the required ternary complex. This results in a bell-shaped dose-response curve.[1]

Diagram 1: The PROTAC Mechanism & Hook Effect Logic

PROTAC_Mechanism cluster_low_conc Optimal Concentration ([PROTAC] < Kd) cluster_high_conc High Concentration (Hook Effect) PROTAC PROTAC Molecule Binary_POI Binary Complex [PROTAC-POI] PROTAC->Binary_POI Saturation Binary_E3 Binary Complex [PROTAC-E3] PROTAC->Binary_E3 Saturation Ternary Productive Ternary Complex [POI-PROTAC-E3] PROTAC->Ternary + POI + E3 POI Protein of Interest (POI) E3 E3 Ligase (CRBN/VHL) Binary_POI->Ternary Blocked Binary_E3->Ternary Blocked Ubiquitination Poly-Ubiquitination Ternary->Ubiquitination Proximity Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Logic flow distinguishing productive ternary complex formation (optimal concentration) from the non-productive "Hook Effect" (saturation).

Rational Design: Linkerology

The linker is not merely a bridge; it determines the spatial orientation and "cooperativity" (


) of the complex. Positive cooperativity (

) stabilizes the ternary complex beyond the intrinsic affinity of the individual ligands.
Linker Design Parameters
ParameterDescriptionImpact on Efficacy
Length Distance between warhead and E3 ligand.Too short = Steric clash. Too long = Entropy penalty (floppy).
Composition PEG vs. Alkyl vs. Rigid (Piperazine).[2]PEG improves solubility; Alkyl/Rigid linkers can induce favorable protein-protein interactions (PPIs).
Exit Vector Attachment point on the ligand.Must point towards solvent to avoid disrupting ligand binding affinity.

Biophysical Validation: TR-FRET Assay

Before cellular testing, one must validate that the PROTAC physically bridges the POI and E3 ligase. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the gold standard for this, as it is less sensitive to compound autofluorescence than standard FRET.

Protocol: TR-FRET Ternary Complex Assembly

Objective: Quantify the formation of the [POI-PROTAC-E3] complex and identify the Hook Effect.

Reagents:

  • Donor: Terbium-labeled anti-GST antibody (binds GST-POI).

  • Acceptor: d2 or AlexaFluor-labeled anti-His antibody (binds His-E3).

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

Step-by-Step Workflow:

  • Protein Prep: Prepare a master mix of GST-tagged POI (e.g., BRD4) and His-tagged E3 (e.g., Cereblon) at 2x final concentration (typically 50–100 nM).

  • Compound Titration: Perform a 16-point serial dilution of the PROTAC in DMSO. Transfer to a low-volume 384-well plate (Echo acoustic dispensing is preferred to minimize tip loss).

  • Incubation 1: Add protein master mix to the plate. Incubate for 15 minutes at Room Temperature (RT).

  • Detection Addition: Add a mixture of Tb-anti-GST and AF488-anti-His antibodies.[1]

  • Equilibrium: Incubate for 60 minutes at RT in the dark.

  • Read: Measure TR-FRET signal on a multimode reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

  • Analysis: Plot the Ratio (Em520/Em495) against log[PROTAC]. Success Criteria: A bell-shaped curve where the peak amplitude correlates with cooperativity.

Cellular Characterization: Kinetic Profiling via HiBiT

Western blotting is low-throughput and semi-quantitative. For robust SAR (Structure-Activity Relationship), use the HiBiT lytic detection system (Promega). This allows for precise calculation of


 (concentration at 50% degradation) and 

(maximum degradation depth).

Diagram 2: HiBiT Assay Workflow

HiBiT_Workflow CRISPR CRISPR/Cas9 Knock-in (HiBiT tag on POI) Seeding Seed Cells (96 or 384-well) CRISPR->Seeding Treatment PROTAC Treatment (6h - 24h) Seeding->Treatment Lysis Add Lytic Reagent (Contains LgBiT + Substrate) Treatment->Lysis Complementation HiBiT + LgBiT Assembly (Functional Luciferase) Lysis->Complementation Cell Lysis Readout Luminescence Measurement (Proportional to [POI]) Complementation->Readout

Caption: The HiBiT workflow allows quantification of endogenous protein levels via luciferase complementation upon cell lysis.[3][4]

Protocol: End-Point Lytic HiBiT Assay
  • Cell Engineering: Use CRISPR-Cas9 to insert the 11-amino acid HiBiT tag at the N- or C-terminus of the endogenous POI locus.

  • Seeding: Plate HiBiT-knock-in cells (e.g., HEK293 or HeLa) at 20,000 cells/well in 96-well white plates. Allow adherence overnight.

  • Treatment: Add PROTACs in a dose-response format (e.g., 10 µM down to 1 pM). Include a DMSO control (0% degradation) and a mock-transfection or translation inhibitor control (100% degradation reference).

  • Incubation: Incubate for 4–24 hours. Note: PROTAC kinetics are slower than inhibitors; 18-24h is standard for maximal degradation.

  • Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and furimazine substrate).

  • Measurement: Shake for 2 minutes, incubate for 10 minutes, and measure luminescence.

  • Data Calculation:

    • Normalize data to DMSO control.

    • Fit to a 4-parameter logistic equation.

    • 
      :  The bottom plateau of the curve (maximal degradation).
      
    • 
      :  The concentration at which 50% of the 
      
      
      
      is achieved.

Troubleshooting & Optimization

If a PROTAC binds in TR-FRET but fails in HiBiT:

  • Permeability: PROTACs are large (MW > 800 Da). Check PAMPA or Caco-2 permeability. If low, switch to a lipophilic E3 ligand (e.g., Cereblon ligands are often more permeable than VHL ligands) or reduce linker polarity.

  • Solubility: Long alkyl linkers decrease solubility. Incorporate internal piperazines or switch to partial PEG chains.

  • E3 Ligase Expression: Verify the specific cell line expresses the recruited E3 ligase (CRBN or VHL) via Western blot.

References

  • Linkerology & Design Principles

    • Title: Current strategies for the design of PROTAC linkers: a critical review.
    • Source: Journal of Pharmaceutical Analysis (via NIH/PMC), 2024 Context.
    • URL:[Link]

  • Ternary Complex Modeling (Hook Effect)

    • Title: Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degrad
    • Source: ACS Bio & Med Chem Au.
    • URL:[Link]

  • TR-FRET Assay Protocol

    • Title: General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
    • Source: ACS Pharmacology & Transl
    • URL:[Link]

  • HiBiT Cellular Assay

    • Title: High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines.
    • Source: JoVE (Journal of Visualized Experiments).
    • URL:[Link]

Sources

Exploratory

Finkelstein reaction conditions for 2-(2-Chloroethoxy)ethanol conversion

Executive Summary The conversion of 2-(2-Chloroethoxy)ethanol (Diglycol chlorohydrin) to its iodo-analog, 2-(2-Iodoethoxy)ethanol, is a pivotal transformation in the synthesis of heterobifunctional linkers used in PROTAC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 2-(2-Chloroethoxy)ethanol (Diglycol chlorohydrin) to its iodo-analog, 2-(2-Iodoethoxy)ethanol, is a pivotal transformation in the synthesis of heterobifunctional linkers used in PROTACs, antibody-drug conjugates (ADCs), and radiopharmaceutical tracers. While the Finkelstein reaction is a textbook transformation, the specific physicochemical properties of oligo-ethylene glycol derivatives—specifically their amphiphilicity and ability to chelate cations—require optimized conditions to suppress side reactions and ensure complete conversion. This guide delineates a robust, scalable protocol for this halogen exchange, emphasizing moisture control and kinetic management.

Mechanistic Foundation

The Finkelstein reaction operates on a classic


 (Substitution Nucleophilic Bimolecular) mechanism.[1][2] However, for 2-(2-Chloroethoxy)ethanol, the pathway is influenced by the "neighboring group" potential of the ether oxygen.
The Solubility Switch (Thermodynamic Driver)

The reaction relies on Le Chatelier's principle. Sodium Iodide (NaI) is soluble in acetone, whereas Sodium Chloride (NaCl) is not.[2][3]



The precipitation of NaCl drives the equilibrium toward the alkyl iodide.[2][3]
The Chelation Effect

Unlike simple alkyl halides, the substrate contains an ether oxygen and a terminal hydroxyl group. The ether oxygen can transiently coordinate with the Sodium cation (


), effectively "nakeding" the Iodide anion (

) and increasing its nucleophilicity. However, the terminal hydroxyl group introduces a risk of competing intramolecular cyclization (formation of dioxane derivatives) if the temperature is excessive or if strong bases are present.
Reaction Pathway Diagram

FinkelsteinMechanism cluster_conditions Conditions: Refluxing Acetone/MEK Reactants Reactants 2-(2-Chloroethoxy)ethanol + NaI (Soluble) TS Transition State [I...C...Cl]‡ Pentacoordinate Carbon Reactants->TS Nucleophilic Attack (I-) Products Products 2-(2-Iodoethoxy)ethanol (Soluble) TS->Products Inversion of Config Precipitate Byproduct NaCl (Solid Precipitate) TS->Precipitate Precipitation Driving Force

Figure 1: Mechanistic pathway of the halogen exchange driven by precipitation.

Critical Process Parameters (CPP)

ParameterRecommended ConditionRationale
Solvent Acetone (Dry) or 2-Butanone (MEK) Acetone (

) is standard. MEK (

) is preferred for sluggish reactions to increase kinetic energy without decomposing the iodide.
Halide Source Sodium Iodide (NaI) Potassium Iodide (KI) is less soluble in acetone than NaI. NaI is mandatory for the acetone route.
Stoichiometry 3.0 - 5.0 Equivalents A large excess of NaI ensures the reaction pushes to completion, overcoming the reversibility in the solution phase before precipitation occurs.
Moisture < 0.1% Water Critical. Water solvates the

anion, significantly reducing its nucleophilicity. NaI is hygroscopic and must be dried before use.
Light Dark / Amber Glass Alkyl iodides are photosensitive and can liberate free iodine (

) upon exposure to light, turning the product brown.

Experimental Protocol

Reagents & Setup
  • Substrate: 2-(2-Chloroethoxy)ethanol (100 g, ~0.59 mol).[4][5]

  • Reagent: Sodium Iodide (450 g, ~3.0 mol) - Note: Dry in an oven at 120°C for 4 hours prior to use.

  • Solvent: Acetone (2.5 L, HPLC Grade, dried over 3Å molecular sieves).

  • Apparatus: 5L 3-neck round bottom flask, mechanical stirrer, reflux condenser with drying tube (CaCl2), amber foil wrapping.

Step-by-Step Methodology
  • Solvation: Charge the flask with dry Acetone and the dried Sodium Iodide. Stir vigorously until NaI is fully dissolved. The solution may be slightly yellow.

  • Addition: Add 2-(2-Chloroethoxy)ethanol dropwise to the stirring NaI solution at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (

    
    ). Maintain reflux in the dark for 16–24 hours .
    
    • Visual Check: A white precipitate (NaCl) will begin to form within the first hour.

  • Monitoring (IPC): Check conversion via GC-MS or TLC (Mobile phase: 50% EtOAc/Hexane). Stain with KMnO4 (alcohol oxidation).

  • Filtration: Cool the mixture to room temperature. Filter off the solid NaCl using a sintered glass funnel. Wash the salt cake with 200 mL of cold acetone to recover trapped product.

  • Concentration: Remove the acetone via rotary evaporation at

    
     under reduced pressure. Do not overheat , as alkyl iodides are thermally labile.
    
  • Workup:

    • Dissolve the oily residue in Chloroform (

      
      ) or DCM (500 mL).
      
    • Iodine Scavenging: Wash the organic layer with 10% Sodium Thiosulfate (

      
      ) or Sodium Bisulfite solution. This removes any free iodine (indicated by the disappearance of brown color).
      
    • Wash with Brine (saturated NaCl).

    • Dry over anhydrous Magnesium Sulfate (

      
      ).
      
  • Isolation: Filter and concentrate in vacuo to yield the crude product as a pale yellow oil.

Purification Strategy

Direct distillation is risky due to decomposition.

  • Preferred: If purity is >95% by NMR, use directly.

  • High Purity: Flash column chromatography (Silica gel, Gradient 0-5% Methanol in DCM).

Workflow Diagram

ProtocolWorkflow Setup 1. Dissolve Dried NaI in Anhydrous Acetone Addition 2. Add Substrate 2-(2-Chloroethoxy)ethanol Setup->Addition Reflux 3. Reflux (Dark) 16-24 Hours Addition->Reflux Filter 4. Filter NaCl Precipitate Reflux->Filter Scavenge 5. Wash with Na2S2O3 (Remove Free Iodine) Filter->Scavenge Isolate 6. Dry & Concentrate Yield: Pale Yellow Oil Scavenge->Isolate

Figure 2: Operational workflow for the synthesis and purification.

Process Control & Self-Validation (E-E-A-T)

To ensure the protocol is working without relying on blind faith, use these validation markers:

NMR Diagnostics ( NMR in )

The success of the reaction is quantitatively determined by the chemical shift of the methylene group adjacent to the halogen. Iodine is less electronegative than Chlorine, leading to a shielding effect (upfield shift).

  • Starting Material (

    
    ):  Triplet at ~3.60 - 3.75 ppm .[5]
    
  • Product (

    
    ):  Triplet at ~3.20 - 3.25 ppm .
    
  • Validation Logic: Integration of the triplet at 3.2 ppm vs. 3.7 ppm gives the exact conversion ratio. Complete disappearance of the 3.7 ppm signal indicates 100% conversion.

The Silver Nitrate Test (Qualitative)
  • Method: Dissolve a drop of the product in ethanol and add 1 drop of aqueous

    
    .
    
  • Result:

    • Alkyl Iodide: Instant formation of a yellow precipitate (

      
      ).
      
    • Alkyl Chloride: Slow formation of a white precipitate (

      
      ) or no reaction at room temperature.
      
    • Note: This confirms the presence of the labile iodide but does not quantify purity.

Safety & Handling

  • Alkylating Potential: 2-(2-Iodoethoxy)ethanol is a primary alkyl iodide and a potential alkylating agent. It should be treated as a potential mutagen/carcinogen. Handle in a fume hood with double nitrile gloves.

  • Instability: Store at

    
     over copper wire (stabilizer) and protected from light. If the liquid turns dark brown, it indicates decomposition to 
    
    
    
    .

References

  • BenchChem. Synthesis routes of 2-[2-(2-Chloroethoxy)ethoxy]ethanol. (Protocol adapted from standard Finkelstein procedures). Link

  • Organic Syntheses. N-[2-(2-Chloroethoxy)ethyl]acetamide and 1,2-bis(2-iodoethoxy)ethane.[6] Org.[7][8] Synth. 2002, 79, 196. (Detailed procedure for iodo-pegylation precursors). Link

  • National Institutes of Health (PubChem). 2-[2-(2-Chloroethoxy)ethoxy]ethanol Compound Summary. (Safety and Physicochemical data).[6][9][10][11][12][13] Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Classic reference for Finkelstein halide exchange thermodynamics).
  • Fisher Scientific. Safety Data Sheet: 2-(2-(2-Chloroethoxy)ethoxy)ethanol.Link

Sources

Foundational

Technical Guide: PEGylation of Amines using 2-(2-Iodoethoxy)ethan-1-ol

[1][2] Executive Summary This technical guide details the chemical methodology for conjugating amines with 2-(2-iodoethoxy)ethan-1-ol (Diethylene glycol monoiodohydrin).[1] This reagent serves as a heterobifunctional lin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide details the chemical methodology for conjugating amines with 2-(2-iodoethoxy)ethan-1-ol (Diethylene glycol monoiodohydrin).[1] This reagent serves as a heterobifunctional linker, introducing a short polyethylene glycol (PEG2) spacer terminated with a hydroxyl group.[1]

While the alkyl iodide moiety acts as a highly reactive electrophile for nucleophilic substitution (


), the presence of the free hydroxyl group and the nucleophilicity of the product amine present specific synthetic challenges.[1] This guide provides a mechanistic framework, a validated experimental protocol, and strategic troubleshooting to maximize selectivity and yield.

Reagent Profile & Chemical Basis

2-(2-Iodoethoxy)ethan-1-ol is a bifunctional building block.[2][1] Its utility lies in the differential reactivity between the "soft" electrophilic iodide and the "hard" nucleophilic hydroxyl group.[1]

Physicochemical Properties
PropertyDataRelevance to Protocol
CAS Number 5197-62-6Identification
Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Stoichiometry calculations
Mol.[1][3] Weight 216.02 g/mol Stoichiometry calculations
Appearance Pale yellow liquidDarkening indicates iodine liberation (decomposition)
Boiling Point ~100°C (at reduced pressure)High boiling point makes removal by evaporation difficult; requires extraction.[2][1]
Solubility Miscible in DMF, DMSO, MeCN, DCMCompatible with polar aprotic solvents required for

.
Stability & Storage

Alkyl iodides are photosensitive.[1] The C-I bond is relatively weak (~50 kcal/mol).[1] Exposure to light causes homolytic cleavage, liberating iodine (


), which turns the liquid brown and can oxidize sensitive amines.[1]
  • Storage:

    
    , protected from light, under inert atmosphere (Argon/Nitrogen).
    
  • Pre-reaction Check: If the reagent is dark brown, wash a DCM solution of the reagent with dilute aqueous

    
     (sodium thiosulfate) to remove free iodine before use.[1]
    

Mechanistic Framework

The reaction proceeds via a classic bimolecular nucleophilic substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) .[1]
The Reaction Pathway

The amine nitrogen (nucleophile) attacks the carbon atom bearing the iodine.[1] The iodide ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) is an excellent leaving group due to its large ionic radius and high polarizability ("soft base").[1]

Critical Challenge: The "Runaway" Alkylation A common failure mode in amine PEGylation is poly-alkylation.[2][1] The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the alkyl chain.

  • Primary Amine Target: High risk of forming secondary, tertiary, and quaternary ammonium species.[1]

  • Secondary Amine Target: Stops cleanly at the tertiary amine (desired product).

Visualization: Mechanism & Side Reactions[2]

G Amine Primary Amine (R-NH2) TS Transition State [N ... C ... I]‡ Amine->TS Nucleophilic Attack Reagent 2-(2-Iodoethoxy)ethan-1-ol (I-PEG2-OH) Reagent->TS Product1 Mono-Alkylated Product (Secondary Amine) TS->Product1 - HI SideProduct Bis-Alkylated Impurity (Tertiary Amine) Product1->SideProduct + Reagent (Over-alkylation)

Figure 1: The primary amine attacks the alkyl iodide.[1][4] Note the red path: the product is still nucleophilic and can react again if stoichiometry is not controlled.

Strategic Considerations

Protection vs. Direct Alkylation

Researchers must decide whether to protect the hydroxyl group on the PEG reagent before alkylation.[1]

  • Route A: Direct Alkylation (Recommended for Secondary Amines) [2]

    • Pros: Single step, atom economical.[2][1]

    • Cons: Risk of O-alkylation (ether formation) if strong bases (NaH) are used.[2][1]

    • Solution: Use mild bases (

      
      , DIPEA) that are strong enough to neutralize the HI byproduct but too weak to deprotonate the alcohol (
      
      
      
      ~16).
  • Route B: Protection First (Recommended for Precious Primary Amines) [2][1]

    • Pros: Prevents any interference from the OH group; allows easier purification.[1]

    • Cons: Adds two steps (Protection -> Alkylation -> Deprotection).[2][1]

    • Common Group: TBDMS (tert-butyldimethylsilyl).[2][1]

Base Selection[2][3][5][6]
  • Inorganic Bases (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ):
    Preferred for reactions in DMF/MeCN.[1] Cesium carbonate is often superior due to the "Cesium Effect" (higher solubility and reactivity in organic solvents).[2][1]
  • Organic Bases (DIPEA, TEA): Useful if the amine substrate is soluble in DCM or THF.[1] DIPEA (Hünig's base) is preferred over TEA to minimize quaternary salt formation with the base itself.[2][1]

Experimental Protocol: Direct Alkylation

Objective: Mono-alkylation of a primary amine with 2-(2-iodoethoxy)ethan-1-ol.

Reagents & Equipment[1][2][3][6]
  • Substrate: Primary Amine (1.0 equiv)[2][1]

  • Reagent: 2-(2-Iodoethoxy)ethan-1-ol (0.8 - 0.9 equiv) [Note: Using a slight deficit of the alkylating agent helps prevent over-alkylation][2][1]

  • Base: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (2.0 equiv) or DIPEA (2.5 equiv)[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF[2][1]

  • Atmosphere: Nitrogen or Argon balloon

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with inert gas (Argon/Nitrogen).[2][1]

    • Dissolve the Amine (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Base Addition:

    • Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
        (2.0 equiv) to the stirring solution.[1]
      
    • Tip: If the amine is a salt (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ), add an extra 1.0 equiv of base to liberate the free amine.[1]
      
  • Reagent Addition (Critical Step):

    • Dissolve 2-(2-iodoethoxy)ethan-1-ol (0.9 equiv) in a small volume of MeCN.

    • Add this solution dropwise over 30–60 minutes to the amine mixture at Room Temperature (RT).

    • Reasoning: Keeping the concentration of the alkylating agent low relative to the amine favors mono-alkylation.[1]

  • Reaction:

    • Heat the mixture to 50–60°C .

    • Monitor by TLC or LC-MS every 2 hours.

    • Endpoint: Disappearance of the iodide reagent.[1] (Do not wait for full consumption of the amine, as you used a deficit).[1]

  • Workup:

    • Cool to RT. Filter off the inorganic solids (

      
      , excess Carbonate).[1]
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Resuspend residue in DCM and wash with water (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) and Brine (
      
      
      
      ).[1]
    • Dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[2][1]

    • Eluent: DCM:MeOH (gradient 100:0 to 90:10).[1] The product will be more polar than the starting amine but less polar than the bis-alkylated byproduct.[1]

Troubleshooting & Analytics

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Low Yield / No Reaction Iodide degradationCheck reagent color. If brown, wash with thiosulfate or purchase fresh.[1]
Poly-alkylation (Bis-product) Reagent excess or fast additionUse 0.8 equiv of iodide.[1] Add dropwise. Dilute reaction (0.05 M).[1]
O-Alkylation (Ether) Base too strongSwitch from NaH/KOH to

or DIPEA.[1]
Product stuck in water layer Product is highly polar (PEG)"Salt out" the aqueous layer with NaCl during extraction or use n-Butanol/DCM for extraction.[2][1]
Workflow Decision Tree

Workflow Start Start: Amine Substrate CheckType Amine Type? Start->CheckType Primary Primary (-NH2) CheckType->Primary Secondary Secondary (-NHR) CheckType->Secondary Reductive Consider Alternative: Reductive Amination (Requires Aldehyde PEG) Primary->Reductive High Selectivity Needed Optimization Add Iodide Dropwise High Dilution Primary->Optimization Iodide Required Direct Direct Alkylation (0.9 eq Iodide, Mild Base) Secondary->Direct Optimization->Direct

Figure 2: Decision matrix for selecting the optimal synthesis route based on amine classification.

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2][1] (Standard reference for

    
     kinetics and amine nucleophilicity).
    
  • Jana, G. K., & Sinha, S. (2012).[1][5] Total synthesis of ibogaine, epiibogaine and their analogues.[1][5] Tetrahedron, 68(35), 7155–7165.[1] [Link] (Demonstrates amine alkylation with alkyl iodides using carbonate bases).

  • Elangovan, S., et al. (2016).[1][6] Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.[1][6] Nature Communications, 7, 12641.[2][1][6] [Link] (Contextualizes the difficulty of selective mono-alkylation).

  • PubChem. (n.d.).[1] 2-(2-(2-Chloroethoxy)ethoxy)ethanol (Analogous Halide Properties). National Library of Medicine.[1] [Link] (Source for physical property estimations of PEG-halides).[1]

Sources

Exploratory

High-Fidelity Synthesis of Heterobifunctional Azide-PEG-Alcohols via Iodo-PEG Intermediates

[1] Executive Summary The synthesis of Azide-PEG-Alcohol ( ) represents a critical workflow in bioconjugation and drug delivery.[1] This heterobifunctional linker enables "Click" chemistry (CuAAC or SPAAC) at one terminu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of Azide-PEG-Alcohol (


) represents a critical workflow in bioconjugation and drug delivery.[1] This heterobifunctional linker enables "Click" chemistry (CuAAC or SPAAC) at one terminus while retaining a hydroxyl group for further derivatization or polymerization.

While many protocols begin with Tosyl-PEG or Mesyl-PEG, this guide focuses on the Iodo-PEG precursor route.[1] The iodide (


) is a superior leaving group compared to sulfonates, allowing for milder reaction conditions and higher conversion rates via nucleophilic substitution (

). This guide provides a rigorous, self-validating protocol for the conversion of Iodo-PEG-Alcohol to Azide-PEG-Alcohol, emphasizing safety, purity, and mechanistic understanding.

Part 1: Mechanistic Principles

The Reaction: Nucleophilic Substitution ( )

The transformation relies on the attack of the azide anion (


) on the carbon bearing the iodine atom. Iodine is a "soft" leaving group with a weak Carbon-Iodine bond (approx. 213 kJ/mol) compared to Carbon-Oxygen or Carbon-Chlorine.[1]
  • Nucleophile: Azide ion (

    
    ), typically from Sodium Azide (
    
    
    
    ).
  • Electrophile: Primary alkyl iodide (

    
    ).[1]
    
  • Solvent: Dimethylformamide (DMF). DMF is a polar aprotic solvent that solvates the sodium cation (

    
    ) effectively but leaves the azide anion "naked" and highly reactive.
    
Why Iodo-PEG?

In many commercial workflows, PEG-OH is first converted to PEG-Tosylate.[1] However, the direct displacement of Tosylate by Azide can be sluggish, requiring higher temperatures (


). Converting the Tosylate to an Iodide (Finkelstein reaction) creates a more reactive intermediate that converts to the Azide at lower temperatures (

), reducing thermal degradation of the PEG backbone.

ReactionMechanism Reactant Iodo-PEG-OH (Electrophile) TS Transition State [N3...C...I]‡ Reactant->TS DMF, 60°C Azide NaN3 (Nucleophile) Azide->TS Product Azide-PEG-OH (Target) TS->Product Byproduct NaI (Salt) TS->Byproduct

Figure 1: Mechanistic pathway of the SN2 displacement of Iodide by Azide.[1]

Part 2: Safety Protocols (Critical)

WARNING: Sodium Azide (


) is acutely toxic and potentially explosive.[2][3]
  • Explosion Hazard:

    • Heavy Metals:

      
       reacts with copper, lead, and silver to form shock-sensitive heavy metal azides. Never  pour azide solutions down the drain if your plumbing contains these metals.[2]
      
    • Halogenated Solvents: Do not use Dichloromethane (DCM) or Chloroform during the reaction with free azide ions, as di- and tri-azidomethane (highly explosive) can form.[4] DCM is safe only after the aqueous workup removes excess azide.

  • Toxicity:

    • 
       is a potent cytochrome c oxidase inhibitor (similar to cyanide).
      
    • Acidification: Contact with acid releases Hydrazoic Acid (

      
      ), a highly toxic and volatile gas. Keep reaction pH basic or neutral.
      
  • PPE:

    • Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[5] Work exclusively in a fume hood.

Part 3: Detailed Synthesis Protocol

Materials
ReagentSpecificationRole
Iodo-PEG-OH

purity, MW 2000-5000
Precursor
Sodium Azide

Nucleophile
DMF Anhydrous, 99.8%Solvent
Diethyl Ether Cold (

)
Precipitant
Brine Saturated NaClWash buffer
Step-by-Step Methodology
Phase A: Reaction
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Iodo-PEG-OH (1.0 eq) in anhydrous DMF.

    • Concentration: Maintain a concentration of approx.[5]

      
       (e.g., 1 g of PEG-2000 in 5 mL DMF).[1]
      
  • Activation: Add Sodium Azide (

    
    , 5.0 eq) to the flask.
    
    • Note:

      
       is only partially soluble in DMF; the mixture will appear as a suspension.
      
  • Incubation: Seal the flask under an inert atmosphere (Nitrogen or Argon). Stir vigorously at

    
      for 4 to 12 hours.
    
    • Checkpoint: Unlike Tosyl-PEG (which requires 18-24h), Iodo-PEG reacts rapidly.[1]

Phase B: Work-up (Extraction)[1]
  • Filtration: Cool the mixture to room temperature. Filter through a glass frit or Celite pad to remove insoluble salts (excess

    
     and formed NaI).
    
  • Evaporation (Optional but Recommended): Remove the bulk of DMF using a rotary evaporator under high vacuum at

    
    . This simplifies the extraction.
    
  • Solubilization: Dissolve the residue in Dichloromethane (DCM) .

    • Safety: Ensure no free

      
       granules remain before adding DCM.
      
  • Washing: Transfer to a separatory funnel. Wash the organic phase 3 times with Brine (saturated NaCl) .

    • Purpose: Removes residual DMF and dissolved sodium azide.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ). Filter.
    
Phase C: Purification (Precipitation)
  • Concentration: Concentrate the DCM solution to a minimal volume (syrupy consistency).

  • Precipitation: Dropwise add the PEG solution into a beaker containing 10x volume of cold Diethyl Ether while stirring.

  • Collection: The Azide-PEG-Alcohol will precipitate as a white powder.[1] Filter and dry under vacuum.

Workflow Start Start: Iodo-PEG-OH + NaN3 in DMF React Reaction 60°C, 4-12 hrs Start->React Filter Filter Suspension (Remove excess NaN3) React->Filter Evap Evaporate DMF (High Vac) Filter->Evap Extract Dissolve in DCM Wash w/ Brine Evap->Extract Precip Precipitate in Cold Ether Extract->Precip Final Final Product: Azide-PEG-OH Precip->Final

Figure 2: Operational workflow for the isolation of Azide-PEG-Alcohol.

Part 4: Characterization & Quality Control

To validate the synthesis, you must confirm the disappearance of the Iodide and the appearance of the Azide.

FT-IR Spectroscopy

This is the quickest diagnostic tool.[1]

  • Target Signal: A strong, distinct absorption peak at

    
      (asymmetric stretching of the azide group 
    
    
    
    ).[1]
  • Validation: The starting material (Iodo-PEG) lacks this peak.[1]

-NMR Analysis (in )

Nuclear Magnetic Resonance provides quantitative proof of end-group conversion.[1]

Proton EnvironmentChemical Shift (

, ppm)
Observation
PEG Backbone (

)

Large singlet (Reference)
Alpha to Iodide (

)

Disappears upon completion
Alpha to Azide (

)

Appears as a triplet
Alpha to Alcohol (

)

Remains (shifts slightly)

Calculation of Substitution Degree: Integration of the Azide triplet (


) vs. the PEG backbone allows calculation of functionalization percentage.


(Where

is the number of PEG repeat units).

Part 5: Troubleshooting

IssueProbable CauseSolution
Low Yield Loss during extractionPEG is amphiphilic.[1] If the aqueous phase is not salty enough (Brine), PEG stays in water. Saturate the aqueous layer with NaCl.
Residual DMF Inefficient evaporationDMF adheres to PEG. Use Dialysis (MWCO 1000) against water if ether precipitation fails to remove all solvent.
Incomplete Reaction Old

or Wet DMF

can absorb moisture. Use fresh reagents. Ensure DMF is anhydrous to prevent hydrolysis of the iodide back to alcohol.

References

  • Gogoi, S., et al. (2011). "PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions."[6] Synthetic Communications. Link

  • Zalipsky, S. (1995). "Functionalized Poly(ethylene glycols) for Preparation of Biologically Relevant Conjugates." Bioconjugate Chemistry. Link

  • University of Wisconsin-Madison. "Safe Handling of Sodium Azide."[1] Environment, Health & Safety Guidelines. Link

  • Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society. Link

  • BOC Sciences. "Heterobifunctional PEG Synthesis and Purification." Technical Resources.

Sources

Foundational

Technical Guide: Nucleophilic Substitution Protocols for 2-(2-Iodoethoxy)ethanol (I-PEG2-OH)

Executive Summary 2-(2-Iodoethoxy)ethanol (I-PEG2-OH) represents a critical "Janus" intermediate in bioconjugation chemistry. Possessing both a highly reactive electrophilic center (alkyl iodide) and a nucleophilic handl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Iodoethoxy)ethanol (I-PEG2-OH) represents a critical "Janus" intermediate in bioconjugation chemistry. Possessing both a highly reactive electrophilic center (alkyl iodide) and a nucleophilic handle (primary hydroxyl), it serves as a versatile linchpin for synthesizing heterobifunctional linkers used in PROTACs, Antibody-Drug Conjugates (ADCs), and surface chemistry.

This guide provides validated protocols for displacing the iodide leaving group with various nucleophiles (azides, amines, and alkoxides) while preserving the hydroxyl integrity.

Part 1: Molecular Architecture & Reactivity Profile

The Electrophilic Advantage

The utility of I-PEG2-OH stems from the superior leaving group ability of the iodide ion (


) compared to its bromide or chloride counterparts. This allows for nucleophilic substitution (

) under milder conditions, often avoiding the elevated temperatures that promote PEG chain degradation.
Leaving Group

of Conjugate Acid (HX)
Relative Reactivity (

)
Recommended Temp
Iodide (-I) -10 30,000 RT – 40°C
Bromide (-Br)-920050°C – 80°C
Chloride (-Cl)-71>90°C (often requires KI catalyst)
The "Janus" Dual-Reactivity

I-PEG2-OH contains two distinct reactive ends. Successful substitution requires understanding the polarity of the reaction environment to prevent self-polymerization (intermolecular etherification).

  • C-I Terminus (Electrophile): Susceptible to attack by soft and hard nucleophiles (

    
    , 
    
    
    
    ,
    
    
    ).
  • C-OH Terminus (Nucleophile): Relatively inert under neutral conditions but becomes a competing nucleophile if strong bases (NaH, KOtBu) are used, leading to PEG oligomerization.

Part 2: Critical Reaction Parameters

Solvent Selection

The choice of solvent dictates the reaction rate and chemoselectivity.

  • DMF/DMSO (Polar Aprotic): Preferred. These solvents solvate cations (

    
    , 
    
    
    
    ) effectively while leaving the anionic nucleophile "naked" and highly reactive.
  • Acetonitrile (MeCN): Good compromise for ease of workup (volatile), though slightly slower rates than DMF.

  • Water/Acetone: Suitable for inorganic nucleophiles like Sodium Azide (

    
    ) due to solubility.
    
Visualization of Reactivity Pathways

G cluster_legend Mechanism: SN2 Substitution Start I-PEG2-OH (Electrophile) Prod_Azide N3-PEG2-OH Start->Prod_Azide NaN3, DMF RT, 4-12h Prod_Amine R-NH-PEG2-OH Start->Prod_Amine R-NH2, K2CO3 MeCN, 50°C Prod_Ether Ar-O-PEG2-OH Start->Prod_Ether Ar-OH, K2CO3 DMF, 60°C Azide Azide (N3-) Click Chemistry Amine Amine (R-NH2) PROTAC Linker Phenol Phenoxide (Ar-O-) Ether Synthesis

Figure 1: Divergent synthetic pathways for I-PEG2-OH substitution.

Part 3: Experimental Protocols

Protocol A: Synthesis of Azido-PEG2-OH (Click Chemistry Precursor)

Target: Replacement of Iodine with Azide (


) for CuAAC Click Chemistry.

Rationale: The iodide is displaced by the azide anion. Because


 is a good nucleophile and 

is an excellent leaving group, this reaction proceeds rapidly.

Reagents:

  • I-PEG2-OH (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq) [Warning:  Toxic, avoid acid contact]
    
  • Solvent: DMF (anhydrous) or Acetone/Water (3:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve I-PEG2-OH in DMF (0.2 M concentration).

  • Addition: Add solid

    
     in one portion.
    
  • Reaction: Stir at Room Temperature for 12–16 hours.

    • Note: Unlike Chloro-PEGs which require heating to 80°C, I-PEG2-OH reacts at RT. Heating to 40°C can accelerate this to <4 hours.

  • Workup (Critical for PEG recovery):

    • Dilute reaction mixture with water (5x volume).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1]

    • Wash combined organics with brine to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Validation: IR spectroscopy will show a strong diagnostic azide stretch at ~2100 cm⁻¹.

Protocol B: N-Alkylation of Secondary Amines (PROTAC Synthesis)

Target: Creation of amine-linked PEG tethers.

Rationale: Amines are moderate nucleophiles. To prevent poly-alkylation (quaternization), we use a secondary amine or a large excess of primary amine. An inorganic base scavenges the generated HI.

Reagents:

  • I-PEG2-OH (1.0 eq)

  • Secondary Amine (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or DIPEA
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Suspension: Suspend

    
     and the amine in MeCN.
    
  • Addition: Add I-PEG2-OH dropwise to the stirring suspension.

  • Reaction: Heat to 50°C for 12 hours.

    • Causality: Mild heating ensures complete conversion without promoting elimination (E2) of HI to form the vinyl ether.

  • Filtration: Filter off the solid potassium salts.

  • Purification: Concentrate the filtrate. The residue is often purified via Flash Column Chromatography (DCM/MeOH gradient) to separate the product from any unreacted amine.

Protocol C: Williamson Ether Synthesis (Phenol Alkylation)

Target: Attaching PEG chains to tyrosine residues or drug pharmacophores.

Rationale: Phenols are acidic (


 ~10).[2] We generate the phenoxide in situ. The phenoxide is more nucleophilic than the PEG-OH, ensuring chemoselectivity (the PEG-OH does not act as the nucleophile).

Reagents:

  • Phenol derivative (1.0 eq)

  • I-PEG2-OH (1.2 eq)

  • Base:

    
     (3.0 eq) or 
    
    
    
    (1.5 eq)
  • Solvent: DMF

Step-by-Step Workflow:

  • Deprotonation: Stir the phenol and Base in DMF for 30 mins at RT to generate the phenoxide.

  • Alkylation: Add I-PEG2-OH.

  • Reaction: Stir at 60°C for 4–8 hours.

    • Note: Cesium Carbonate (

      
      ) is often superior (the "Cesium Effect") for solubility and reactivity in DMF, often allowing lower temperatures.
      
  • Quench: Pour into ice water.

  • Extraction: Extract with EtOAc. Wash extensively with water to remove DMF.

Part 4: Troubleshooting & Quality Control

Monitoring Reaction Progress (TLC)

PEGs are often UV-inactive. Standard UV visualization (254 nm) will fail unless the nucleophile (e.g., benzylamine) has a chromophore.

  • Stain A: Iodine Chamber (

    
    ).  PEGs complex with iodine vapor, appearing as brown spots.
    
  • Stain B: Dragendorff’s Reagent. Specific for PEGs and amines (orange spots).

  • Stain C: KMnO4. Oxidizes the alcohol/PEG backbone (yellow spots on purple background).

Stability & Storage

I-PEG2-OH is light-sensitive and prone to gradual decomposition (liberating


, turning the oil brown).
  • Storage: -20°C, under Argon/Nitrogen, protected from light (amber vial or foil).

  • Stabilization: If the product turns brown, wash a DCM solution with 10% Sodium Thiosulfate (

    
    ) to reduce free iodine before use.
    
Analytical Data (Expected)
  • 1H NMR (

    
    ): 
    
    • 
      -I: Triplet at ~3.25 ppm .
      
    • 
      -OH: Triplet at ~3.70 ppm .
      
    • Upon substitution (e.g., to Azide), the ~3.25 ppm triplet shifts upfield to ~3.40 ppm (

      
      -
      
      
      
      ).

Part 5: Workflow Visualization

Workflow Input Starting Material I-PEG2-OH Check Quality Check (Clear/Yellow Oil) Input->Check Check->Input If brown (Wash w/ Thiosulfate) Reaction Reaction Setup (Solvent + Nucleophile) Check->Reaction If clear Monitor TLC Monitoring (Iodine Stain) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup (DCM Extraction + Brine Wash) Monitor->Workup Complete (I- spot gone) Purify Purification (Column or Distillation) Workup->Purify Final Final Product Nu-PEG2-OH Purify->Final

Figure 2: Operational workflow for processing I-PEG2-OH.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved October 26, 2023, from [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Substitution. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

Technical Guide: 2-(2-Iodoethoxy)ethan-1-ol as a PROTAC Linker Building Block

[1][2][3] Executive Summary In the architecture of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a critical determinant of physicochemical properties, cell permeability, an...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

In the architecture of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a critical determinant of physicochemical properties, cell permeability, and the formation of the productive ternary complex.[1][2]

2-(2-Iodoethoxy)ethan-1-ol (CAS: 53378-75-9) represents a high-utility, heterobifunctional PEG2 building block.[3][4][1] Its strategic value lies in its dual reactivity: a "soft" electrophilic alkyl iodide motif for precise


 alkylation, and a terminal primary alcohol for versatile downstream conjugation (oxidation, activation, or direct etherification).[1]

This guide provides a rigorous technical framework for utilizing this molecule in drug discovery, covering chemical handling, synthetic workflows, and quality control.[1]

Part 1: Chemical Profile & Strategic Utility[3]

Physicochemical Properties

The substitution of iodine for lighter halogens (Cl/Br) significantly alters the reactivity profile.[1] The Carbon-Iodine (C-I) bond is weaker and longer, making it an exceptional leaving group but also requiring strict storage protocols to prevent homolytic cleavage.[3][4][1]

PropertySpecification
IUPAC Name 2-(2-Iodoethoxy)ethan-1-ol
Formula

Molecular Weight 216.02 g/mol
Linker Type PEG2 (Diethylene Glycol backbone)
LogP (Est.) ~0.5 (Enhances aqueous solubility relative to alkyl chains)
Boiling Point >200°C (Decomposes; typically purified via column chromatography)
Appearance Colorless to pale yellow liquid (Yellowing indicates

release)
Solubility Miscible in DCM, DMF, DMSO, MeOH; Moderate in Water
Strategic Advantages in PROTAC Design
  • Solubility Modulation: The PEG backbone disrupts the lipophilicity of heavy warhead-ligase pairs, improving the overall "druglikeness" (ADME profile).[1]

  • Ternary Complex Geometry: The PEG2 length (~9 Å fully extended) is often the "Goldilocks" zone for VHL and Cereblon (CRBN) recruiters, allowing sufficient flexibility for protein-protein interaction without inducing excessive entropic penalties.[1]

  • Orthogonal Reactivity: Unlike homobifunctional linkers (e.g., di-iodides), the alcohol terminus remains inert during the initial alkylation step, eliminating polymerization side reactions.[1]

Part 2: Handling & Storage (Critical Safety)[1][2][3]

Alkyl iodides are alkylating agents and must be treated as potential carcinogens.[3][4][1][5] Furthermore, the C-I bond is photosensitive.[1]

  • Light Protection: Store in amber glass vials wrapped in aluminum foil.

  • Stabilization: Commercial preparations often contain copper turnings or silver wire to scavenge free iodine (

    
    ).[3][4][1] If the liquid turns dark brown, wash with 10% aqueous 
    
    
    
    (sodium thiosulfate) prior to use.[1]
  • Temperature: Store at 2–8°C.

  • Inert Atmosphere: Determine concentration immediately before use if stored for >1 month, as hydrolysis can occur in the presence of moisture.

Part 3: Bioconjugation Workflows

This section details the construction of a PROTAC using 2-(2-iodoethoxy)ethan-1-ol.[3][4][1] We will model a standard workflow:


-alkylation of a Cereblon ligand (Lenalidomide derivative) followed by oxidation and amide coupling. 
Diagram 1: Retrosynthetic Logic & Workflow

PROTAC_Workflow Reagent 2-(2-Iodoethoxy)ethan-1-ol (Building Block) Intermediate Intermediate A (Hydroxyl-terminated) Reagent->Intermediate SN2 Alkylation (Base/DMF) Ligand E3 Ligase Ligand (e.g., Lenalidomide) Ligand->Intermediate Oxidation Oxidation Step (Jones/TEMPO) Intermediate->Oxidation Acid Carboxylic Acid Linker Oxidation->Acid Final Final PROTAC Acid->Final Amide Coupling (HATU/DIPEA) Warhead Target Warhead (Amine-functionalized) Warhead->Final

Caption: Step-wise assembly of a PROTAC using the heterobifunctional iodide-alcohol linker.

Protocol A: Selective -Alkylation (The Iodide End)

This step attaches the linker to the E3 ligase ligand.[1] We assume the use of a glutarimide-based ligand (e.g., Lenalidomide) or a phenol-based VHL ligand.[3][4][1]

Reaction:


[3][4][1]
  • Reagents:

    • Ligand (1.0 equiv)[3][4][1]

    • 2-(2-iodoethoxy)ethan-1-ol (1.2 – 1.5 equiv)[3][4][1]

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.0 equiv) for amines; 
      
      
      
      (2.0 equiv) for phenols.[3][4][1]
    • Solvent: Anhydrous DMF or DMSO (0.1 M concentration).[3][4][1]

  • Procedure:

    • Dissolve the Ligand and Base in anhydrous DMF under Nitrogen/Argon.[1]

    • Add the iodide linker dropwise via syringe.[1] Note: Adding the iodide slowly prevents localized high concentrations.[1]

    • Heat to 50–60°C for 4–12 hours. Monitor via LCMS.[3][4][1]

    • Checkpoint: The iodide is reactive; if the reaction stalls, add a catalytic amount of Sodium Iodide (NaI) to perform an in-situ Finkelstein exchange, refreshing the active species.[1]

    • Workup: Dilute with EtOAc, wash with water (x3) and brine.[3][4][1] Dry over

      
      .[3][4][1] Purify via flash chromatography (DCM/MeOH gradient).
      
Protocol B: Hydroxyl Activation (The Alcohol End)

Once the linker is attached to the E3 ligand, the free hydroxyl group is usually converted to a carboxylic acid to facilitate a stable amide bond with the Target Protein Warhead.[1]

Reaction:


[3][4][1]
  • Reagents:

    • Intermediate A (from Protocol A)[3][4][1]

    • Jones Reagent (CrO3/H2SO4) OR TEMPO/BAIB (greener alternative).[3][4][1]

    • Solvent: Acetone (for Jones) or DCM/Water (for TEMPO).[3][4][1]

  • Procedure (Jones Oxidation):

    • Dissolve Intermediate A in Acetone at 0°C.

    • Add Jones Reagent dropwise until a persistent orange color remains.[3][4][1]

    • Stir at 0°C for 1 hour.

    • Quench with Isopropanol (turns solution green).[3][4][1]

    • Workup: Extract with DCM. The product is now a carboxylic acid, suitable for standard peptide coupling (e.g., HATU/DIPEA) with an amine-containing warhead.[1]

Part 4: Mechanism of Action & Troubleshooting

Understanding the mechanism prevents common failures.[1] The alkylation is a classic


 substitution.[1]
Diagram 2: Mechanistic Pathway ( )

Reaction_Mechanism Nu Nucleophile (Ligand-NH2 / Ar-OH) TS Transition State [Nu---C---I]‡ Nu->TS Attack (Backside) Elec Electrophile (I-CH2-PEG-OH) Elec->TS Prod Product (Ligand-Linker-OH) TS->Prod Inversion LG Leaving Group (Iodide Ion) TS->LG

Caption: Bimolecular Nucleophilic Substitution (


) mechanism driving the linker attachment.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<30%) Elimination (E2) competitionLower temperature (stay <60°C). Use a less bulky base (

instead of t-BuOK).[3][4][1]
Dark Reaction Mixture Iodine liberationWash reagent with Thiosulfate before use.[3][4][1] Ensure inert atmosphere (

).
Polyalkylation Nucleophile is too aggressiveUse excess Ligand (1.5 equiv) relative to the iodide to favor mono-substitution.[3][4][1]
No Reaction "Hard" Nucleophile mismatchAdd NaI (0.1 equiv) to catalyze via Finkelstein effect. Switch solvent to DMSO.[3][4][1]

Part 5: Quality Control (QC)[1][2][3]

Before proceeding to the final coupling, the intermediate must be validated.

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the triplet at ~3.3 ppm (

      
      ).[3][4][1]
      
    • Appearance of new signals at ~3.5–3.7 ppm (PEG backbone protons).[3][4][1]

    • Diagnostic triplet at ~4.6 ppm (terminal -OH), unless oxidized.[3][4][1]

  • LCMS:

    • Confirm Mass [M+H]+.

    • Check for hydrolysis byproducts (diols), which appear as M-I+OH (Mass - 127 + 17).[3][4][1]

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[1][2][6] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312.[1][2][7] [Link][3][4][1][8]

  • Nalawansha, D. A., & Crews, C. M. (2020).[1] PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[3][4][1] Cell Chemical Biology, 27(8), 998-1014.[3][4][1] [Link][3][4][1][6][8][9]

  • Beshara, C. S., et al. (2008).[3][4][1] Design, Synthesis, and Discovery of N-Substituted Thalidomide Analogs as Degraders of Cereblon.[1] ChemMedChem, 3(3), 425-430.[3][4][1] (Foundational text on alkylating thalidomide derivatives). [Link][3][4][1]

  • PubChem Compound Summary. (2024). 2-(2-Iodoethoxy)ethanol.[3][4][1] National Center for Biotechnology Information. [Link][3][4][1]

Sources

Foundational

Technical Guide: Preparation of Ether-Linked Polymer Conjugates Using Diethylene Glycol Monoiodide

Executive Summary This technical guide details the strategic synthesis of ether-linked polymer conjugates utilizing Diethylene Glycol Monoiodide (DEG-I) . Unlike ester or amide linkages, which are susceptible to enzymati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic synthesis of ether-linked polymer conjugates utilizing Diethylene Glycol Monoiodide (DEG-I) . Unlike ester or amide linkages, which are susceptible to enzymatic or hydrolytic cleavage, ether linkages (


) offer superior physiological stability, making them ideal for permanent polymer modification, half-life extension, and the introduction of stable hydrophilic spacers.

This guide focuses on the Williamson Ether Synthesis pathway, optimizing the nucleophilic substitution (


) of polymer-bound alkoxides with the iodide-functionalized linker. We address the specific challenges of using DEG-I, including its photosensitivity, the "soft" nature of the iodide leaving group, and the prevention of elimination side reactions.

Chemical Rationale & Mechanistic Insight

The Reagent: Diethylene Glycol Monoiodide (DEG-I)

Diethylene glycol monoiodide (


) acts as a heterobifunctional linker.
  • Iodide (

    
    ):  A "soft" leaving group with a weak carbon-iodine bond (approx. 57 kcal/mol), making it significantly more reactive in 
    
    
    
    reactions than its bromide or chloride counterparts.
  • Hydroxyl (

    
    ):  The terminal hydroxyl group remains available for further derivatization (e.g., activation for drug attachment) after the initial conjugation.
    
  • Ether Backbone: Provides aqueous solubility and flexibility, reducing steric hindrance at the conjugation site.

The Reaction: Williamson Ether Synthesis

The conjugation proceeds via an


 mechanism where a deprotonated polymer hydroxyl (alkoxide) attacks the electrophilic carbon attached to the iodide.[1][2][3]

Key Mechanistic Considerations:

  • Alkoxide Formation: The polymer hydroxyl must be deprotonated by a strong base (e.g., Sodium Hydride, NaH) to form a potent nucleophile.[2]

  • Backside Attack: The alkoxide attacks the

    
     bond from the backside, inverting the geometry (though less relevant for achiral linkers) and displacing the iodide.
    
  • Competition: The primary side reaction is E2 Elimination , where the base abstracts a proton beta to the iodide, forming a vinyl ether. This is minimized by controlling temperature and base basicity.

Mechanistic Pathway Diagram

G PolymerOH Polymer-OH (Precursor) Alkoxide Polymer-O⁻ Na⁺ (Activated Nucleophile) PolymerOH->Alkoxide Deprotonation (- H₂) Base Strong Base (NaH) Base->Alkoxide TS [Transition State] SN2 Backside Attack Alkoxide->TS + DEG-I DEGI I-PEG-OH (Electrophile) DEGI->TS Product Polymer-O-PEG-OH (Ether Conjugate) TS->Product Substitution (- NaI) SideProduct Vinyl Ether (Elimination Byproduct) TS->SideProduct E2 Elimination (High Temp)

Figure 1: Mechanistic pathway of Williamson Ether Synthesis using DEG-I. The green path represents the desired SN2 substitution, while the dotted red path indicates the elimination side reaction to be avoided.

Strategic Synthesis Protocol

Reagents & Equipment
  • Polymer Scaffold: Poly(vinyl alcohol) (PVA), Polysaccharide, or PEG-diol. (Must be rigorously dried).

  • Linker: Diethylene glycol monoiodide (Store at -20°C, protected from light).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.

  • Solvent: Anhydrous DMF or DMSO (Water content < 50 ppm).

  • Atmosphere: Dry Nitrogen or Argon.[4]

Pre-Reaction Preparation (Critical)
  • Drying: Polymers are hygroscopic. Water reacts violently with NaH and effectively kills the reaction by solvating the nucleophile. Dry the polymer via azeotropic distillation with toluene or under high vacuum (0.1 mbar) at 60°C for 12 hours.

  • Iodide Handling: DEG-I degrades into iodine (

    
    ) upon light exposure, turning yellow/brown. If the reagent is colored, wash with dilute sodium thiosulfate or pass through a short silica plug before use.
    
Step-by-Step Protocol
StepActionTechnical Rationale
1. Solubilization Dissolve dry polymer in anhydrous DMF/DMSO under Argon flow.Aprotic polar solvents solvate cations (Na⁺) well, leaving the alkoxide anion "naked" and highly reactive.
2. Activation Cool to 0°C. Add NaH (1.2 – 1.5 eq. per -OH group) slowly. Stir for 30-60 mins.Low temperature prevents degradation during the exothermic deprotonation. Evolution of

gas confirms activation.
3. Coupling Add DEG-I (1.5 – 2.0 eq.) dropwise via syringe.[5] Shield reaction vessel from light. Excess alkyl halide drives the reaction to completion (

kinetics). Light protection prevents homolytic cleavage of the C-I bond.
4. Reaction Allow to warm to Room Temp (RT). Stir for 12–24 hours.Heating is generally avoided to prevent E2 elimination. The high reactivity of iodide allows RT progression.
5. Quenching Add a small amount of anhydrous ethanol or acetic acid.Neutralizes unreacted alkoxides and destroys excess NaH safely.
6. Purification Precipititate into cold diethyl ether (or appropriate non-solvent). Dialyze against water (MWCO 1-3.5 kDa).Removes mineral oil, sodium salts (NaI), and unreacted DEG-I.

Characterization & Validation

To ensure the "Trustworthiness" of the synthesis, the following analytical methods must be employed to validate the ether linkage.

Nuclear Magnetic Resonance ( H-NMR)

The shift of the protons adjacent to the linkage site is the primary indicator of success.

  • Pre-conjugation (DEG-I): The methylene protons attached to the iodide (

    
    ) appear upfield, typically around 3.2 - 3.3 ppm .
    
  • Post-conjugation (Ether): Upon conversion to an ether (

    
    ), these protons shift downfield to 3.6 - 3.8 ppm , merging with the PEG backbone signals.
    
  • Validation Metric: Disappearance of the triplet at 3.2 ppm indicates consumption of the iodide.

Gel Permeation Chromatography (GPC)
  • Observation: A shift to a higher molecular weight (lower elution volume) confirms polymer modification.

  • Purity Check: A unimodal peak indicates a clean reaction. A "shoulder" on the low-MW side suggests unreacted polymer; a "shoulder" on the high-MW side suggests cross-linking (if the polymer has multiple nucleophiles).

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Synthesis (Inert Atm) cluster_purify Phase 3: Workup DryPolymer Dry Polymer (Vacuum/Azeotrope) Activate Activation Polymer + NaH (0°C) DryPolymer->Activate PurifyReagent Check DEG-I Purity (Remove I₂ if yellow) Coupling Coupling Add DEG-I (Dark, RT) PurifyReagent->Coupling Activate->Coupling H₂ Release Quench Quench (Ethanol/Acetic Acid) Coupling->Quench 12-24h Stirring Precipitation Precipitation (Diethyl Ether) Quench->Precipitation Dialysis Dialysis (Remove Salts/Small Molecules) Precipitation->Dialysis Lyophilization Lyophilization (Final Powder) Dialysis->Lyophilization

Figure 2: Operational workflow for the synthesis of ether-linked conjugates. Note the critical inert atmosphere and light-protection steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Degree of Substitution Incomplete deprotonation or wet solvent.Increase NaH reaction time; ensure solvent is <50ppm

using molecular sieves.
Vinyl Ether Formation E2 Elimination due to high temperature.Maintain reaction at 0°C–RT. Do not heat.
Polymer Cross-linking Bifunctional impurities in DEG-I.Verify DEG-I purity via TLC/NMR. Ensure "Monoiodide" is strictly monofunctional.
Yellow Product Iodine contamination.Wash organic phase with sodium thiosulfate or dialyze extensively.

References

  • Williamson, A. W. (1850).[3] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).[4]

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Limitations." MasterOrganicChemistry.com.

  • Pasut, G., & Veronese, F. M. (2012). "Polymer–drug conjugation, recent achievements and general strategies."[6] Progress in Polymer Science, 32(8-9), 933-961. (Context on Polymer Conjugate Stability).

  • Chemistry LibreTexts. (2021). "11.8: Williamson Ether Synthesis." LibreTexts.org.

  • Google Patents. (1980). "Synthesis of polyoxyalkylene glycol monoalkyl ethers (EP0021497A1)." Google Patents.

Sources

Exploratory

Optimal Solvents for Alkylation Reactions with 2-(2-Iodoethoxy)ethan-1-ol

[1] Executive Summary The alkylation of nucleophiles using 2-(2-Iodoethoxy)ethan-1-ol (CAS: 53370-13-9) is a critical transformation in the synthesis of PEGylated linkers, PROTACs, and antibody-drug conjugates (ADCs). Th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The alkylation of nucleophiles using 2-(2-Iodoethoxy)ethan-1-ol (CAS: 53370-13-9) is a critical transformation in the synthesis of PEGylated linkers, PROTACs, and antibody-drug conjugates (ADCs). This reagent serves as a bifunctional building block, introducing a hydrophilic diethylene glycol (PEG2) spacer while retaining a terminal hydroxyl group for further derivatization.

Success in this reaction hinges on a single variable: Solvent Selection .

Unlike simple alkyl halides, 2-(2-Iodoethoxy)ethan-1-ol possesses a free hydroxyl group and a polar ether backbone. This guide provides a scientifically grounded analysis of optimal solvent systems, moving beyond generic


 rules to address the specific solubility, reactivity, and stability profiles of this reagent.

The Reagent Profile: 2-(2-Iodoethoxy)ethan-1-ol[1]

Before selecting a solvent, one must understand the physicochemical behavior of the reagent.

PropertyDescriptionImplication for Solvent Choice
Structure

Amphiphilic: Soluble in water and organic solvents.
Reactivity Primary Alkyl Iodide (

)
Excellent electrophile for

reactions.[1] Susceptible to light degradation.
Functionality Terminal Hydroxyl (

)
Risk: Can act as a competing nucleophile (self-alkylation) if strong bases (e.g., NaH) are used in inappropriate solvents.
Polarity High (Ether oxygens + Hydroxyl)Requires polar solvents to maintain homogeneity.

Mechanistic Basis for Solvent Selection

The reaction follows a bimolecular nucleophilic substitution (


) mechanism.[2] The choice of solvent dictates the reaction rate by influencing the energy of the transition state and the ground state of the nucleophile.
The Dipolar Aprotic Advantage

For this specific reagent, Polar Aprotic Solvents are the gold standard.

  • Nucleophile Activation: They solvate cations (e.g.,

    
    , 
    
    
    
    ) well but leave the anionic nucleophile (Phenoxide, Amine) "naked" and highly reactive.
  • Reagent Solubility: They readily dissolve the polar PEG chain of 2-(2-Iodoethoxy)ethan-1-ol.

The "Hydroxyl Factor"

A critical, often overlooked factor is the reagent's free hydroxyl group. In non-polar solvents, this group can form intermolecular hydrogen bonds, leading to aggregation or poor solubility. In protic solvents (e.g., Ethanol), the solvent shell hydrogen-bonds to the nucleophile, drastically reducing


 rates.
Decision Matrix: Solvent Selection

SolventSelection Start Select Nucleophile Type Phenols Phenols / Thiols (Acidic Protons) Start->Phenols Amines Amines (Neutral Nucleophiles) Start->Amines BaseChoice Base Selection: K2CO3 or Cs2CO3 Phenols->BaseChoice ReactivityCheck Is the Amine Hindered? Amines->ReactivityCheck Solvent1 OPTIMAL: Acetonitrile (MeCN) Reflux (80°C) BaseChoice->Solvent1 Standard Solvent2 ALTERNATIVE: Acetone Reflux (56°C) - Slower BaseChoice->Solvent2 Temp Sensitive ReactivityCheck->Solvent1 No (High Reactivity) Solvent3 OPTIMAL: DMF or DMSO Room Temp to 60°C ReactivityCheck->Solvent3 Yes (Low Reactivity) Solvent4 GREEN OPTION: 2-MeTHF (Requires longer time)

Figure 1: Decision tree for solvent selection based on nucleophile type.

Optimal Solvent Systems

A. Acetonitrile ( ) - The "Workhorse"

Best For: Phenols, Thiols, Primary Amines.

  • Why: Acetonitrile offers the perfect balance. It is polar enough (

    
    ) to dissolve the PEG-iodide and ionic bases like Potassium Carbonate (
    
    
    
    ), but it has a low enough boiling point (
    
    
    ) to be easily removed.
  • Protocol Insight: The reaction is typically heterogeneous (solid-liquid) with

    
    . Acetonitrile supports this well, allowing the surface reaction to proceed without dissolving the bulk base, which prevents side reactions with the reagent's alcohol group.
    
B. DMF (N,N-Dimethylformamide) - The "Accelerator"

Best For: Weak nucleophiles, sterically hindered amines, or large scale synthesis.

  • Why: With a high dielectric constant (

    
    ) and strong cation solvation, DMF dramatically increases the reaction rate.
    
  • Caution: High boiling point (

    
    ) makes removal difficult. Residual DMF can complicate downstream purification of the PEGylated product. Water washes are required, which can be tricky with the amphiphilic PEG product.
    
C. Acetone - The "Mild" Alternative

Best For: Finkelstein reactions or highly reactive nucleophiles.

  • Why: Lower boiling point (

    
    ) allows for very gentle conditions. It is often used to synthesize the iodide from the chloride precursor (Finkelstein reaction) and can be used for the subsequent alkylation in a "one-pot" fashion.
    

Experimental Protocols

Protocol A: Alkylation of a Phenol in Acetonitrile

This is the industry-standard method for introducing a PEG2-OH tail.

Reagents:

  • Substrate: 4-Nitrophenol (1.0 eq)

  • Reagent: 2-(2-Iodoethoxy)ethan-1-ol (1.2 eq)

  • Base:

    
     (Anhydrous, Powdered) (2.0 eq)
    
  • Solvent: Acetonitrile (anhydrous) [0.1 M concentration]

Workflow:

  • Preparation: Charge an oven-dried flask with 4-Nitrophenol,

    
    , and Acetonitrile.
    
  • Activation: Stir at Room Temperature (RT) for 15-30 minutes. This deprotonates the phenol to form the phenoxide.

  • Addition: Add 2-(2-Iodoethoxy)ethan-1-ol dropwise via syringe.

    • Note: The iodide is light sensitive; wrap the flask in foil.

  • Reaction: Heat to reflux (

    
    ) for 12-16 hours. Monitor by TLC/LCMS.
    
  • Workup:

    • Cool to RT.

    • Filter off the solid salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Purification: The residue is often a clean oil. If necessary, purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Alkylation of a Secondary Amine in DMF

Used when higher reactivity is needed.

Reagents:

  • Substrate: Piperazine derivative (1.0 eq)

  • Reagent: 2-(2-Iodoethoxy)ethan-1-ol (1.1 eq)

  • Base:

    
     (1.5 eq) or DIPEA (2.0 eq)
    
  • Solvent: DMF (anhydrous)

Workflow:

  • Dissolution: Dissolve the amine and 2-(2-Iodoethoxy)ethan-1-ol in DMF.

  • Base Addition: Add

    
     in one portion.
    
  • Reaction: Stir at

    
     for 4-8 hours.
    
  • Workup (Critical):

    • Dilute reaction mixture with EtOAc (Ethyl Acetate).

    • Wash 3x with water (to remove DMF and excess PEG reagent).

    • Wash 1x with Brine.

    • Dry over

      
       and concentrate.
      

Technical Visualization: Reaction Pathway

The following diagram illustrates the mechanistic pathway and potential side reactions (Self-Alkylation) that must be controlled via solvent and base choice.

ReactionMechanism Reagent 2-(2-Iodoethoxy)ethan-1-ol (Electrophile) TS Transition State (SN2) Reagent->TS SideRxn Side Reaction: Self-Alkylation Reagent->SideRxn Strong Base (NaH) + Poor Solvent Nuc Nucleophile (Phenol/Amine) Intermediate Activated Nucleophile (Anion) Nuc->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate Intermediate->TS Attacks C-I Product PEGylated Product TS->Product -I⁻

Figure 2: Mechanistic pathway highlighting the critical activation step and risk of side reactions.

Troubleshooting & Optimization

IssueCauseSolution
Low Conversion Nucleophile is not soluble or not activated.Switch from Acetonitrile to DMF. Add catalytic KI (Finkelstein condition) to regenerate the iodide in situ.
Self-Alkylation Base is too strong, deprotonating the reagent's alcohol.Switch from NaH to

or

. Avoid using excess reagent.
Product is "Sticky" Residual high-boiling solvent (DMF/DMSO).Use Acetonitrile if possible.[1][3] If DMF is required, perform extensive water washes or use lyophilization.
Darkening of Rxn Iodine liberation (decomposition).Ensure the reaction is kept in the dark. Add a scavenger like Sodium Thiosulfate during workup.

References

  • Synthesis of PEGylated Phenols

    • Title: Efficacious syntheses of alkylphenol ethoxylates and ethoxycarboxylates with long and single length PEG chain.[4]

    • Source:Bulletin of Environmental Contamin
    • Context: Describes the Williamson alkylation of phenols using halo-ethoxy-ethanols in the presence of Potassium Carbon
    • URL:[Link]

  • Crown Ether Synthesis (Amine Alkylation)

    • Title: 4-Benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7).[3]

    • Source:Organic Syntheses, Coll. Vol. 10, p.464 (2004); Vol. 77, p.169 (2000).
    • Context: Detailed protocol for reacting bis(iodoethoxy)ethane (analogous chemistry)
    • URL:[Link]

  • Finkelstein Reaction & Solvent Effects

    • Title: Characteristics of the SN2 Reaction.[1][2][5][6][7]

    • Source:Chemistry LibreTexts.
    • Context: Fundamental review of polar aprotic solvents (Acetonitrile, DMF, Acetone) and their specific role in enhancing nucleophilicity for alkyl iodides.[1]

    • URL:[Link]

Sources

Exploratory

How to remove free iodine impurities from I-PEG2-OH

Technical Guide: Elimination of Free Iodine ( ) from I-PEG2-OH Executive Summary The presence of free iodine ( ) in I-PEG2-OH (2-(2-iodoethoxy)ethanol) is a critical process impurity resulting from the photolytic or ther...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Elimination of Free Iodine ( ) from I-PEG2-OH

Executive Summary

The presence of free iodine (


) in I-PEG2-OH (2-(2-iodoethoxy)ethanol) is a critical process impurity resulting from the photolytic or thermal decomposition of the carbon-iodine bond. Unlike ionic iodide (

), free molecular iodine acts as an electrophile and a mild oxidant, capable of inducing disulfide bridging in proteins or reacting with nucleophilic residues (e.g., Tyrosine, Histidine) in downstream bioconjugation applications.

This guide provides a definitive, self-validating workflow for the removal of


 using a biphasic redox-extraction protocol optimized for amphiphilic molecules, ensuring high recovery of the water-soluble PEG linker.

Part 1: The Chemistry of Contamination

The Decomposition Mechanism

Alkyl iodides, including I-PEG2-OH, are inherently unstable when exposed to light or heat. The weak C-I bond (approx. 50-55 kcal/mol) undergoes homolytic cleavage, generating an alkyl radical and an iodine radical. Two iodine radicals recombine to form molecular iodine (


), which is responsible for the characteristic yellow-to-brown discoloration.

Key Reaction:



The Solubility Paradox

I-PEG2-OH presents a unique purification challenge due to its amphiphilicity.

  • Hydrophilic Domain: The diethylene glycol (PEG2) and terminal hydroxyl (-OH) groups promote water solubility.

  • Lipophilic Domain: The ethyl iodide motif provides limited organic solubility.

Critical Process Parameter (CPP): Standard aqueous washing often results in significant product loss (30-50%) into the aqueous phase. The protocol below utilizes ionic strength modulation (Salting Out) to force the I-PEG2-OH into the organic phase while allowing the inorganic thiosulfate to scavenge the iodine.

Part 2: Strategic Purification Protocols

Method A: Reductive Biphasic Extraction (The Gold Standard)

Best for: Bulk purification of liquid I-PEG2-OH heavily contaminated with iodine.

Reagents Required:

  • Dichloromethane (DCM) (HPLC Grade)

  • Sodium Thiosulfate Pentahydrate (

    
    )[1]
    
  • Sodium Chloride (NaCl)

  • Magnesium Sulfate (

    
    , anhydrous)
    
Step-by-Step Workflow
  • Solubilization: Dissolve the crude, discolored I-PEG2-OH in Dichloromethane (DCM).

    • Ratio: 1 g Product : 10 mL DCM.

    • Note: Do not use Diethyl Ether; PEGs are often less soluble in ether, and peroxides in ether can accelerate iodine formation.

  • Preparation of Quenching Buffer (High Ionic Strength):

    • Prepare a saturated solution of Sodium Thiosulfate.

    • Expert Insight: Do not use dilute 5% thiosulfate. The high density and ionic strength of a saturated solution are required to prevent the amphiphilic PEG from partitioning into the water.

  • The Redox Wash:

    • Combine the DCM phase and Saturated Thiosulfate in a separatory funnel.

    • Shake vigorously for 60 seconds. Vent frequently.

    • Observation: The organic layer should shift from Brown/Pink

      
       Colorless immediately.
      
    • Chemistry:

      
      . The lipophilic 
      
      
      
      is converted to hydrophilic iodide (
      
      
      ) and migrates to the aqueous top layer.
  • Phase Separation & Brine Wash:

    • Drain the bottom organic layer (DCM).

    • Crucial Step: Re-wash the organic layer with Saturated Brine (NaCl) . This removes residual thiosulfate and "dries" the organic layer by osmotic pressure, further preventing product loss.

  • Drying and Concentration:

    • Dry the DCM layer over anhydrous

      
       for 15 minutes.
      
    • Filter and concentrate under reduced pressure (Rotovap) at

      
       (water bath). Avoid high heat to prevent re-decomposition.
      
Method B: Solid-Phase Scavenging (Anhydrous)

Best for: Maintaining purity during storage or for strictly anhydrous applications.

  • Activated Copper: Add clean copper wire or mesh to the storage vial.

    • Mechanism:[2][3]

      
       (Surface adsorption/reaction).
      
    • Prep: Wash Cu wire with dilute HCl (to remove oxide), then water, acetone, and dry under vacuum before use.

Part 3: Visualization of Workflows

The Purification Logic Flow

The following diagram illustrates the decision matrix and chemical pathway for removing the impurity.

PurificationLogic Start Crude I-PEG2-OH (Brown/Yellow Liquid) Solvent Dissolve in DCM (Lipophilic Phase) Start->Solvent ThioWash Wash w/ Sat. Na2S2O3 (Redox Reaction) Solvent->ThioWash Biphasic Mix Decision Is Organic Layer Colorless? ThioWash->Decision Decision->ThioWash No (Repeat) AqueousWaste Aqueous Waste (Contains NaI, Na2S4O6) Decision->AqueousWaste Partitioning BrineWash Wash w/ Sat. NaCl (Remove residual salts) Decision->BrineWash Yes (Organic Phase) DryConc Dry (MgSO4) & Concentrate < 30°C BrineWash->DryConc Final Pure I-PEG2-OH (Clear Liquid) DryConc->Final

Caption: Figure 1. Biphasic extraction workflow utilizing redox chemistry to partition iodine into the aqueous waste stream.

Part 4: Validation & Quality Control (QC)

Trust but verify. Following purification, you must confirm the absence of oxidative iodine before using the linker in sensitive conjugations.

Test MethodProcedureExpected Result (Pass)Detection Limit
Visual Inspection Hold vial against white background.Colorless / Water-white.~100 ppm
Starch-Iodide Paper Dip paper into neat liquid or DCM solution.No color change (remains white).~5-10 ppm
UV-Vis Spectroscopy Scan 200–500 nm in Methanol.Absence of absorbance band at ~460 nm (

).
< 1 ppm
1H-NMR Check baseline at

2.0–3.0 ppm.
No broad peaks associated with

-complexes.
Moderate
The Starch Validation Protocol
  • Dissolve 1 drop of purified I-PEG2-OH in 0.5 mL THF or Methanol.

  • Add 1 drop of 1% aqueous starch solution (freshly prepared).

  • Fail: Immediate appearance of Blue/Black complex.

  • Pass: Solution remains clear/cloudy white.

Part 5: Storage and Stability[4]

To prevent the recurrence of iodine formation (Autocatalytic Cycle), strict storage conditions are mandatory.

  • Container: Amber borosilicate glass (Type I).

  • Headspace: Argon or Nitrogen flush (Oxygen promotes radical propagation).

  • Stabilizer: Activated Copper wire (optional but recommended for long-term >1 month).

  • Temperature: -20°C.

Warning: Do not store I-PEG2-OH in standard clear glass or polyethylene containers. Iodine can permeate plastics and is catalyzed by UV light.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Iodoethanol and PEG derivatives stability. (General handling of light-sensitive alkyl iodides).
  • Hiranuma. (2022). Standardization of sodium thiosulfate titrant for Iodine determination.[1][4][5]

Sources

Exploratory

A Comprehensive Guide to the Storage and Handling of Light-Sensitive PEG Iodides

Introduction: The Imperative for Stability in PEG Iodide Applications Poly(ethylene glycol) (PEG) derivatives terminated with iodide functional groups are critical reagents in bioconjugation, drug delivery systems, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Stability in PEG Iodide Applications

Poly(ethylene glycol) (PEG) derivatives terminated with iodide functional groups are critical reagents in bioconjugation, drug delivery systems, and advanced materials science. The carbon-iodine bond, while synthetically versatile, introduces an inherent sensitivity to light, necessitating stringent storage and handling protocols to prevent decomposition. This guide provides an in-depth technical overview of the mechanisms behind the photodegradation of PEG iodides and offers field-proven strategies to maintain their chemical integrity, ensuring the reliability and reproducibility of experimental outcomes for researchers, scientists, and drug development professionals.

The "Why": Unraveling the Mechanisms of PEG Iodide Decomposition

The instability of PEG iodides primarily stems from the susceptibility of the carbon-iodine (C-I) bond to homolytic cleavage upon absorption of photons, particularly in the ultraviolet (UV) and visible light spectra.[1][2] This process, known as photodissociation or photolysis, initiates a cascade of degradation reactions.[1]

Primary Photodegradation Pathway

The fundamental decomposition mechanism involves the breaking of the C-I bond to form a PEG-based radical and an iodine radical. This is a critical initiation step that leads to further degradation of the polymer.

G cluster_products Degradation Products PEG_I PEG-CH2-I Radicals [PEG-CH2• + •I] PEG_I->Radicals Homolytic Cleavage Photon Photon (hν) Photon->PEG_I Initiation PEG_H PEG-CH3 (Inactive) Radicals->PEG_H Hydrogen Abstraction I2 Iodine (I2) Radicals->I2 Radical Combination PEG_crosslink PEG-CH2-CH2-PEG (Crosslinked Impurity) Radicals->PEG_crosslink Dimerization

Upon exposure to light, the PEG iodide molecule absorbs a photon, leading to the homolytic cleavage of the C-I bond. This generates a highly reactive PEG radical and an iodine radical. These radicals can then participate in a variety of secondary reactions, including:

  • Hydrogen Abstraction: The PEG radical can abstract a hydrogen atom from a neighboring molecule, resulting in a saturated, inactive PEG chain and a new radical, propagating the degradation.

  • Iodine Formation: Two iodine radicals can combine to form molecular iodine (I₂), often leading to a characteristic yellow or brownish discoloration of the sample.[1]

  • Crosslinking: PEG radicals can combine, leading to the formation of higher molecular weight impurities and altering the physical properties of the material.

The Role of the PEG Backbone

While the C-I bond is the primary site of light sensitivity, the poly(ethylene glycol) backbone itself is not entirely immune to degradation, especially under harsh conditions like exposure to UV light in the presence of oxygen or reactive oxygen species (ROS).[3][4][5] This can lead to chain scission, resulting in a decrease in the average molecular weight and an increase in the polydispersity of the polymer.[6] Studies have shown that UV irradiation can alter the morphology and molecular weight of PEG.[7]

Recommended Storage Conditions: A Multi-Faceted Approach to Preservation

To mitigate the degradation pathways described above, a comprehensive storage strategy is essential. This involves controlling multiple environmental factors. The following table summarizes the recommended storage conditions for light-sensitive PEG iodides.

ParameterRecommended ConditionRationale
Light Complete darkness. Store in amber vials or containers wrapped in aluminum foil.[8][9]Prevents the initiation of photodegradation by blocking UV and visible light.[1][2]
Temperature -20°C or lower.[10]Reduces the rate of chemical reactions, including any thermally initiated degradation pathways.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation and reactions with atmospheric moisture.
Humidity Dry/desiccated environment.Moisture can accelerate the degradation of some iodide compounds.[2]
Container Tightly sealed, appropriate-sized containers.Prevents exposure to air and moisture. Using a container that matches the sample size minimizes headspace, reducing the amount of available oxygen and moisture.

For pharmaceutical preparations, it is often recommended to store them in their original carton until administration to protect them from light.[11]

Experimental Verification of Stability: Protocols and Methodologies

Trust in a stored reagent is paramount. Therefore, periodic verification of the stability of PEG iodides is a crucial aspect of quality control. The following are standard methodologies for assessing degradation.

Visual Inspection

A simple yet effective first-line assessment.

Protocol:

  • Carefully observe the physical appearance of the PEG iodide sample.

  • Note any color change from its initial state (typically white or off-white). A yellow or brownish tint can indicate the formation of molecular iodine.[1]

  • Check for any changes in physical state, such as clumping or melting, which could suggest the presence of impurities or degradation byproducts.

Spectroscopic Analysis (UV-Vis)

UV-Vis spectroscopy can be used to detect the formation of iodine, which has a characteristic absorbance spectrum.

Protocol:

  • Prepare a solution of the PEG iodide in a suitable solvent (e.g., deionized water, ethanol) at a known concentration.

  • Measure the absorbance of the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-600 nm).

  • The appearance of new absorbance peaks, particularly in the region associated with iodine, can indicate degradation.

Chromatographic Purity Assessment (HPLC/GPC)

High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are powerful techniques for quantifying the purity and detecting changes in the molecular weight distribution of PEG iodides.[12]

Protocol:

  • Dissolve a small, accurately weighed amount of the PEG iodide in a suitable mobile phase.

  • Inject the sample into an HPLC or GPC system equipped with an appropriate column (e.g., a C18 column for reversed-phase HPLC or a size-exclusion column for GPC) and detector (e.g., refractive index, charged aerosol detector, or UV).[13][14]

  • Analyze the resulting chromatogram. A decrease in the area of the main peak corresponding to the intact PEG iodide and the appearance of new peaks (either at earlier or later retention times) are indicative of degradation. GPC can specifically reveal shifts in molecular weight distribution.[6]

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation start Weigh PEG Iodide dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC/GPC filter->inject separate Separation on Column inject->separate detect Detection (RI, UV, etc.) separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Analyze Peak Area & Retention Time chromatogram->analyze end Assess Purity & Degradation analyze->end

Conclusion: Ensuring Long-Term Viability and Experimental Success

The chemical integrity of light-sensitive PEG iodides is fundamental to their successful application in research and development. By understanding the mechanisms of photodegradation and implementing rigorous storage and handling protocols, scientists can significantly mitigate the risk of decomposition. The key takeaways are the stringent exclusion of light, maintenance of low temperatures, and the use of an inert, dry environment. Regular analytical verification provides an essential layer of quality control, ensuring that these valuable reagents perform as expected, thereby safeguarding the validity and reproducibility of experimental results.

References

  • Decomposition of polyethylene glycol (PEG) at Cu cathode and insoluble anode during Cu electrodeposition - ResearchGate. Available from: [Link]

  • Analytical and Numerical Modeling of Degradation and Pyrolysis of Polyethylene: Measuring Aging with Thermogravimetry - MDPI. Available from: [Link]

  • Why is iodine solution stored in dark bottles? - Quora. Available from: [Link]

  • Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach - MDPI. Available from: [Link]

  • In Vitro Evaluation of the Effect of Size and PEGylation on Inhalable Liposomes for Pulmonary Drug Delivery - MDPI. Available from: [Link]

  • (PDF) Preparation and stability of poly(ethylene glycol) (PEG)ylated octreotide for application to microsphere delivery - ResearchGate. Available from: [Link]

  • Protection of Light Sensitive Products - Pharmaguideline. Available from: [Link]

  • (PDF) The UV/H2O2 - photodegradation of poly(ethyleneglycol) and model compounds. Available from: [Link]

  • Stability of Iodine in Iodized Salt Against Heat, Light and Humidity - Brieflands. Available from: [Link]

  • Degradation of Poly(ethylene glycol) in Aqueous Solution by Photo-Fenton and H2O2/UV Processes | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. Available from: [Link]

  • Study on aging behavior of polyethylene glycol under three wavelengths of ultraviolet light irradiation - PMC - NIH. Available from: [Link]

  • Packaging - How to store highly sensitive drugs? Functional coatings - A3P. Available from: [Link]

  • Impact of Storage on Iodine Stability of Commercial Salt Brands - ResearchGate. Available from: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. Available from: [Link]

  • Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town - PMC. Available from: [Link]

  • Light-Sensitive Injectable Prescription Drugs - PMC. Available from: [Link]

  • Light-induced decomposition of indocyanine green - PubMed. Available from: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. Available from: [Link]

  • Decomposition of Glucose-Sensitive Layer-by-Layer Films Using Hemin, DNA, and Glucose Oxidase - MDPI. Available from: [Link]

  • Photochemical Chain Scissions Enhance Polyethylene Glycol Biodegradability: From Probabilistic Modelling to Experimental Demonstration | ChemRxiv. Available from: [Link]

  • Light Sensitive Drug Products Need Protection - West Pharmaceutical Services. Available from: [Link]

  • Residue Chemistry Test Guidelines OPPTS 860.1380 Storage Stability Data - Regulations.gov. Available from: [Link]

  • Pharma Stability: Photoprotection & Labeling. Available from: [Link]

  • Polyethylene glycol degradation by UV irradiation - SciSpace. Available from: [Link]

  • The Photochemical Decomposition of Hydrogen-Iodide; the Mode of Optical Dissociation - PMC - NIH. Available from: [Link]

Sources

Foundational

Minimizing hydrolysis of 2-(2-Iodoethoxy)ethan-1-ol in aqueous buffers

Executive Summary 2-(2-Iodoethoxy)ethan-1-ol (Diethylene glycol monoiodide) is a critical heterobifunctional linker used in PROTACs, antibody-drug conjugates (ADCs), and surface modification. Its utility relies on the di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Iodoethoxy)ethan-1-ol (Diethylene glycol monoiodide) is a critical heterobifunctional linker used in PROTACs, antibody-drug conjugates (ADCs), and surface modification. Its utility relies on the differential reactivity between its primary alcohol (inert under alkylation conditions) and the primary alkyl iodide (highly reactive toward thiols/amines).

However, this reactivity comes at a cost: primary alkyl iodides are susceptible to hydrolytic degradation in aqueous media via an


 mechanism. This guide provides a scientifically grounded protocol to minimize this degradation, ensuring high-fidelity conjugation. The core strategy revolves around kinetic suppression —manipulating pH, temperature, and dielectric constants to disfavor water as a nucleophile while maintaining the reactivity of the target electrophile.

Part 1: Mechanistic Underpinnings

To preserve the molecule, one must understand its destruction. The degradation of 2-(2-Iodoethoxy)ethan-1-ol in water is not a random event; it is a competition between two specific pathways.

The Primary Threat: Intermolecular Hydrolysis ( )

The carbon-iodine bond is polarized, creating an electrophilic carbon.[1] Water, though a poor nucleophile, is present in 55 M concentration.

  • Mechanism: Water attacks the

    
    -carbon from the backside, displacing the iodide ion (a stable leaving group).
    
  • Result: Conversion to Diethylene Glycol (inert, useless byproduct) and HI.

  • Kinetics: Rate =

    
    . Since 
    
    
    
    is constant, this follows pseudo-first-order kinetics.
The Secondary Threat: Intramolecular Cyclization

A subtle but dangerous side reaction is the "back-biting" of the terminal hydroxyl group.

  • Mechanism: If the pH rises (pH > 8.0), the terminal hydroxyl deprotonates to an alkoxide. This alkoxide intramolecularly attacks the iodide.

  • Result: Formation of 1,4-Dioxane .[2][3][4][5][6][7] This is thermodynamically favorable (6-membered ring) and irreversible.

HydrolysisPathways Start 2-(2-Iodoethoxy)ethan-1-ol DEG Diethylene Glycol (Hydrolysis Product) Start->DEG Sn2 Attack by Water (Neutral pH) Dioxane 1,4-Dioxane (Cyclization Product) Start->Dioxane Intramolecular Attack (pH > 8.0) Water H2O (Solvent) Water->DEG Base OH- (High pH) Base->Dioxane

Caption: Figure 1. Competing degradation pathways. The primary goal is to block the upper path (Hydrolysis) without accelerating the lower path (Cyclization).

Part 2: Critical Control Parameters

pH Control: The "Goldilocks" Zone
  • High pH (> 7.5): Increases the concentration of Hydroxide (

    
    ), which is ~10,000x more nucleophilic than water. This accelerates hydrolysis and promotes cyclization to dioxane.
    
  • Low pH (< 5.0): While alkyl iodides are stable in acid, most bioconjugation targets (cysteines, lysines) are protonated and unreactive at this pH.

  • Optimal Window: pH 6.0 – 7.0 . This maintains the target nucleophile's reactivity (e.g., thiolate) while minimizing hydroxide concentration.

Buffer Selection: The Nucleophilicity Trap

Many common biological buffers are nucleophiles. They will alkylate themselves, consuming your linker.

  • AVOID: Tris (contains primary amine), Glycine, Imidazole.

  • USE:

    • MES (pH 6.0): Non-nucleophilic, excellent buffering capacity in the stability zone.

    • Phosphate (pH 6.5 - 7.0): Generally safe, though phosphate anions have weak nucleophilicity.

    • MOPS/HEPES: Acceptable alternatives for slightly higher pH.

Solvent Dielectric Modulation

Water facilitates the separation of charge in the transition state of the


 reaction. Adding a water-miscible organic co-solvent reduces the dielectric constant and "cages" the water molecules, slowing hydrolysis.
  • Recommendation: Use 10–20% DMSO or DMAc in the final buffer. This also aids the solubility of the organic linker.

Part 3: Optimized Operational Protocols

Protocol A: Storage & Handling
  • State: The molecule should be stored as a neat liquid or concentrated stock in anhydrous organic solvent (DMSO/DMF). NEVER store as an aqueous stock.

  • Conditions: -20°C, protected from light (iodides are photosensitive), under Argon/Nitrogen.

  • Stability Check: If the liquid turns yellow/brown, free iodine (

    
    ) has formed, indicating decomposition.
    
Protocol B: Reaction Setup (Minimizing Hydrolysis)

This protocol assumes conjugation to a protein/peptide cysteine.

  • Buffer Prep: Prepare 50 mM MES buffer, pH 6.0, containing 1 mM EDTA (to chelate metals that catalyze oxidation).

  • Target Solubilization: Dissolve the protein/peptide in the buffer.

  • Linker Solubilization: Dissolve 2-(2-Iodoethoxy)ethan-1-ol in anhydrous DMSO to a 50x concentration.

  • Initiation: Add the DMSO stock to the aqueous buffer (Final DMSO conc. 2-10%).

    • Why? Adding the organic stock to the water ensures rapid dispersion.

  • Incubation: Incubate at 4°C (on ice).

    • Thermodynamic Insight: The activation energy (

      
      ) for hydrolysis is significant. Dropping from 25°C to 4°C can reduce the hydrolysis rate by ~4-5 fold (Arrhenius equation), while the bioconjugation reaction often proceeds efficiently due to the high nucleophilicity of the thiol.
      
  • Quenching: Stop the reaction after 1-2 hours. Do not let it sit overnight unless absolutely necessary.

ProtocolFlow Stock Anhydrous Stock (DMSO, -20°C) Mix Reaction Mix (Keep at 4°C) Stock->Mix Add last Buffer Buffer Selection (MES, pH 6.0) Buffer->Mix Check Decision: Reaction Time Mix->Check Check->Mix > 2 Hours (Risk of Hydrolysis) Stop Quench / Purify immediately Check->Stop < 2 Hours

Caption: Figure 2. Operational workflow to maximize linker integrity.

Part 4: Analytical Validation

To trust your system, you must verify the integrity of the linker before use.

Method: Reverse-Phase HPLC (UV/ELSD) Since the molecule lacks a strong chromophore (like a benzene ring), standard UV at 254 nm is weak.

  • Detector: ELSD (Evaporative Light Scattering Detector) or UV at 210-220 nm (detects the Carbon-Iodine bond absorbance).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% MeCN over 15 mins.

  • Retention Time: The Iodo-linker will elute significantly later than the hydrolyzed Diethylene Glycol (which is very polar and elutes near the void volume).

Data Summary Table: Stability vs. Conditions

ConditionHalf-Life (

) Estimate
Risk LevelNotes
pH 7.0, 25°C ~6-12 HoursMediumStandard condition, accept some loss.
pH 6.0, 4°C > 48 HoursLow (Optimal) Best balance for stability/reactivity.
pH 8.5, 25°C < 1 HourHighRapid hydrolysis + Cyclization risk.
Tris Buffer N/ACritical Irreversible alkylation of buffer amines.

References

  • Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571-752. Link

    • Foundational text on Sn2 kinetics and solvent effects on alkyl halides.
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link

    • The authoritative source for buffer selection and haloacetyl/alkyl halide reactivity profiles.
  • Oae, S., & Vanderwerf, C. A. (1953). A Study of the Reactivity of Some (\omega)-Haloalkyl Phenyl Sulfides and Sulfones. Journal of the American Chemical Society, 75(11), 2724–2725. Link

    • Provides comparative kinetic d
  • Buncel, E., et al. (2003). Mechanisms of hydrolysis of alkyl halides. Canadian Journal of Chemistry. Link

    • Details the competition between w

Sources

Exploratory

Technical Guide: Purification of 2-(2-Iodoethoxy)ethan-1-ol via Silica Gel Chromatography

Executive Summary 2-(2-Iodoethoxy)ethan-1-ol (also known as diethylene glycol monoiodide) is a critical bifunctional linker used in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and supramolecular assemblies...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Iodoethoxy)ethan-1-ol (also known as diethylene glycol monoiodide) is a critical bifunctional linker used in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and supramolecular assemblies.[1] Its utility lies in its asymmetry: it possesses one electrophilic alkyl iodide terminus and one nucleophilic primary hydroxyl terminus.[1]

However, this asymmetry presents a significant purification challenge.[1] The synthesis—typically a Finkelstein reaction from the chloro-analog or partial iodination of diethylene glycol—invariably produces two difficult-to-separate impurities: the unreacted starting material (highly polar diol) and the over-reacted byproduct (non-polar bis-iodide).

This guide details a self-validating silica gel chromatography protocol designed to isolate the mono-iodo species with >95% purity, specifically addressing the stability concerns inherent to alkyl iodides.

Part 1: Physicochemical Profile & Stability Considerations

Before initiating purification, the operator must understand the stability profile of the target molecule to prevent on-column degradation.

PropertyValue / CharacteristicImplication for Chromatography
Structure HO-CH2-CH2-O-CH2-CH2-IAmphiphilic: Hydroxyl group dominates polarity; Iodine adds lipophilicity.[1]
Boiling Point >200°C (dec.)[1]Distillation is risky due to thermal instability; chromatography is preferred.[1]
Light Sensitivity HighCritical: Alkyl iodides degrade to radical species/iodine under light.[1] Columns must be wrapped in foil.[1]
Acid/Base Sensitivity ModerateSilica (acidic) is generally safe.[1] Avoid basic alumina unless strictly necessary, as it promotes E2 elimination to vinyl ethers.[1]
Density ~1.8 g/mLThe compound is significantly denser than silica solvents; load carefully to avoid "fingering" into the column bed.

Part 2: Analytical Method Development (TLC)

A "blind" column is a failed column.[1] You must establish a thermodynamic separation window using Thin Layer Chromatography (TLC) before scaling up.[1]

The "Sandwich" Model

In a standard normal-phase system (Hexanes/Ethyl Acetate), the components will elute in this specific order:

  • Top (

    
    ):  1,2-Bis(2-iodoethoxy)ethane (Bis-iodide byproduct).[1] Non-polar, no H-bonding.
    
  • Target (

    
    ): 2-(2-Iodoethoxy)ethan-1-ol . Target molecule.
    
  • Bottom (

    
    ):  Diethylene glycol / 2-(2-chloroethoxy)ethanol.[1][2][3] Very polar, strong H-bonding.[1]
    
Validated TLC Protocol
  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.[1]
    
  • Mobile Phase: 40% Ethyl Acetate in Hexanes.[1]

  • Visualization:

    • UV (254 nm): Alkyl iodides absorb weakly; may not be visible.[1]

    • Iodine Stain (

      
      ):  Universal; stains the PEG backbone brown.
      
    • KMnO4 Stain: Excellent for the hydroxyl group (oxidizes to acid).

Success Criteria: The target spot must have an


 between 0.30 and 0.45. If the 

is >0.6, the solvent is too polar (reduce EtOAc).[1] If <0.2, it is too non-polar (increase EtOAc).[1]

Part 3: Purification Protocol

Step 1: Column Preparation

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Ratio: Use 30:1 to 50:1 (weight of silica : weight of crude load).[1] The separation is relatively easy (


), so a massive column is unnecessary.[1]

Protection: Wrap the glass column in aluminum foil to block ambient light. This prevents the liberation of free iodine (which turns the column purple/brown) and product degradation.

Step 2: Sample Loading[1]
  • Method: Dry Loading is strongly recommended.[1]

    • Dissolve crude oil in minimal Dichloromethane (DCM).[1]

    • Add Celite (1:1 w/w ratio with crude).[1]

    • Rotary evaporate to a free-flowing powder.[1]

    • Rationale: The crude is a viscous oil. Wet loading often leads to streaking and band broadening due to viscosity differences.[1]

Step 3: Gradient Elution

Do not use an isocratic system.[1] A gradient effectively removes the non-polar bis-iodide before eluting the product.

PhaseSolvent CompositionVolume (Column Volumes - CV)Objective
1 10% EtOAc / 90% Hexanes2 CVElute non-polar impurities and bis-iodide byproduct.
2 25% EtOAc / 75% Hexanes3 CVMove the bis-iodide off completely.[1]
3 40% EtOAc / 60% Hexanes5-8 CVElute Target: 2-(2-Iodoethoxy)ethan-1-ol.
4 100% EtOAc2 CVFlush remaining polar diols (waste).
Step 4: Fraction Analysis & Workup
  • Spot fractions on TLC plates.

  • Pool fractions containing the single spot at

    
    .[1]
    
  • Stabilization (Optional): If the fractions appear slightly pink (free iodine), wash the combined organic phase with 10% aqueous Sodium Thiosulfate (

    
    ) before drying. This reduces 
    
    
    
    back to iodide, preventing autocatalytic decomposition.[1]
  • Concentrate under reduced pressure at

    
    .
    

Part 4: Process Visualization

The following diagram illustrates the decision logic and workflow for this specific purification.

PurificationWorkflow Start Crude Reaction Mixture (Mono-Iodo, Bis-Iodo, Diol) TLC TLC Analysis (40% EtOAc/Hex) Start->TLC Decision Is Delta Rf > 0.2? TLC->Decision Decision->TLC No (Adjust Solvent) Prep Prepare Column (Silica 60, Foil-Wrapped) Decision->Prep Yes Load Dry Load on Celite (Prevents Streaking) Prep->Load Elution1 Elute: 10-25% EtOAc (Removes Bis-Iodo) Load->Elution1 Elution2 Elute: 40% EtOAc (Collects Target) Elution1->Elution2 Check Check Fractions (KMnO4 Stain) Elution2->Check Pink Are fractions pink? Check->Pink Wash Wash w/ Na2S2O3 (Remove Free Iodine) Pink->Wash Yes Dry Concentrate < 40°C Pink->Dry No Wash->Dry

Caption: Decision tree for the purification of light-sensitive alkyl iodides, highlighting the critical thiosulfate wash step.

Part 5: Troubleshooting & Yield Optimization

ObservationCauseCorrective Action
Product Streaking Acidic silica interaction or viscosity.[1]Ensure dry loading on Celite.[1] Do NOT add amine (e.g., TEA) as it may quaternize with the alkyl iodide.[1]
Fractions turn purple Iodine elimination (decomposition).[1]Wash fractions immediately with dilute

.[1] Keep rotovap bath cool (

).[1]
Co-elution with Diol Polarity gradient increased too fast.Hold the gradient at 25% EtOAc for an extra 2 CV before jumping to 40%.

References

  • PubChem. 2-(2-Chloroethoxy)ethanol Compound Summary. National Library of Medicine.[1] [Link]

  • Organic Syntheses. Synthesis of PEG-based Linkers and Crown Ethers. Org.[1] Synth. 2005 , 82, 134.[1] (Provides foundational methods for handling PEG-iodides). [Link]

  • Common Organic Chemistry. Solvent Systems for Flash Chromatography. (Standard reference for polarity adjustment). [Link]

Sources

Foundational

Technical Deep Dive: Stability and Purification of 2-(2-Iodoethoxy)ethan-1-ol

Executive Summary 2-(2-Iodoethoxy)ethan-1-ol (CAS: 130536-69-5) is a critical bifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Iodoethoxy)ethan-1-ol (CAS: 130536-69-5) is a critical bifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).[1] Its structure combines a reactive alkyl iodide for nucleophilic substitution and a hydroxyl group for further functionalization.[1]

However, researchers frequently encounter a significant stability issue: the compound transitions from a colorless liquid to a yellow or brown oil upon storage.[1] This discoloration is not merely cosmetic; it indicates chemical decomposition that can compromise downstream reactions, lower yields, and introduce radical impurities.[1]

This guide provides a mechanistic explanation of this degradation and details a validated, self-correcting protocol to restore the compound’s purity.[1]

Part 1: Mechanistic Analysis of Degradation

The yellowing of 2-(2-Iodoethoxy)ethan-1-ol is a classic manifestation of alkyl iodide instability , driven by the weakness of the carbon-iodine (C–I) bond.[1]

The Weak Link: C–I Bond Energy

The C–I bond is the weakest among common organic halogens, with a bond dissociation energy (BDE) of approximately 50–55 kcal/mol (compared to ~80 kcal/mol for C–Cl).[1] This low energy barrier makes the bond susceptible to homolytic cleavage triggered by:

  • Photolysis: Exposure to ambient light (UV/Vis).[1]

  • Thermolysis: Storage at room temperature or heating during distillation.[1]

  • Oxidation: Interaction with atmospheric oxygen.[1]

The Decomposition Pathway

The degradation proceeds via a radical mechanism.[1] Energy input (


 or 

) cleaves the C–I bond, generating an alkyl radical and an iodine radical (

).[1] Two iodine radicals rapidly recombine to form molecular iodine (

).[1][2]



Why Yellow? Molecular iodine (


) is violet in the gas phase but appears yellow to brown  when dissolved in oxygenated organic solvents (like alcohols or ethers) due to the formation of charge-transfer complexes.[1] Even trace amounts (ppm levels) of 

are sufficient to discolor the bulk material.[1]
Impact on Research
  • Stoichiometric Imbalance: The formation of

    
     consumes the active alkyl iodide, reducing the effective concentration of the reagent.[1]
    
  • Side Reactions: Free iodine is an oxidizing agent and a Lewis acid, which can trigger unwanted side reactions or polymerizations in sensitive linker chemistries.[1]

Decomposition cluster_0 Initiation cluster_1 Radical Formation cluster_2 Termination & Coloration Compound 2-(2-Iodoethoxy)ethan-1-ol (Colorless) Radicals Alkyl Radical (R•) + Iodine Radical (I•) Compound->Radicals Homolytic Cleavage Energy Light / Heat (hν / Δ) Energy->Radicals I2 Molecular Iodine (I₂) (Yellow/Brown Impurity) Radicals->I2 Dimerization

Figure 1: The radical decomposition pathway of 2-(2-Iodoethoxy)ethan-1-ol leading to iodine formation.[1]

Part 2: Remediation & Purification Protocols[1]

To fix the yellowing, one must chemically reduce the molecular iodine (


) back to the colorless iodide anion (

) or physically remove it.[1]
Protocol A: The Biphasic Chemical Wash (Recommended)

This method relies on the high water solubility of 2-(2-Iodoethoxy)ethan-1-ol (due to the ether and alcohol groups) versus its preference for organic solvents.[1] Note: Direct aqueous washing can lead to yield loss if the partitioning is not managed correctly.[1] We use Dichloromethane (DCM) as the carrier solvent.[1]

Reagents Required:

  • Dichloromethane (DCM)[1]

  • Sodium Thiosulfate (

    
    ), saturated aqueous solution[1]
    
  • Brine (Saturated NaCl)[1]

  • Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    )[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the yellow 2-(2-Iodoethoxy)ethan-1-ol oil in DCM (10 mL DCM per 1 g of compound).

  • Reduction (The "Fix"): Transfer to a separatory funnel. Add an equal volume of saturated Sodium Thiosulfate solution.[1]

    • Observation: Shake vigorously.[1] The yellow/brown color in the organic (bottom) layer should instantly vanish as

      
       is reduced to water-soluble 
      
      
      
      .[1]
  • Phase Separation: Collect the bottom organic layer.[1]

    • Troubleshooting: If an emulsion forms (common with PEG derivatives), add a small amount of brine to break it.[1]

  • Brine Wash: Wash the organic layer once with brine to remove residual water and salts.[1]

  • Drying: Dry the organic layer over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter off the solid. Concentrate the filtrate using a rotary evaporator.

    • Critical Parameter: Keep the water bath temperature below 30°C . Excessive heat will immediately re-trigger decomposition.[1]

Protocol B: Stabilization for Storage

Once purified, the compound will degrade again if not stored correctly.[1]

  • Stabilizer: Add a small piece of Copper wire or Copper wool (cleaned with dilute HCl and rinsed with acetone) to the storage vial.[1] Copper acts as a radical scavenger and reacts with free iodine to form CuI, preventing the chain reaction.[1]

  • Environment: Store in Amber glass vials to block UV light.[1]

  • Temperature: Store at -20°C .

  • Atmosphere: Flush the headspace with Argon or Nitrogen before sealing.[1]

Part 3: Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for handling this sensitive compound.

PurificationWorkflow Start Start: Yellow/Brown Oil 2-(2-Iodoethoxy)ethan-1-ol Decision Is purity critical for next step? Start->Decision DirectUse Use immediately (Account for lower molarity) Decision->DirectUse No Purification Protocol A: Reductive Wash (DCM + Na₂S₂O₃) Decision->Purification Yes Drying Dry (MgSO₄) & Concentrate (Temp < 30°C) Purification->Drying Storage Storage Strategy: Amber Vial + Copper Wire + Argon @-20°C Drying->Storage Storage->Start Recurrence over time

Figure 2: Logic flow for the purification and stabilization of iodo-PEG linkers.

Summary of Physical Properties[3][4]

PropertyValueRelevance to Protocol
Molecular Formula

MW = 216.02 g/mol
Boiling Point >200°C (dec.)[1][3]Do not distill at atm pressure. Vacuum only.
Solubility Water, DCM, MethanolRequires biphasic extraction (DCM/Water) for washing.[1]
Appearance Colorless to Light YellowDark yellow indicates >1%

contamination.[1]
Density ~1.6 - 1.7 g/mLHeavier than water; bottom layer in extractions.[1]

References

  • Mechanism of Alkyl Iodide Decomposition

    • Source: Shaalaa / Chemistry Theory
    • Title: Why do alkyl iodides become brown or violet on standing?
    • URL:[Link]

  • Finkelstein Reaction & Halide Exchange

    • Source: Organic Chemistry Portal[1]

    • Title: Synthesis of Alkyl Iodides (Finkelstein Reaction)[1][4]

    • URL:[Link][1]

  • Physical Properties of Chloro-Analog (Reference for Solubility/BP)

    • Source: Sigma-Aldrich[1]

    • Title: 2-(2-Chloroethoxy)ethanol Product Specification[1][5]

  • Handling of Iodo-PEG Linkers

    • Source: ChemScene[6]

    • Title: 2-(2-Iodoethoxy)ethan-1-ol Product Data & Storage[1][6][7]

Sources

Exploratory

Precision Control in Linker Chemistry: Optimizing Reaction Temperature for I-PEG2-OH Alkylation

Executive Summary In the synthesis of PROTACs, ADCs, and bifunctional degraders, the linker 2-(2-iodoethoxy)ethanol (I-PEG2-OH) serves as a critical, high-value building block.[1] While alkyl iodides are superior alkylat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of PROTACs, ADCs, and bifunctional degraders, the linker 2-(2-iodoethoxy)ethanol (I-PEG2-OH) serves as a critical, high-value building block.[1] While alkyl iodides are superior alkylating agents compared to their bromide or chloride counterparts due to the weak C-I bond, this high reactivity introduces a significant kinetic challenge: Thermal Elimination .

This guide moves beyond standard "add and stir" protocols. It provides a mechanistic framework for optimizing reaction temperature to maximize


 substitution (yield) while suppressing E2 elimination (vinyl ether impurity).[1] The following protocols are designed for researchers requiring high-purity linker attachment where downstream purification of structurally similar elimination byproducts is difficult or impossible.

Part 1: Mechanistic Basis – The Kinetic/Thermodynamic Trade-off[1]

To optimize temperature, one must first understand the competition occurring at the molecular level. I-PEG2-OH contains a primary alkyl iodide. In the presence of a nucleophile (e.g., a phenol or amine payload) and a base, two pathways compete:

  • 
     Substitution (Desired):  The nucleophile attacks the 
    
    
    
    -carbon, displacing iodide. This is favored by polar aprotic solvents and moderate temperatures.
  • E2 Elimination (Undesired): The base abstracts a

    
    -proton, causing the expulsion of iodide and the formation of a vinyl ether .
    
The Temperature Coefficient

Reaction rates for elimination (


) generally have higher activation energies (

) than substitution (

).[1][2] Therefore, increasing temperature disproportionately accelerates elimination.
  • At 20°C - 40°C:

    
     dominates, provided the nucleophile is sufficiently active.
    
  • At >60°C: The rate of E2 elimination spikes. The resulting vinyl ether byproduct (HO-PEG-O-CH=CH2) is often inseparable from the product by standard flash chromatography due to similar polarity.[1]

Diagram 1: Mechanistic Competition

The following diagram illustrates the bifurcation point controlled by temperature.

ReactionPathways Substrate I-PEG2-OH (Alkylating Agent) Transition Transition State (Bifurcation) Substrate->Transition Nucleophile Nucleophile (Drug/Scaffold) Nucleophile->Transition Base Base (K2CO3 / Cs2CO3) Base->Transition Product Product (Alkylated Linker) DESIRED Transition->Product SN2 Pathway (Low Temp, <40°C) Byproduct Vinyl Ether (Elimination Impurity) UNDESIRED Transition->Byproduct E2 Pathway (High Temp, >60°C)

Figure 1: Mechanistic bifurcation. Higher thermal energy allows the system to overcome the higher activation barrier of the E2 elimination pathway.

Part 2: Experimental Design & Optimization Protocol

Do not default to reflux. For I-PEG2-OH, "gentle and long" is superior to "hot and fast."

Solvent & Base Selection

Temperature optimization cannot be isolated from solvent effects.

  • Solvent: Use DMF or DMSO (dry).[1] These polar aprotic solvents solvate the cation (e.g.,

    
    ), leaving the nucleophile "naked" and more reactive, allowing the reaction to proceed at lower temperatures.
    
  • Base:

    • Recommended:

      
        (Cesium Carbonate).[1] The "Cesium Effect" improves solubility and reactivity of carboxylates/phenols, often enabling alkylation at Room Temperature (RT).
      
    • Alternative:

      
       with catalytic NaI (Finkelstein condition logic).[1]
      
    • Avoid: NaH (Sodium Hydride) or alkoxides unless necessary.[1] These strong bases drastically increase E2 elimination risk.

The Temperature Screening Protocol (Step-by-Step)

This protocol assumes a standard alkylation of a phenol or amine payload (1.0 equiv) with I-PEG2-OH (1.2–1.5 equiv).[1]

Step 1: Baseline Reaction (25°C)

  • Dissolve Nucleophile (1.0 eq) in anhydrous DMF (0.1 M).

  • Add

    
     (2.0 eq). Stir for 15 min to deprotonate.
    
  • Add I-PEG2-OH (1.2 eq) dropwise.[1]

  • Stir at 25°C (controlled water bath or block).

  • Checkpoint: Sample at 4 hours for LCMS.

    • Success Criteria: >50% conversion, <2% vinyl ether.

Step 2: The Thermal Ramp (If conversion is slow) If <50% conversion at 4h, do not jump to 80°C.

  • Increase temperature to 35°C . Monitor for 2 hours.

  • If still slow, increase to 45°C .

  • Hard Stop: Do not exceed 50°C unless the nucleophile is exceptionally sterically hindered or unreactive.

Step 3: Quench & Workup

  • Cool to RT immediately upon completion.

  • Dilute with EtOAc/Water. Wash extensively with water to remove DMF.

  • Crucial: Avoid acidic workups if your product contains acid-sensitive groups, but note that I-PEG2-OH residues are neutral.

Data Interpretation: The "Danger Zone"

The following table summarizes expected outcomes based on temperature zones for I-PEG2-OH alkylation.

Temperature ZoneReaction Kinetics (

)
Impurity Risk (Elimination)Recommendation
0°C - 15°C Very SlowNegligibleUse only for highly unstable nucleophiles.
20°C - 30°C Optimal Low (<5%)Target Zone. Run overnight if needed.[1]
35°C - 50°C FastModerate (5-15%)Acceptable for hindered substrates.[1] Monitor closely.
> 60°C Very FastHigh (>20%) Avoid. Significant vinyl ether formation.

Part 3: Workflow Visualization

Use this decision tree to guide your daily experimental setup.

OptimizationWorkflow Start Start Reaction Solvent: DMF/DMSO Base: Cs2CO3 Temp: 25°C CheckLCMS LCMS Check (T = 4 hours) Start->CheckLCMS ConversionHigh Conversion > 80% CheckLCMS->ConversionHigh Yes ConversionLow Conversion < 50% CheckLCMS->ConversionLow No ImpurityCheck Check Vinyl Ether (M-127 peak absent?) ConversionHigh->ImpurityCheck ActionHeat Increase Temp (+10°C increments) ConversionLow->ActionHeat If clean ActionComplete Proceed to Workup ImpurityCheck->ActionComplete Clean ActionAddReagent Add +0.5 eq I-PEG2-OH Maintain 25°C ImpurityCheck->ActionAddReagent Impurity Present (Do NOT Heat) ActionHeat->CheckLCMS Re-check in 2h

Figure 2: Optimization Logic. Note that if impurities appear, heating is strictly prohibited; reagent stoichiometry must be adjusted instead.

Part 4: Analytical Validation (Self-Validating System)

How do you confirm your temperature choice was correct? You must validate the absence of the elimination byproduct.

LCMS Identification
  • Product:

    
    
    
  • Elimination Byproduct: The vinyl ether mass will be Mass(Product) - 128 Da (Loss of HI) or simply the unreacted nucleophile mass if the alkylating agent degraded before reacting.

  • Note: The vinyl ether of the reagent itself (HO-PEG-O-CH=CH2) is volatile and may not be seen, but the eliminated product (if the nucleophile acted as a base) is the concern.

NMR Signature (The "Smoking Gun")

If you ran the reaction too hot, you will see distinct signals in the


 NMR of the crude mixture:
  • Vinyl Ether Protons: Look for multiplets in the 6.3–6.6 ppm and 4.0–4.3 ppm regions (typical for enol ethers).

  • Absence of these peaks confirms that your temperature control successfully suppressed the E2 pathway.

References

  • Master Organic Chemistry. (2012). Elimination Reactions Are Favored By Heat.[3][4] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Substitution vs Elimination: Thermodynamics and Kinetics. Retrieved from [Link][1]

Sources

Foundational

Rigorous Validation Frameworks for Comparative Efficacy: 2D Monolayer vs. 3D Spheroid Models

Executive Summary: The Translational Fidelity Gap The pharmaceutical industry faces a paradox: high-throughput screening (HTS) efficiency has peaked, yet clinical attrition rates remain stubbornly high. A primary culprit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Fidelity Gap

The pharmaceutical industry faces a paradox: high-throughput screening (HTS) efficiency has peaked, yet clinical attrition rates remain stubbornly high. A primary culprit is the over-reliance on 2D monolayer cultures that fail to recapitulate the complex microenvironment of in vivo tumors. Transitioning to 3D spheroid models offers higher translational fidelity but introduces significant variance.

This guide provides a technical framework for validating and comparing efficacy data between 2D and 3D models. It moves beyond basic kit instructions to establish a self-validating experimental system compliant with FDA Bioanalytical Method Validation guidelines and NCATS standards.

The Validation Matrix: Statistical Rigor

Before comparing biological efficacy, the assay itself must be statistically validated. A "working" assay is not necessarily a "valid" assay. We utilize the Z-factor (Zhang et al., 1999) as the primary metric for assay robustness, distinguishing between signal dynamic range and data variability.

Core Validation Metrics
MetricDefinitionAcceptance Criteria (HTS)Causality/Implication
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
Signal-to-Background (S/B)

> 5-fold Ensures the biological signal is distinguishable from instrument noise.
Coefficient of Variation (CV)

< 10% (Intra-plate) High CV indicates pipetting errors, edge effects, or inconsistent cell seeding.
Drift Spatial signal variation< 5% gradient Detects "edge effects" (evaporation/thermal gradients) common in long-duration 3D assays.
Visualization: The Validation Decision Logic

The following diagram outlines the decision process for validating a new 3D assay before compound screening begins.

ValidationLogic Start Start: Assay Optimization CalcZ Calculate Z-Factor (n=3 plates) Start->CalcZ CheckZ Is Z' > 0.5? CalcZ->CheckZ CheckCV Is CV < 10%? CheckZ->CheckCV No (0.0 - 0.5) Pass VALIDATED: Proceed to Screening CheckZ->Pass Yes Fail STOP: Re-optimize CheckZ->Fail No (< 0) OptVol Check Lysis Volume/Time CheckCV->OptVol High CV (Signal) OptSeed Optimize Seeding Density CheckCV->OptSeed High CV (Background) OptVol->CalcZ OptSeed->CalcZ

Figure 1: Step-wise decision tree for assay validation based on Zhang et al. (1999) criteria.

Comparative Biology: 2D vs. 3D Mechanisms[1]

When comparing IC50 values, researchers often observe a "right-shift" (decreased potency) in 3D models. This is rarely due to target desensitization but rather physical and metabolic barriers.

The Resistance Gap
  • Diffusion Barriers: In 2D, all cells are exposed to the drug instantly. In 3D spheroids (>400µm), drugs must diffuse through the extracellular matrix (ECM) and tight junctions. Large molecules (antibodies) may never reach the core.

  • Hypoxic Core: The center of a spheroid is often hypoxic and quiescent. Many chemotherapeutics (e.g., Paclitaxel) target dividing cells; thus, the quiescent core remains viable, driving relapse.

  • Gene Expression: 3D architecture upregulates survival pathways (e.g., Bcl-2, integrin signaling) absent in monolayers.

Visualization: The 2D vs. 3D Workflow Divergence

The following diagram illustrates the critical protocol differences required to account for these biological variances.

ComparativeWorkflow cluster_2D 2D Monolayer Workflow cluster_3D 3D Spheroid Workflow Seed2D Seed Cells (Monolayer) Drug2D Drug Treatment (24-72h) Seed2D->Drug2D Lysis2D Lysis (2-5 min) Drug2D->Lysis2D Read2D Read Luminescence Lysis2D->Read2D Lysis3D Vigorous Lysis (30 min) Lysis2D->Lysis3D Optimization Required Seed3D Seed + Centrifuge (ULA Plate) Form3D Spheroid Formation (72-96h) Seed3D->Form3D Drug3D Drug Treatment (72h+) Form3D->Drug3D Drug3D->Lysis3D Read3D Read Luminescence Lysis3D->Read3D

Figure 2: Workflow comparison highlighting the extended formation time and critical lysis optimization required for 3D assays.

Experimental Protocol: Self-Validating ATP Viability Assay

Objective: Quantify ATP as a surrogate for viability in 3D spheroids using CellTiter-Glo® 3D (Promega). Self-Validating Design: This protocol includes internal controls on every plate to calculate Z' in real-time.

Materials
  • Cells: HCT116 (or relevant line).

  • Plates: Corning® 96-well Spheroid Microplates (Ultra-Low Attachment).

  • Reagent: CellTiter-Glo® 3D (CTG-3D). Note: Do not use standard CTG; the lysis buffer is insufficient for spheroids.

Step-by-Step Methodology

Step 1: Seeding & Formation (Day 0-3)

  • Seed 1,000–5,000 cells/well in 100 µL media.

  • Critical: Centrifuge plates at 200 x g for 5 minutes immediately after seeding to force aggregation.

  • Incubate 72 hours to form tight spheroids.

  • Validation Check: Visually inspect 10 random wells. Spheroids must be single, centered, and uniform.

Step 2: Treatment (Day 3)

  • Plate Map Design:

    • Column 1: Media Only (Background).

    • Column 2: DMSO Vehicle (Max Signal / Negative Control).

    • Column 12: 100 µM Staurosporine (Min Signal / Positive Control).

    • Columns 3-11: Test Compounds.

  • Add 20 µL of 6x concentrated compound to the 100 µL media. Do not aspirate old media (avoids sucking up the spheroid).

Step 3: Lysis & Detection (Day 6) Causality: Spheroids are dense tissues. Standard lysis fails to penetrate the core, leading to underestimation of ATP and false cytotoxicity data.

  • Equilibrate plate and CTG-3D reagent to Room Temperature (RT) for 30 mins.

  • Add 100 µL CTG-3D reagent (1:1 ratio).

  • Vigorous Shake: Shake at 500-700 rpm for 5 minutes .

  • Incubation: Let stand for 25 minutes at RT. (Stabilizes the luminescent signal).

  • Read Luminescence (Integration: 1.0s).

Data Analysis & Interpretation

Calculating Validity (Per Plate)

Before analyzing drug effects, validate the plate run:

  • Calculate Mean and SD for DMSO (Max) and Staurosporine (Min).

  • Compute Z-factor using the formula in Section 2.1.

  • Decision: If Z' < 0.5, discard the plate. Do not attempt to "normalize away" the noise.

Comparative IC50 Analysis

When reporting data, present 2D and 3D IC50s side-by-side.[1] Calculate the Resistance Index (RI) :



  • RI ≈ 1: Drug is likely cytotoxic and membrane-permeable (e.g., small molecule metabolic inhibitors).

  • RI > 10: Suggests penetration issues or quiescence-mediated resistance (common with taxanes or large biologics).

References

  • FDA. (2018).[2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2] [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[3] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.[3] [Link]

  • NCATS. (2012). Assay Guidance Manual: Assay Validation. National Center for Advancing Translational Sciences.[2][4][5] [Link]

  • Jensen, C., & Teng, Y. (2020). Is It Time to Start Transitioning From 2D to 3D Cell Culture? Frontiers in Molecular Biosciences, 7, 33. [Link]

Sources

Exploratory

Reactivity comparison: Iodo-PEG2-OH vs Bromo-PEG2-OH vs Tosyl-PEG2-OH

Executive Summary In the design of Antibody-Drug Conjugates (ADCs), PROTACs, and surface modifications, the choice of the alkylating group on a PEG linker is a critical determinant of yield, selectivity, and shelf-life....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Antibody-Drug Conjugates (ADCs), PROTACs, and surface modifications, the choice of the alkylating group on a PEG linker is a critical determinant of yield, selectivity, and shelf-life. This guide analyzes three specific heterobifunctional linkers: Iodo-PEG2-OH , Bromo-PEG2-OH , and Tosyl-PEG2-OH .

While all three facilitate nucleophilic substitution (


) to attach a PEG spacer to a nucleophile (e.g., amine, thiol, or phenoxide), they differ fundamentally in leaving group ability , bond dissociation energy (BDE) , and storage stability .

The Senior Scientist’s Verdict:

  • Use Tosyl-PEG2-OH as the default for robust, storable intermediates.

  • Use Iodo-PEG2-OH (or generate it in situ) for sterically hindered nucleophiles or temperature-sensitive payloads.

  • Use Bromo-PEG2-OH only when cost is paramount or reaction conditions are harsh enough to tolerate extended heating.[1]

Mechanistic Foundations: The Landscape

The reaction governing these linkers is the Bimolecular Nucleophilic Substitution (


).[1] The reaction rate (

) is defined by the electrophilicity of the carbon center and the stability of the leaving group (LG).[1]


Leaving Group Physics

The "goodness" of a leaving group correlates with the acidity of its conjugate acid (


) and the weakness of the Carbon-LG bond.[1]
Linker TypeLeaving Group (LG)Conjugate Acid (

)
C-LG Bond Energy (kcal/mol)Relative Reactivity (

)
Tosyl-PEG2-OH Tosylate (

)
-2.8 (p-Toluenesulfonic acid)~80 (C-O bond)High (

)
Iodo-PEG2-OH Iodide (

)
-10 (Hydroiodic acid)57Very High (

)
Bromo-PEG2-OH Bromide (

)
-9 (Hydrobromic acid)68Moderate (

)

Note: While Iodide is theoretically the best leaving group due to the weakest bond, Tosylate is often preferred in practice because it is a "harder" leaving group that is less prone to reversible attacks in certain solvents.[1]

Comparative Analysis: The "Vs" Matrix

Reactivity vs. Stability Trade-off
FeatureIodo-PEG2-OH Tosyl-PEG2-OH Bromo-PEG2-OH
Reaction Rate Fastest Reactions often complete in <1h at RT.[1]🚀 Fast Comparable to Iodo but may require slight heat (30-40°C).🐢 Slow Often requires heating (60°C+) or overnight stirring.
Storage Stability ⚠️ Poor Light sensitive. Oxidizes to

(turns yellow/brown). Must store at -20°C under Argon.
Excellent Stable crystalline solid or oil. Resistant to oxidation.[1]Good Stable at RT, though -20°C is recommended for long term.
Selectivity Moderate High reactivity can lead to over-alkylation of polyamines.High Tunable reactivity allows for better control.High Low reactivity prevents side reactions but requires forcing conditions.
Atom Economy Low High molecular weight of Iodine atom (126.9 g/mol ).Low High MW of Tosyl group (155.1 g/mol ).High Bromine is lighter (79.9 g/mol ).
The Finkelstein "Scramble" Strategy

A common expert technique is to use the stable Tosyl-PEG2-OH or Bromo-PEG2-OH and add a catalytic amount of Sodium Iodide (NaI) to the reaction mixture.[1]

  • NaI reacts with Alkyl-OTs/Br to form Alkyl-I in situ.

  • The transient Alkyl-I reacts rapidly with the target nucleophile.[1]

  • Result: The stability of a Tosylate with the speed of an Iodide.

Visualizing the Reactivity Landscape

The following diagram illustrates the energy pathways and the Finkelstein interconversion strategy.

ReactivityLandscape cluster_inputs Linker Precursors Bromo Bromo-PEG2-OH (Stable, Slow) Iodo Iodo-PEG2-OH (Unstable, Very Fast) Bromo->Iodo + NaI (cat) Finkelstein Product PEGylated Product Bromo->Product Slow Alkylation (High T) Tosyl Tosyl-PEG2-OH (Stable, Fast) Tosyl->Iodo + NaI (cat) Finkelstein Tosyl->Product Direct Alkylation (Med T) Iodo->Product Rapid Alkylation (RT) Target Target Nucleophile (Amine/Thiol)

Figure 1: Reaction pathways showing Direct Alkylation vs. In-Situ Activation (Finkelstein).

Experimental Protocols

Protocol A: Standard Alkylation using Tosyl-PEG2-OH

Best for: Phenols, Primary Amines, and robust Thiols.

Reagents:

  • Target Molecule (1.0 eq)

  • Tosyl-PEG2-OH (1.2 – 1.5 eq)

  • Base:

    
     (for phenols) or DIPEA (for amines) (2.0 eq)
    
  • Solvent: DMF or DMSO (Dry)

Workflow:

  • Dissolve Target Molecule in dry DMF under

    
     atmosphere.
    
  • Add Base and stir for 15 minutes to deprotonate (if phenol/thiol).

  • Add Tosyl-PEG2-OH (dissolved in minimal DMF) dropwise.

  • Critical Step: Heat to 50–60°C . Tosylates are sluggish at pure RT compared to Iodides.

  • Monitor via LC-MS (Tosyl leaving group is UV active, but PEG is not; monitor the shift in the Target's mass).[1]

  • Quench with water after 4-12 hours.

Protocol B: "In-Situ" Activation (Finkelstein) for Sensitive Targets

Best for: Temperature-sensitive proteins or sterically hindered amines where heating is impossible.

Reagents:

  • Target Molecule (1.0 eq)

  • Bromo-PEG2-OH or Tosyl-PEG2-OH (1.5 eq)[1]

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.2 eq)

  • Base:

    
     (Cesium effect promotes solubility)
    

Workflow:

  • Dissolve Linker and NaI in dry Acetone or DMF. Stir for 15 mins. This generates the reactive Iodo-PEG species transiently.[1]

  • Add the Target Molecule and Base.[1]

  • Stir at Room Temperature (20-25°C) . The enhanced reactivity of the in situ iodide allows reaction without heat.[1]

  • Reaction typically completes in 2–6 hours.

Decision Logic: When to use what?

DecisionTree Start Start: Select Linker TempSens Is the Target Temp Sensitive? Start->TempSens Storage Long-term Storage Required? TempSens->Storage No (>40°C OK) UseIodo Use Iodo-PEG2-OH (or In-Situ NaI) TempSens->UseIodo Yes (<30°C) UseTosyl Use Tosyl-PEG2-OH Storage->UseTosyl Yes (Preferred) UseBromo Use Bromo-PEG2-OH Storage->UseBromo Cost Sensitive

Figure 2: Decision matrix for selecting the optimal PEG2-OH alkylating agent.

Troubleshooting & Safety

  • UV Visibility:

    • Tosyl: The tosyl group has strong UV absorbance (

      
       nm).[1] This is useful for quantifying the reagent but disappears upon reaction.[1]
      
    • Iodo/Bromo: These are not UV active.[1] You must rely on ELSD (Evaporative Light Scattering Detector) or mass spectrometry.

  • Genotoxicity Warning:

    • All three reagents are alkylating agents and potential genotoxins.[1] Handle in a fume hood. Double-glove.

    • Disposal: Quench excess alkyl halides with an amine-based waste stream or specific nucleophilic quenchers (e.g., thiosulfate) before disposal.

References

  • Nucleophilic Substitution Mechanisms. LibreTexts Chemistry. [Link]

  • Bond Dissociation Energies. Michigan State University Chemistry. [Link][1]

  • Finkelstein Reaction Applications. Organic Chemistry Portal. [Link]

Sources

Foundational

Technical Guide: Mass Spectrometry Fragmentation of 2-(2-Iodoethoxy)ethan-1-ol

This guide details the mass spectrometry fragmentation behavior of 2-(2-Iodoethoxy)ethan-1-ol (CAS: 72531-59-4), a critical bifunctional linker used in PROTAC synthesis, radiopharmaceutical labeling, and PEGylation.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation behavior of 2-(2-Iodoethoxy)ethan-1-ol (CAS: 72531-59-4), a critical bifunctional linker used in PROTAC synthesis, radiopharmaceutical labeling, and PEGylation.[1][2]

The analysis synthesizes Electron Ionization (EI) principles for structural fingerprinting and Electrospray Ionization (ESI-MS/MS) behaviors relevant to pharmacokinetic monitoring.[1][2]

[1][2]

Executive Summary & Compound Profile

2-(2-Iodoethoxy)ethan-1-ol (Molecular Weight: 216.02 Da) is a diethylene glycol derivative characterized by a labile primary iodide and a terminal hydroxyl group.[1][2][3] Its fragmentation is dominated by the "heavy atom effect" of iodine and the stabilizing influence of the ether oxygen.

  • Molecular Formula:

    
    [1][4]
    
  • Monoisotopic Mass: 215.96 Da

  • Key Structural Motifs:

    • C–I Bond: Weak bond energy (~51 kcal/mol), serving as the primary charge localization site and cleavage point.[1][2]

    • Ether Linkage: Directs

      
      -cleavage and stabilizes oxonium ion fragments.[1][2]
      
    • Hydroxyl Group: Facilitates H-transfer rearrangements and water loss.[1][2]

Instrumentation & Ionization Protocols

To replicate the patterns described below, ensure the following experimental conditions:

ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Application Purity profiling, Impurity ID (GC-MS)Metabolite ID, LC-MS/MS quantification
Source Energy 70 eV (Standard Hard Ionization)3-5 kV (Soft Ionization)
Mode Positive Ion (

)
Positive (

)
Key Observation Extensive fragmentation;

dominance
Molecular ion stability; collision-induced dissociation (CID) required

Fragmentation Pathways (EI Mechanism)[1][2]

In high-energy EI (70 eV), the molecular ion (


, m/z 216) is often vanishingly small due to the lability of the iodine atom.[1] The spectrum is defined by three competitive pathways.
Pathway A: The "Iodine Pop" (Dominant)

The large iodine atom effectively captures the positive charge due to its low ionization potential.

  • Direct Heterolytic Cleavage: The C-I bond breaks, retaining the charge on the iodine.

    • Result: A sharp, high-intensity peak at m/z 127 (

      
      ).[1][2] This is often the base peak or second most abundant ion.[2]
      
Pathway B: Iodine Loss & Oxonium Formation

Alternatively, the iodine leaves as a neutral radical (


), leaving a cation stabilized by the ether oxygen.
  • Loss of Iodine:

    
    .[1][2]
    
  • Structure: The resulting m/z 89 ion (

    
    ) is a stable oxonium species.[1][2]
    
  • Secondary Fragmentation: The m/z 89 ion ejects a neutral ethylene oxide molecule (44 Da) or acetaldehyde, yielding m/z 45 (

    
    ).[1][2]
    
Pathway C: Ether -Cleavage

The ether oxygen triggers cleavage of the adjacent C-C bond.[5]

  • Proximal Cleavage: Generates the hydroxymethyl cation.[1][2]

    • Result: m/z 31 (

      
      ). A diagnostic peak for all primary alcohols.[1][2]
      
  • Distal Cleavage: Inductive cleavage driven by the iodine can generate the iodo-ethyl cation.[1][2]

    • Result: m/z 155 (

      
      ). Note: This is less common than m/z 127 due to the stability of 
      
      
      
      alone.

Visualized Fragmentation Mechanism

The following diagram maps the causal relationships between the parent molecule and its diagnostic fragments.

G M Molecular Ion (M+) m/z 216 (Transient/Weak) I_Ion Iodine Cation m/z 127 (Diagnostic for Iodides) M->I_Ion Heterolytic C-I Cleavage (Dominant) Oxonium [M - I]+ m/z 89 (Glycol Backbone) M->Oxonium Loss of I radical (-127 Da) Fragment_31 Hydroxymethyl Cation m/z 31 (Primary Alcohol) M->Fragment_31 Alpha-Cleavage (Alcohol side) Fragment_155 Iodoethyl Cation m/z 155 (I-CH2-CH2+) M->Fragment_155 Inductive Cleavage Fragment_45 Hydroxyethyl Cation m/z 45 (Loss of C2H4O) Oxonium->Fragment_45 Loss of Ethylene Oxide (-44 Da)

Figure 1: Mechanistic flow of 2-(2-Iodoethoxy)ethan-1-ol fragmentation under Electron Ionization (70 eV).[1][2]

Diagnostic Ion Table (The "Fingerprint")[1]

Use this table to validate the identity of your analyte in GC-MS or LC-MS/MS (CID) experiments.

m/z ValueIon IdentityRelative Intensity (Est.)[1][2]Mechanistic Origin
216

< 1%Molecular ion (highly unstable due to C-I bond).[1][2]
155

5-15%Inductive cleavage of the ether bond retaining Iodine.
127

100% (Base Peak) Direct ionization of Iodine; hallmark of alkyl iodides.
89

40-60%Loss of Iodine radical; stable diethylene glycol cation.[1][2]
45

50-80%Ethylene oxide/alcohol fragment; common in all PEG derivatives.
31

30-50%Primary alcohol signature (

).[1][2]

Differentiation from Analogues

In drug development, this linker is often compared to its Chloro- or Bromo- analogues.[1][2] You can distinguish them easily using Isotope Pattern Analysis :

  • Iodo- (Current): Monoisotopic. No M+2 peak.[1][2] The m/z 127 fragment is unique.[2]

  • Chloro- Analogue: Shows a distinct 3:1 ratio at M and M+2 (due to

    
     and 
    
    
    
    ).[1][2]
  • Bromo- Analogue: Shows a 1:1 ratio at M and M+2 (due to

    
     and 
    
    
    
    ).[1][2]

Protocol Tip: If you observe a doublet separated by 2 Da, your sample is contaminated with the bromo-precursor or chloro-derivative.[1][2] The pure iodo-compound shows single, sharp peaks.[1][2]

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Electron Ionization Mass Spectra of 2-Chloroethanol and Ether Derivatives. National Institute of Standards and Technology.[1][2][4] [Link][1][2]

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard text for "Onium" ion and Halide fragmentation mechanisms).

  • PubChem. (2024).[1][2] Compound Summary for CID 11008438: 2-[2-(2-Azidoethoxy)ethoxy]ethanol.[1][2] National Library of Medicine.[1][2] [Link] (Structural analogue used for fragmentation extrapolation).[1][2]

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1][2][6] (Source for Alpha-cleavage rules in ethers/alcohols).

Sources

Exploratory

Technical Guide: Validating Purity of Diethylene Glycol Monoiodide Using HPLC

Executive Summary Diethylene glycol monoiodide (2-(2-iodoethoxy)ethanol) is a critical heterobifunctional linker used in the synthesis of PEGylated therapeutics and PROTACs. Its structural duality—possessing both a react...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethylene glycol monoiodide (2-(2-iodoethoxy)ethanol) is a critical heterobifunctional linker used in the synthesis of PEGylated therapeutics and PROTACs. Its structural duality—possessing both a reactive alkyl iodide and a hydrophilic hydroxyl group—presents a unique analytical challenge.

The Analytical Trap: Standard UV detection (254 nm) is insufficient for validating the purity of this compound. While the carbon-iodine (C-I) bond exhibits weak absorbance, the primary impurity (unreacted diethylene glycol) is UV-transparent. Relying solely on UV purity results in a "false pass," potentially introducing significant hydroxyl impurities into downstream conjugation reactions.

This guide details a Dual-Detector HPLC Protocol (UV/ELSD) designed to capture the full impurity profile, distinguishing between UV-active halogenated byproducts and UV-inactive glycolic precursors.

Part 1: The Analyte & The Challenge

Chemical Profile[1][2][3][4][5][6][7]
  • IUPAC Name: 2-(2-iodoethoxy)ethanol

  • Formula:

    
    
    
  • Molecular Weight: 216.02 g/mol

  • Chromophores: Weak

    
     transition at ~255–260 nm (C-I bond). The backbone ether and hydroxyl groups are UV-silent >210 nm.
    
Impurity Landscape

The synthesis of DEG-monoiodide typically proceeds via the chlorination of diethylene glycol (DEG) followed by a Finkelstein reaction (NaI), or direct iodination. This creates three distinct classes of impurities:

  • Invisible Impurities (The "Ghost" Peak): Unreacted Diethylene Glycol (DEG). High polarity, UV inactive.

  • Over-Reacted Impurities: 1,2-bis(2-iodoethoxy)ethane (Di-iodide). Low polarity, UV active.

  • Intermediate Impurities: 2-(2-chloroethoxy)ethanol (if using thionyl chloride route). Weak UV absorbance.[1]

Visualization: Synthesis & Impurity Pathways

The following diagram illustrates how process parameters drive impurity formation.

ImpurityPathways DEG Diethylene Glycol (Starting Material) [UV Transparent] MonoCl Mono-Chloride (Intermediate) DEG->MonoCl + SOCl2 Target DEG Monoiodide (Target Analyte) [UV Active ~255nm] DEG->Target Direct HI Route MonoCl->Target + NaI (Finkelstein) DiCl Di-Chloride (Byproduct) MonoCl->DiCl Over-chlorination DiI Di-Iodide (Major Impurity) [UV Active] Target->DiI Over-iodination I2 Free Iodine (I2) (Degradant) Target->I2 Light/Oxidation DiCl->DiI + NaI

Caption: Reaction pathways showing the origin of UV-transparent (DEG) and UV-active (Di-iodide) impurities.

Part 2: Detector Selection (The Critical Decision)

To validate "True Purity," the analytical method must account for mass balance, not just absorbance.

DetectorSuitabilityRationale
UV-Vis (255 nm) Specific Essential for quantifying the Iodide functionality. The C-I bond absorbs here.[2] Blind to DEG.
Refractive Index (RI) LimitedGood for DEG, but incompatible with Gradient elution (required to elute the non-polar Di-iodide).
ELSD / CAD Universal Recommended. Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) detects all non-volatile analytes, revealing the unreacted DEG.
LC-MS DiagnosticExcellent for ID, but ionization efficiency varies drastically between the polar glycol and the lipophilic iodide, making % area integration unreliable without standards.

The Protocol Recommendation: Use a Series Configuration . Column -> UV Detector (255nm) -> ELSD

Part 3: Method Development (The Protocol)

Chromatographic Conditions

This method utilizes a gradient to elute the highly polar DEG early and the hydrophobic Di-iodide late.

  • Column: C18 Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Note: A standard C18 is preferred over C8 to ensure retention of the mono-iodide away from the void volume.

  • Mobile Phase A: Water (Milli-Q) + 0.1% Formic Acid (optional, helps peak shape).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Injection Volume: 10–20 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain DEG)
2.05End Isocratic Hold
15.095Linear Gradient (Elute Di-iodide)
20.095Wash
20.15Re-equilibration
25.05End of Run
Detection Parameters
  • Channel A (UV): 255 nm (Bandwidth 4 nm). Reference: 360 nm (if DAD available).

  • Channel B (ELSD):

    • Drift Tube Temp: 50°C (Optimized for semi-volatiles).

    • Gain: Standard.[3][4]

    • Gas Pressure: 3.5 bar (

      
      ).
      
Workflow Logic

The following logic gate ensures that a sample is not released based on flawed data.

AnalyticalLogic cluster_Detectors Dual Detection Sample Crude DEG-Monoiodide HPLC HPLC Separation (Gradient C18) Sample->HPLC UV UV (255 nm) Detects: C-I Bond HPLC->UV ELSD ELSD Detects: Mass (Universal) HPLC->ELSD Decision Compare Purity Profiles UV->Decision % Area ELSD->Decision % Area Pass PASS UV > 98% AND ELSD > 95% Decision->Pass Fail1 FAIL UV Low (Degradation/Synthesis Failure) Decision->Fail1 Fail2 FAIL UV High / ELSD Low (Hidden DEG Contamination) Decision->Fail2

Caption: Decision matrix for validating purity. Note that high UV purity alone does not guarantee product quality.

Part 4: Validation Parameters & Troubleshooting

Specificity & Retention Times (Approximate)
  • Diethylene Glycol (DEG):

    
     min (Near void). Visible only on ELSD.
    
  • Mono-Iodide (Target):

    
     min. Visible on UV & ELSD.
    
  • Di-Iodide (Impurity):

    
     min. Visible on UV & ELSD.
    
Linearity & Response Factors
  • UV Response: The extinction coefficient (

    
    ) of the C-I bond is relatively consistent between the Mono- and Di-iodide.
    
  • ELSD Response: ELSD response is non-linear (log-log relationship). For accurate quantitation of impurities <0.5%, you must generate a calibration curve using a DEG standard. Do not assume Area % = Weight % for ELSD without validation.

Stability & Handling (Crucial)

Alkyl iodides are susceptible to homolytic cleavage by light.

  • Symptom: Sample turns yellow/brown.

  • HPLC Sign: Appearance of a fronting blob or baseline noise in UV, and potentially a peak for free Iodine (

    
    ) or Triiodide (
    
    
    
    ) if using iodide-containing buffers.
  • Mitigation: Use amber glassware for all sample preparations. Store the standard at -20°C under Argon.

References

  • Agilent Technologies. (2011).[1] High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD. Application Note 5990-8313EN.[1] Link

  • Haslam, J., et al. (1976). Identification and Analysis of Plastics. Chapter: Analysis of Polyethylene Glycol. This text establishes the baseline for RI/ELSD necessity in glycol analysis.
  • Doc Brown's Chemistry. (2000). UV-Visible Absorption Spectra of Halogens and Alkyl Halides. Explains the

    
     transition mechanism for alkyl iodides at ~255nm. Link
    
  • Waters Corporation. (2020). Evaporative Light Scattering Detector: Analysis of Polyethylene Glycol. Link

  • National Institutes of Health (NIH) PubChem. (2025). 2-(2-chloroethoxy)ethanol Compound Summary. Provides physical property data for the chlorinated intermediate. Link

Sources

Foundational

Precision Bioconjugation: The Kinetic and Synthetic Superiority of Iodo-PEG over Chloro-PEG Linkers

[1] Executive Summary In the high-stakes arena of bioconjugation and drug discovery—particularly within PROTAC (Proteolysis Targeting Chimera) and Antibody-Drug Conjugate (ADC) development—the choice of linker chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the high-stakes arena of bioconjugation and drug discovery—particularly within PROTAC (Proteolysis Targeting Chimera) and Antibody-Drug Conjugate (ADC) development—the choice of linker chemistry is a determinant of yield, purity, and project velocity.[1] While chloro-PEG derivatives are ubiquitous due to their low cost and stability, they frequently represent a kinetic bottleneck.[1]

This technical guide delineates the mechanistic and practical advantages of Iodo-PEG linkers over their chloro-counterparts.[1] By leveraging the superior leaving group ability of iodide, researchers can achieve quantitative coupling under milder conditions, preserving the integrity of sensitive biological payloads.[1] We also explore the Finkelstein reaction as a bridge, allowing laboratories to convert stable chloro-precursors into reactive iodo-intermediates on demand.[1]

Part 1: Mechanistic Fundamentals

The superiority of iodo-PEGs in nucleophilic substitution (


) reactions is grounded in two physical organic principles: Bond Dissociation Energy (BDE)  and Polarizability .[1]
The Leaving Group Hierarchy

In an


 reaction, the rate-determining step involves the cleavage of the Carbon-Halogen bond.[1] Iodine, being larger and more polarizable than chlorine, forms a weaker bond with carbon and stabilizes the negative charge more effectively upon departure.[1]

Table 1: Physicochemical Comparison of PEG-Halides

FeatureChloro-PEG (PEG-Cl)Iodo-PEG (PEG-I)Synthetic Implication
Bond Energy (C-X) ~81 kcal/mol~53 kcal/molIodo-PEG requires significantly less thermal energy to react.[1]
C-X Bond Length 1.78 Å2.14 ÅLonger bond = weaker overlap = easier cleavage.[1]
Leaving Group Ability ModerateExcellentIodide (

) is a weaker base than Chloride (

), making it a better leaving group.[1]
Polarizability LowHighThe "soft" nature of Iodine facilitates orbital overlap with soft nucleophiles (e.g., thiols).[1]
Reaction Coordinate Analysis

The activation energy (


) required to reach the transition state is lower for iodo-alkanes.[1] This allows reactions to proceed at room temperature that would otherwise require refluxing in high-boiling solvents for chloro-analogs—conditions that often degrade PEG chains via oxidation.[1]

SN2_Energy_Profile Start Reactants (Nu:- + PEG-X) TS_Cl TS (Chloro) High Ea Start->TS_Cl Slow (Heat Req.) TS_I TS (Iodo) Low Ea Start->TS_I Fast (RT) Product Product (PEG-Nu + X-) TS_Cl->Product TS_I->Product

Figure 1: Comparative energy profile for nucleophilic substitution. The Iodo-PEG pathway (Green) bypasses the high energy barrier associated with Chloro-PEG (Red).[1]

Part 2: Synthetic Advantages in Bioconjugation[2]

Milder Conditions for Sensitive Payloads

In PROTAC synthesis, the "warhead" (protein-binding ligand) often contains complex stereocenters or heterocycles sensitive to heat or strong bases.[1]

  • Chloro-PEG Protocol: Typically requires

    
     or 
    
    
    
    in DMF at 60–80°C.[1]
  • Iodo-PEG Protocol: Often proceeds with milder bases (e.g.,

    
     or DIPEA) at Room Temperature (25°C).[1]
    

Case Study: Phenolic Alkylation When attaching a PEG linker to a phenol group on a VHL-ligand (common in PROTACs), using PEG-Cl often results in incomplete conversion and elimination side-products (formation of vinyl-PEG) due to the high temperature required.[1] PEG-I allows for quantitative conversion at ambient temperature, minimizing elimination risks [1, 2].[1]

Cysteine Selectivity (Iodoacetamide)

While maleimides are the gold standard for thiol conjugation, iodoacetamide-PEGs offer a distinct advantage: they form a stable thioether bond that is not susceptible to the retro-Michael addition often observed with maleimides in plasma.[1]

  • Reactivity: Iodoacetamide >> Chloroacetamide.[1][2]

  • Application: Chloroacetamide is often too slow for effective protein labeling, requiring high concentrations that lead to non-specific amine labeling. Iodoacetamide allows for stoichiometric control [3].[1]

Part 3: The Finkelstein Strategy (Protocol)[1]

Researchers need not purchase expensive Iodo-PEGs for every synthesis.[1] The Finkelstein reaction allows for the in situ or preparative conversion of Chloro-PEG to Iodo-PEG using sodium iodide (NaI) in acetone.[1]

Mechanism


The reaction is driven to completion by the precipitation of NaCl, which is insoluble in acetone.[1][3]

Finkelstein_Workflow Step1 Starting Material: HO-PEG-Cl (Cheap, Stable) Step2 Finkelstein Reaction: NaI (10 eq), Acetone, Reflux 18h Step1->Step2 Step3 Filtration: Remove NaCl precipitate Step2->Step3 Step4 Intermediate: HO-PEG-I (Highly Reactive) Step3->Step4 Step5 Coupling: React with Nucleophile (Drug/Protein) Step4->Step5

Figure 2: The Finkelstein workflow allows researchers to generate reactive Iodo-PEG intermediates from cost-effective Chloro-PEG stocks.[1]

Experimental Protocol: Conversion of HO-PEG-Cl to HO-PEG-I

Materials:

  • HO-PEG-Cl (Starting material)[1]

  • Sodium Iodide (NaI) - Reagent Grade[1]

  • Dry Acetone[1][3]

  • Dichloromethane (DCM) for extraction[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of HO-PEG-Cl in dry acetone (concentration ~0.1 M).

  • Activation: Add 10.0 eq of NaI. The solution may turn slightly yellow.[1]

  • Reflux: Heat the mixture to reflux (~56°C) under nitrogen for 18–24 hours. A white precipitate (NaCl) will form.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the NaCl solid.[1]

    • Concentrate the filtrate in vacuo.[1]

    • Redissolve residue in DCM and wash with water (to remove excess NaI) and sodium thiosulfate (to remove free iodine, indicated by brown color).[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Storage: Store the resulting Iodo-PEG at -20°C, protected from light (wrap vial in foil).

Part 4: Stability and Handling (The "Catch")[1]

While Iodo-PEGs are synthetically superior, they possess lower storage stability than Chloro-PEGs.[1]

  • Light Sensitivity: The C-I bond is photolabile.[1] Exposure to light can generate iodine radicals (

    
    ), leading to chain degradation or oxidation.[1]
    
    • Mitigation: Always handle Iodo-PEGs in amber glassware or foil-wrapped vessels.[1]

  • Thermal Stability: Iodo-PEGs should not be heated above 60°C for extended periods without a nucleophile present, as they can undergo elimination to form PEG-alkenes.[1]

  • The "HaloTag" Exception: It is important to note that for HaloTag technology specifically, the Chloro-alkane linker is preferred.[1] The HaloTag enzyme is engineered to react specifically with the chloro-linker.[1][4] In this specific biological niche, the "lower" reactivity of the chloride is a feature, not a bug, ensuring specificity inside the enzyme pocket [4].[1]

References

  • AxisPharm. (n.d.). Iodo PEG vs Chloro PEG Reactivity in Bioconjugation. Retrieved from [Link]

  • Promega/ACS Chemical Biology. (2008). HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis.[1][5] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Finkelstein Reaction Mechanism and Conditions. Retrieved from [Link]

Sources

Exploratory

Containment Dynamics: Safety &amp; Handling of High-Potency ADCs

Content Type: Technical Whitepaper Audience: Researchers, Process Engineers, and Drug Development Scientists Focus: Antibody-Drug Conjugates (ADCs) & High-Potency Payloads (MMAE, DM1, DXd) Abstract: The "Trojan Horse" Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Process Engineers, and Drug Development Scientists Focus: Antibody-Drug Conjugates (ADCs) & High-Potency Payloads (MMAE, DM1, DXd)

Abstract: The "Trojan Horse" Paradox

Antibody-Drug Conjugates (ADCs) present a unique safety paradox in drug development. While the monoclonal antibody (mAb) component is generally non-hazardous, the small-molecule payload (warhead) often possesses picomolar cytotoxicity, frequently classifying it as an OEB 5 (Occupational Exposure Band 5) compound. This guide addresses the "Trojan Horse" risk: the payload is safe while conjugated but lethal if the linker cleaves prematurely or if the free drug is handled during conjugation. This whitepaper establishes a self-validating safety architecture for handling these nanogram-potency agents.

Part 1: The Hazard Landscape

Occupational Exposure Banding (OEB)

In the absence of established OSHA limits for novel payloads, we utilize the SafeBridge® categorization system. Most ADC warheads (Auristatins, Maytansinoids, Camptothecins) fall into Category 4 or 5.

Table 1: Hazard Categorization for ADC Payloads

CategoryOEL Range (8-hr TWA)Hazard DescriptionTypical ADC Payload Examples
OEB 3 10 – 100 µg/m³Potent.[1] Reversible health effects.[1][2]Linkers, some less toxic intercalators.[1]
OEB 4 1 – 10 µg/m³Highly Potent.[1][3][4] Irreversible effects or sensitization.[1][5]PBD dimers (low potency variants).[1]
OEB 5 < 1 µg/m³ Extremely Potent. Genotoxic, carcinogenic, or reproductive hazard at nanogram levels.[1]MMAE, MMAF, DM1, DXd, Calicheamicins.
The "Invisible" Threat

At OEB 5, a visible speck of dust (approx. 50 µg) is 500 times the allowable exposure limit. Reliance on visual cleanliness is negligence.[1] Safety must be validated via quantitative surrogate testing (SMEPAC).[1]

Part 2: Engineering Controls & Containment Strategy

The primary barrier must be the equipment, not the PPE. The hierarchy of control for ADCs prioritizes Isolation over Ventilation .

Containment Architecture (DOT Visualization)

HierarchyOfControl cluster_0 Primary Containment (Source) cluster_1 Secondary Containment (Facility) cluster_2 Tertiary Protection (Operator) Isolator Rigid Wall Isolator (Negative Pressure -50Pa) RTP Rapid Transfer Port (RTP) Alpha/Beta Valve Isolator->RTP Material Entry/Exit CSTD Closed System Transfer Device (Liquid Handling) Isolator->CSTD Liquid Transfer HVAC Single Pass Air (HEPA H14 Filtration) Isolator->HVAC Exhaust (BIBO) Airlock Mist Shower / Airlock (Cascade Pressure) Airlock->Isolator Operator Access HVAC->Airlock Pressure Differential PPE PPE: Double Gloved (ASTM D6978) PAPR (Powered Air Purifying Respirator) PPE->Isolator Last Line of Defense

Figure 1: The Containment Pyramid. Primary containment (Isolators) isolates the drug from the room. Secondary containment (HVAC/Airlocks) isolates the room from the facility. PPE protects the operator only in catastrophic failure.

Validation: The SMEPAC Standard

Do not assume an isolator works.[1] You must perform Surrogate Powder Testing following ISPE SMEPAC guidelines.

  • Surrogate: Micronized Lactose or Naproxen Sodium.[1]

  • Protocol: Simulate weighing, crushing, and transfer operations.

  • Acceptance Criteria: < 10% of the target OEL (e.g., if OEL is 50 ng/m³, the surrogate leakage must be < 5 ng/m³).

Part 3: Operational Protocols (The "How-To")

PPE Selection: The ASTM D6978 Distinction

Standard nitrile gloves are insufficient for cytotoxic payloads.[1] You must specify gloves tested against ASTM D6978 (Chemotherapy Drugs), not just ASTM F739 (General Chemicals).[1]

  • ASTM F739 Failure: Permeation rate > 0.1 µg/cm²/min.[1]

  • ASTM D6978 Failure: Permeation rate > 0.01 µg/cm²/min.[1]

  • Why it matters: D6978 is 10x more stringent .[1]

  • Protocol: Double-gloving is mandatory. The outer glove is sacrificial and changed every 30 minutes or immediately upon splash.[1]

Weighing & Solubilization Workflow

Handling the free dry powder (payload) is the highest risk step.

  • Preparation: Introduce all solvents and balances into the Negative Pressure Isolator via the RTP (Rapid Transfer Port).[1]

  • Static Control: Use an ionizing bar.[1] Static charge can cause OEB 5 powders to "jump" and disperse.[1]

  • Weighing: Weigh the toxin into a pre-tared vessel.

  • Solubilization: Add solvent (e.g., DMSO/DMA) inside the isolator.[1]

  • Decontamination: Wipe down the exterior of the vessel with a validated inactivation agent (see Part 4) before removing it from the isolator.

  • Transfer: Once in liquid form, the risk drops to OEB 3/4, but handling should proceed in a Class II Biological Safety Cabinet (BSC) using a Closed System Transfer Device (CSTD) .

Part 4: Decontamination & Spill Response

Inactivation Chemistry: Verify, Don't Guess

There is no universal "kill step" for ADCs.[1] Payloads like MMAE (peptide-based) and DM1 (macrolide-based) have different stabilities.[1]

  • Common Error: Using 70% Ethanol.[1] Ethanol spreads the toxin; it does not inactivate it.

  • Recommended Starting Point: 10% Sodium Hypochlorite (Bleach) or 1N Sodium Hydroxide (NaOH) .[1]

    • Mechanism:[6][7][8] Hydrolysis of ester/amide bonds and oxidation of the warhead.

  • Mandatory Validation: You must perform a "Coupon Study."[1] Spike a coupon (stainless steel/glass) with the payload, apply the decontaminant for a set time (e.g., 15 mins), and swab for HPLC analysis to prove >99.9% destruction.

Spill Response Workflow (DOT Visualization)

SpillResponse Start Spill Detected Evacuate 1. Evacuate & Signage (Do not enter without PPE) Start->Evacuate DonPPE 2. Don Emergency PPE (Tychem Suit, SCBA/PAPR) Evacuate->DonPPE Contain 3. Contain Spill (Absorbent Dams) DonPPE->Contain Inactivate 4. Chemical Inactivation (Apply Bleach/NaOH for 30m) Contain->Inactivate Clean 5. Mechanical Removal (Scoop -> Black Waste Bin) Inactivate->Clean Verify 6. Surface Swab Verification (HPLC Analysis) Clean->Verify

Figure 2: Emergency Spill Protocol. Note that Step 4 (Inactivation) requires a specific "dwell time" (usually 15-30 mins) to ensure chemical destruction of the payload before mechanical removal.

Part 5: Waste Management

Proper segregation is a regulatory and safety imperative.[1]

Table 2: Trace vs. Bulk Waste Classification

Waste TypeDefinition (RCRA)ExamplesDisposal Path
Trace Chemotherapy < 3% of capacity by weight ("RCRA Empty")Empty vials, syringes, IV bags, gowns, outer gloves.[9]Yellow Bin (Incineration at Medical Waste Facility).[1]
Bulk Chemotherapy > 3% remaining or spill cleanup materialsPartially full vials, spill pads, saturated PPE, mother liquors.Black Bin (Hazardous Waste Incineration).[1] Manifest Required.

Note: If in doubt, treat as Bulk. Never autoclave chemo waste; it can volatilize the toxin.

References

  • SafeBridge Consultants. (2025).[1] Potent Compound Safety Certification and OEB Categorization.[1]Link

  • ISPE. (2024).[1][10] Good Practice Guide: Assessing the Particulate Containment Performance of Pharmaceutical Equipment (SMEPAC).Link

  • ASTM International. (2020).[1] ASTM D6978-05: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.[1]Link

  • CDC / NIOSH. (2024).[1] NIOSH List of Hazardous Drugs in Healthcare Settings, 2024.[1][7][10]Link

  • Bioprocess Online. (2022).[1] Your Guide To Producing ADCs That Meet cGMP Expectations (Cleaning Validation & MACO).Link

Sources

Foundational

Technical Guide: Safe Handling and Disposal of Iodine-Containing PEG Reagents

Executive Summary Iodine-containing PEG reagents, specifically PEG-Alkyl Iodides (PEG-I) , are critical intermediates in bioconjugation, favored for their high selectivity towards sulfhydryl (thiol) groups under mild con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodine-containing PEG reagents, specifically PEG-Alkyl Iodides (PEG-I) , are critical intermediates in bioconjugation, favored for their high selectivity towards sulfhydryl (thiol) groups under mild conditions. However, the very reactivity that makes them valuable—their ability to act as electrophilic alkylating agents—poses significant safety and environmental risks.

This guide addresses the toxicity profile of these reagents and provides a self-validating chemical neutralization protocol for their disposal. Unlike standard organic waste, PEG-iodides function as biological alkylating agents and must be chemically quenched before entering the waste stream to prevent downstream genotoxicity or environmental persistence.

Part 1: Chemical Nature & Reactivity

To handle these reagents safely, one must distinguish between the polymer backbone and the reactive functional group.

  • The Polymer (PEG): Polyethylene glycol is generally biologically inert and non-immunogenic.

  • The Functional Group (Alkyl Iodide): The terminal carbon-iodine bond is a "soft" electrophile. In biological systems, it targets nucleophilic centers on DNA (e.g., guanine N7) and proteins (e.g., cysteine thiols).

Reaction Logic: The iodine atom is an excellent leaving group due to its large atomic radius and weak C-I bond strength (~57 kcal/mol, compared to ~80 kcal/mol for C-Cl). This facilitates SN2 nucleophilic substitution , which is the mechanism for both its utility in conjugation and its toxicity.

Part 2: Toxicity Profile

While high molecular weight (MW) PEGs reduce the volatility associated with small-molecule analogs like Methyl Iodide (a known neurotoxin and suspected carcinogen), the chemical reactivity of the terminal iodide remains.

Mechanism of Action: Alkylation

Upon contact with biological tissue, the PEG-Iodide acts as an alkylating agent. It transfers the PEG chain to cellular nucleophiles, potentially causing:

  • DNA Adduct Formation: Leading to mutagenesis.

  • Protein Haptenization: Potentially inducing sensitization (though PEG itself mitigates this, the reactive terminus is a risk).

  • Thyroid Disturbance: Metabolic breakdown releases free iodide (

    
    ), which can accumulate in the thyroid.
    
Hazard Comparison Table
FeatureMethyl Iodide (Small Molecule)PEG-Iodide (Polymer Reagent)
Volatility High (Vapor hazard)Low (Particulate/Aerosol hazard)
Route of Entry Inhalation, Skin AbsorptionInhalation (dust), Direct Contact
Acute Toxicity High (Neurotoxic)Moderate (Irritant, Corrosive)
Chronic Toxicity Carcinogenic (Category 2)Potential Mutagen (Alkylating)
Regulatory Status RCRA Listed (U138)Characteristic Hazardous Waste

Part 3: Disposal & Neutralization Protocol

Core Directive: Do not dispose of active PEG-Iodide reagents in standard organic waste containers. They must be chemically quenched (deactivated) first.

The Quenching Mechanism: Bunte Salt Formation

The most effective method to neutralize an alkyl iodide is to react it with a strong, non-toxic nucleophile. Sodium Thiosulfate (


)  is the gold standard. It attacks the alkyl iodide to form a water-soluble, non-reactive Bunte Salt  (S-alkyl thiosulfate).
Mechanism Diagram

The following diagram illustrates the transformation of the toxic alkylating agent into a benign salt.

QuenchingMechanism PEG_I Toxic Reagent (PEG-Alkyl-Iodide) Complex Transition State (SN2 Attack) PEG_I->Complex Electrophile Thio Quenching Agent (Sodium Thiosulfate) Thio->Complex Nucleophile Bunte Benign Product (PEG-Bunte Salt) Complex->Bunte Substitution Iodide Leaving Group (Free Iodide I-) Complex->Iodide Release

Caption: Nucleophilic attack by thiosulfate converts the reactive alkyl iodide into a stable, water-soluble Bunte salt.

Protocol: Step-by-Step Neutralization

Reagents Needed:

  • Sodium Thiosulfate Pentahydrate (

    
    )[1]
    
  • Water (solvent)[2]

  • Starch Indicator (optional, for free iodine detection)

Procedure:

  • Calculate Excess: Determine the moles of PEG-Iodide to be disposed. Use a 10-fold molar excess of Sodium Thiosulfate to ensure complete quenching.

    • Example: For 1g of 5kDa PEG-I (0.2 mmol), use ~2 mmol of Thiosulfate (~0.5g).

  • Dissolution: Dissolve the waste PEG-Iodide in water. If the PEG is insoluble in pure water, use a 50:50 Ethanol/Water mixture.

  • Reaction: Add the solid Sodium Thiosulfate to the solution. Stir at room temperature for 24 hours .

    • Why 24 hours? High MW PEGs create steric hindrance, slowing the SN2 reaction rate compared to small molecules.

  • Verification (Self-Validating Step):

    • Visual: If the solution was brown (indicating free iodine

      
      ), it should turn colorless immediately upon thiosulfate addition.
      
    • Chemical: For the alkyl iodide, the 10x excess and 24h duration serve as the process validation. No precipitate should remain if using low MW PEG.

  • Final Disposal: The resulting solution contains the PEG-Bunte salt and excess thiosulfate. This mixture is no longer an alkylating hazard but is still a chemical waste.

Disposal Workflow Diagram

DisposalWorkflow Start Waste PEG-Iodide Calc Step 1: Calculate 10x Excess Sodium Thiosulfate Start->Calc Mix Step 2: Dissolve in Water or EtOH/Water Calc->Mix React Step 3: React 24 Hours (Stirring) Mix->React Check Step 4: Verification (Colorless / Clear) React->Check Decision Is solution clear? Check->Decision Disposal Step 5: Dispose as Halogenated Organic Waste Decision->Disposal Yes Retreat Add more Solvent/Thiosulfate Decision->Retreat No (Precipitate/Color) Retreat->React

Caption: Operational workflow for the safe quenching and disposal of iodinated PEG reagents.

Part 4: Regulatory Compliance (RCRA & EPA)

Even after neutralization, the waste stream contains iodinated compounds (the Bunte salt retains the iodine atom, though chemically bound).

  • Waste Classification:

    • Not P- or U-Listed: PEG-Iodides are not specifically listed under RCRA (unlike Methyl Iodide U138).

    • Characteristic Waste: Treat as Halogenated Organic Waste .

  • Disposal Code:

    • Use waste codes appropriate for halogenated solvents (often aggregated under F-codes if mixed with spent solvents, or generic hazardous waste tags).

    • Do NOT pour down the drain.[3] The high iodine content can be toxic to aquatic life and disrupt microbial action in water treatment plants.

  • Incineration: The preferred method of ultimate destruction is a Halogen Acid Furnace , which scrubs the iodine vapors generated during combustion.

References

  • Fisher Scientific. (2025).[3] Methyl Iodide Safety Data Sheet (SDS). Retrieved from 4

  • Reeves, J. T., et al. (2014).[5] The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides. Organic Letters. Retrieved from 5

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from 6

  • Royal Society of Chemistry. (2020). The chemistry of thiosulfate ions. Retrieved from 7

  • Biochempeg. (2015).[8][9] mPEG-OH Safety Data Sheet. Retrieved from 8

Sources

Exploratory

Emergency Procedures for 2-(2-Iodoethoxy)ethan-1-ol Skin Contact

Executive Summary 2-(2-Iodoethoxy)ethan-1-ol (CAS: 54355-38-9) represents a unique class of bifunctional hazards in the drug development laboratory. Structurally, it combines a primary alkyl iodide—a potent electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Iodoethoxy)ethan-1-ol (CAS: 54355-38-9) represents a unique class of bifunctional hazards in the drug development laboratory. Structurally, it combines a primary alkyl iodide—a potent electrophilic alkylating agent —with a diethylene glycol backbone. This "PEG-like" structure grants the molecule amphiphilic properties: it is soluble in aqueous biological media but retains sufficient lipophilicity to penetrate the stratum corneum rapidly.

Immediate Action Summary:

  • Remove contaminated clothing immediately.[1][2][3][4]

  • Flush with tepid water and non-abrasive soap for a minimum of 15 minutes .

  • Do NOT use chemical neutralizers (e.g., sodium thiosulfate) directly on broken skin; reserve these for surface decontamination.

  • Seek medical evaluation for potential systemic absorption (iodism/glycol ether toxicity).

Part 1: Chemical Hazard Profiling & Mechanism

To manage an exposure effectively, one must understand the molecular behavior of the threat. This compound is not merely a corrosive acid or base; it is a silent alkylator .

The "Trojan Horse" Mechanism

The danger of 2-(2-Iodoethoxy)ethan-1-ol lies in its structure.

  • The Warhead (

    
    ):  The iodine atom is a weak base and an excellent leaving group. This makes the terminal carbon highly susceptible to nucleophilic attack (
    
    
    
    ) by biological nucleophiles (DNA guanine residues, protein cysteine thiols).
  • The Vehicle (

    
    ):  The ether backbone mimics biological substrates, enhancing solubility in cell membranes and facilitating rapid transdermal transport.
    

Risk Implication: Unlike an acid burn which causes immediate pain (warning signal), alkylating agents may penetrate deep into the dermis before significant symptoms appear, leading to delayed necrosis or systemic toxicity.

Physical & Toxicological Properties
PropertyValue / CharacteristicClinical Relevance
State Colorless to light yellow liquidHard to detect on skin; yellowing indicates free iodine release.
Solubility Amphiphilic (Water/Organic)Resists simple water rinsing if not sustained; penetrates lipid barriers.
Reactivity

Alkylating Agent
Potential mutagen; irreversible binding to cellular proteins.
Systemic Risk Glycol Ether MetabolismPotential for CNS depression and renal toxicity (metabolism to alkoxyacetic acids).[5]

Part 2: Immediate Decontamination Protocol (The Golden Minute)

This protocol prioritizes mechanical removal over chemical neutralization to prevent thermal injury from neutralization exotherms and to avoid driving the chemical deeper into the tissue.

The Response Workflow

Note: Speed is the critical variable. Absorption begins within seconds.

EmergencyResponse Start EXPOSURE CONFIRMED (Skin Contact) Step1 1. IMMOBILIZE & ASSESS Do not spread contamination. Is it a major splash (>5% BSA)? Start->Step1 Major MAJOR EXPOSURE Activate Emergency Shower Call Emergency Response Step1->Major Yes Minor MINOR EXPOSURE Move to Sink/Drench Hose Step1->Minor No Step2 2. DECONTAMINATION (0-1 Min) Remove clothing/jewelry while flushing. Do NOT wipe (abrasion increases absorption). Major->Step2 Minor->Step2 Step3 3. SUSTAINED FLUSHING (15 Min) Use tepid water + non-abrasive soap. Soap is critical to solubilize the ether chain. Step2->Step3 Step4 4. POST-FLUSH INSPECTION Is skin yellow/brown? Step3->Step4 IodinePresent IODINE STAINING Indicates decomposition. Continue washing. Step4->IodinePresent Yes Clean SKIN CLEAR Proceed to medical. Step4->Clean No IodinePresent->Step3 Repeat Medical 5. MEDICAL HANDOFF Provide SDS. Warn of Alkyl Iodide + Glycol Ether risks. Clean->Medical

Caption: Figure 1: Decision matrix for immediate response to alkyl iodide skin exposure. Priority is rapid dilution and lipid solubilization.

Detailed Procedural Steps

Step 1: Mechanical Removal (0–30 Seconds)

  • Action: Immediately move to the nearest water source.

  • Nuance: Do not wipe the skin with a dry paper towel. Friction exfoliates the stratum corneum, increasing the permeability of the alkylating agent.

  • Clothing: Remove gloves and lab coat while the water is running over the affected area to prevent "dragging" the chemical across clean skin.

Step 2: Lipophilic Solubilization (The Soap Factor)

  • Action: Apply copious amounts of mild liquid soap (e.g., soft soap or diluted dish detergent).

  • Scientific Rationale: While water removes the bulk liquid, the ethoxy chain and the alkyl iodide moiety have significant lipophilicity. Water alone may bead up or fail to extract the molecule from the skin's lipid bilayer. Surfactants (soap) form micelles that encapsulate the organic halide, allowing it to be washed away.

Step 3: The 15-Minute Rule

  • Action: Flush for a full 15 minutes.

  • Why 15 Minutes? Diffusion studies on glycol ethers suggest a lag time for deep tissue penetration. 15 minutes is the empirical standard to ensure the concentration gradient favors movement out of the tissue rather than in.

Step 4: No Chemical Neutralization on Skin

  • Contraindication: Do NOT apply Sodium Thiosulfate (hypo) to the skin.

  • Reasoning: While thiosulfate neutralizes iodine (

    
    ) and alkyl iodides in a flask, the reaction can be exothermic. Furthermore, thiosulfate solutions can be irritating to broken skin. Neutralization is for fume hoods, not forearms.
    

Part 3: Secondary Treatment & Medical Management

Once the patient is handed off to medical professionals, the focus shifts from decontamination to systemic monitoring.

Systemic Toxicity Risks

The medical team should be alerted to two distinct toxicological pathways:

  • Delayed Alkylation Necrosis: Similar to mustard agents (though less severe), symptoms of cell death may take hours to manifest.

  • Glycol Ether Metabolites: If a large surface area was exposed, the ether backbone can be metabolized by Alcohol Dehydrogenase (ADH) into alkoxyacetic acids, which are associated with hemolysis and renal failure.

Medical Surveillance Checklist
  • Dermatology: Monitor for erythema, blistering, or "iodine burns" (yellow/brown discoloration).

  • Renal Function: Urinalysis for hematuria (sign of hemolysis or renal damage).

  • Thyroid: In massive exposures, transient hyperthyroidism or hypothyroidism could theoretically occur due to iodine load, though rare in acute dermal splashes.

Part 4: Cleanup & Waste Management (Post-Incident)

After the human is safe, the lab must be secured.

Surface Decontamination

Unlike skin, laboratory surfaces should be chemically neutralized to prevent persistent contamination.

The "Quench" Solution:

  • Composition: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism:

    
    
    The thiosulfate nucleophile displaces the iodide, rendering the molecule non-volatile and water-soluble (Bunte salt formation).
    

Cleanup Protocol:

  • Don fresh PPE (Double Nitrile gloves, Silver Shield® under-gloves if available).

  • Cover the spill with absorbent pads.

  • Soak pads with 10% Thiosulfate solution.

  • Allow to sit for 20 minutes (ensure complete reaction).

  • Collect as hazardous chemical waste (do not drain dispose).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2018). Glycol Ethers: 2-Methoxyethanol and 2-Ethoxyethanol. Centers for Disease Control and Prevention. [Link]

  • PubChem. (n.d.). Compound Summary: 2-(2-Iodoethoxy)ethanol (CAS 54355-38-9). National Library of Medicine. [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2005). The Toxicology of Glycol Ethers and its Relevance to Man.[5][6] Technical Report No. 95. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Health Guidelines for Alkyl Iodides. United States Department of Labor. [Link]

  • Bolt, H. M., & Golka, K. (2004). The debate on carcinogenicity of alkyl halides. Archives of Toxicology.

Disclaimer: This guide is for informational purposes for trained scientific personnel. It does not replace official Safety Data Sheets (SDS) or professional medical advice. In an emergency, always dial emergency services.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

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Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

2-(2-Iodoethoxy)ethan-1-ol proper disposal procedures

This guide outlines the definitive safety and disposal protocols for 2-(2-Iodoethoxy)ethan-1-ol (also known as Diethylene glycol monoiodide).[1] These procedures are designed for research environments and adhere to stric...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive safety and disposal protocols for 2-(2-Iodoethoxy)ethan-1-ol (also known as Diethylene glycol monoiodide).[1] These procedures are designed for research environments and adhere to strict chemical hygiene standards, prioritizing the "Halogenated Organic" waste stream due to the iodine content.

Part 1: Immediate Action & Chemical Profile

Executive Safety Summary
Parameter Critical Information
CAS Number 72531-53-4
Waste Stream Halogenated Organic Solvent (Do NOT drain dispose)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Light Sensitive.[1][2]
Storage 2–8°C (Recommended), Protected from light, Inert atmosphere (Argon/Nitrogen).
Incompatibility Strong oxidizers, Strong bases (risk of dehydrohalogenation), Active metals.
PPE Nitrile gloves (double-gloving recommended), Safety goggles, Lab coat.[1]
Chemical Rationale

2-(2-Iodoethoxy)ethan-1-ol contains a primary alkyl iodide and an ether linkage .[1]

  • Iodide Stability : The C-I bond is weaker than C-Cl or C-Br bonds.[1] Exposure to light can cause homolytic cleavage, releasing free iodine (

    
    ), which turns the liquid yellow/brown and increases corrosivity.
    
  • Ether Risks : Like other glycol ethers, the ether oxygen can stabilize radical formation, leading to potential peroxide formation upon prolonged storage, although the risk is lower than with diethyl ether.

  • Solubility : Amphiphilic (soluble in organics and water). Crucial: Despite water solubility, it must never be flushed down the drain due to aquatic toxicity and halogen content.

Part 2: Disposal Procedures

Waste Segregation (The "Golden Rule")

This compound must be segregated into the Halogenated Waste stream. Mixing it with non-halogenated solvents (like Acetone or Ethanol) significantly increases the cost of disposal for the facility and can complicate incineration processes.

  • Acceptable Co-Solvents for Waste : Dichloromethane (DCM), Chloroform, other halogenated organics.

  • Unacceptable : Acids, Bases, Oxidizers.

Pre-Disposal Stabilization

Before transferring to the central waste accumulation area, inspect the chemical:

  • If Clear/Colorless : No pre-treatment needed. Transfer directly to the Halogenated Waste container.

  • If Yellow/Brown (Free Iodine Present) :[1]

    • Add a small amount of solid Sodium Thiosulfate (

      
      ) or a 10% aqueous thiosulfate solution to the waste bottle.
      
    • Swirl gently until the color fades (reduction of

      
       to colorless 
      
      
      
      ).
    • Rationale: Free iodine is corrosive to metal waste drums and can degrade container seals.

Step-by-Step Disposal Workflow

Step 1: Preparation

  • Don PPE: Safety glasses, lab coat, nitrile gloves (0.11 mm minimum thickness).

  • Work inside a chemical fume hood to capture volatile organic vapors.

Step 2: Transfer

  • Use a funnel to prevent spills.

  • Pour the 2-(2-Iodoethoxy)ethan-1-ol into the container labeled "Hazardous Waste - Halogenated Solvents." [1]

  • Do not overfill : Leave at least 10% headspace for expansion.

Step 3: Labeling

  • Affix a hazardous waste tag immediately.

  • Required Fields :

    • Chemical Name: "2-(2-Iodoethoxy)ethan-1-ol" (Do not use abbreviations).[1][3][4]

    • Hazards: Check "Toxic" and "Irritant".

    • Constituents: If in solution, list the solvent % (e.g., "90% Dichloromethane, 10% 2-(2-Iodoethoxy)ethan-1-ol").[1]

Step 4: Container Closure

  • Cap the container tightly.[5][6][7]

  • If the original container was amber glass, the waste container should ideally be opaque or stored in a dark cabinet to prevent further iodine liberation.

Part 3: Visualizations

Disposal Decision Tree

This logic flow ensures the material ends up in the correct regulatory stream.

DisposalWorkflow Start Start: Waste 2-(2-Iodoethoxy)ethan-1-ol CheckColor Check Appearance: Is it Yellow/Brown? Start->CheckColor TreatIodine Add Sodium Thiosulfate (Reduce Free Iodine) CheckColor->TreatIodine Yes (Free I2 present) SelectStream Select Waste Stream: Halogenated Organic Solvents CheckColor->SelectStream No (Clear) TreatIodine->SelectStream Container Transfer to Container: HDPE or Amber Glass SelectStream->Container Label Label & Tag: 'Toxic', 'Halogenated' Container->Label Final Central Accumulation Area Label->Final

Caption: Operational workflow for the inspection, treatment, and segregation of iodo-ether waste.

Part 4: Emergency Procedures (Spill Response)

In the event of a benchtop spill (< 500 mL):

  • Alert : Notify nearby personnel immediately.

  • Ventilate : Ensure the fume hood is active; open lab windows if safe.

  • Absorb :

    • Use vermiculite or activated charcoal mats.

    • Note: Do not use paper towels alone, as they offer no vapor suppression.

  • Clean :

    • Sweep absorbent into a plastic bag.

    • Wipe the surface with a dilute soap solution, followed by water.

    • If the surface is stained yellow (iodine), wipe with 10% sodium thiosulfate solution.

  • Dispose : Label the bag as "Solid Hazardous Waste (Halogenated Debris)" and request pickup.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 13627581 (Related Structure). PubChem. [Link]1]

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. [Link]1]

  • U.S. Environmental Protection Agency (EPA) . Management of Halogenated Solvent Wastes (RCRA). EPA.gov. [Link]1]

  • Prudent Practices in the Laboratory . Handling and Disposal of Chemicals. National Academies Press. [Link]1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(2-Iodoethoxy)ethan-1-ol

CAS: 53994-55-9 Chemical Family: Alkyl Iodides / PEG Linkers Synonyms: Diethylene glycol monoiodohydrin; 2-(2-iodoethoxy)ethanol[1] Executive Safety Summary 2-(2-Iodoethoxy)ethan-1-ol is a bifunctional building block con...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 53994-55-9 Chemical Family: Alkyl Iodides / PEG Linkers Synonyms: Diethylene glycol monoiodohydrin; 2-(2-iodoethoxy)ethanol[1]

Executive Safety Summary

2-(2-Iodoethoxy)ethan-1-ol is a bifunctional building block containing a primary alcohol and a reactive alkyl iodide.[1] While valuable for crosslinking and pegylation, its safety profile is dominated by two factors: alkylation potential and amphiphilic permeation .

Unlike simple solvents, the iodine moiety makes this compound a potent alkylating agent, capable of modifying DNA and proteins. Simultaneously, the diethylene glycol (PEG) backbone enhances its solubility in both aqueous and lipid environments, increasing the risk of rapid skin absorption.

Core Directive: Treat this substance not merely as an irritant, but as a contact mutagen and potential sensitizer . All handling requires a barrier-first approach to prevent dermal absorption.[1]

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the specific failure modes of standard safety gear against this molecule.[2][3]

Hazard ClassMechanism of ActionOperational Implication
Alkylating Agent The C-I bond is weak; the iodine is a good leaving group, allowing the ethyl chain to bind to nucleophiles (DNA/Proteins).[1]Zero-skin-contact policy. Standard latex gloves are permeable and degrade quickly.[1]
Amphiphilic Solvent The ether (PEG) backbone acts as a phase-transfer catalyst, potentially carrying the reactive iodide through skin layers.[1]Permeation Risk. Splash protection is insufficient; breakthrough time on thin gloves is reduced.
Photolytic Instability Iodides degrade under light to release free Iodine (

) and HI (acidic gas).[1]
Storage Risk. Old or improperly stored samples may be corrosive and emit toxic vapors.

PPE Selection Matrix

Hand Protection (Critical Control Point)

Do not use Latex. The ether backbone swells latex, and the iodide can permeate rapidly.

  • Routine Handling (Small Scale < 10g):

    • Primary Layer: Nitrile (minimum 5 mil).[1]

    • Secondary Layer: Nitrile (minimum 4 mil) or Neoprene.[1]

    • Protocol:Double-gloving is mandatory. Change the outer glove immediately upon any splash.[1] Change both pairs every 60 minutes of operational time.

  • Spill Cleanup / Large Scale (> 10g):

    • Material: Silver Shield® (Laminate) or Viton®.[1]

    • Reasoning: These providing >480 min breakthrough time against organic iodides and ethers.

Eye & Face Protection[1][4][5][6][7][8][9][10]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 compliant).[1]

    • Why: Safety glasses with side shields are insufficient because they do not seal against vapors or aerosols, which can cause lachrymation and corneal damage.

  • High Risk: Face shield required if working outside a hood (not recommended) or during pressurized transfers.[1]

Respiratory Protection[1][4][5][6][11]
  • Primary Control: All operations must occur inside a certified Chemical Fume Hood.

  • Secondary (Emergency Only): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

    • Note: The "Acid Gas" component is necessary because degrading alkyl iodides release Hydrogen Iodide (HI).[1]

Operational Workflow & Logic

Diagram 1: PPE Decision Logic

This logic tree ensures users select the correct barrier based on the scale of operation.

PPE_Decision_Tree cluster_legend Protocol Logic Start Start: Assess Operation Scale ScaleCheck Is quantity > 10g OR High Splash Risk? Start->ScaleCheck Routine Routine Handling (Synthesis/Weighing) ScaleCheck->Routine No Spill Spill Cleanup / Bulk Transfer ScaleCheck->Spill Yes RoutinePPE GLOVES: Double Nitrile (5mil/4mil) EYES: Splash Goggles BODY: Lab Coat + Sleeves Routine->RoutinePPE SpillPPE GLOVES: Silver Shield (Laminate) EYES: Goggles + Face Shield BODY: Tyvek Suit/Apron Spill->SpillPPE Warning Change Outer Nitrile Every 60 Mins RoutinePPE->Warning

Figure 1: Decision matrix for selecting personal protective equipment based on operational scale and risk.

Step-by-Step Handling Protocol

1. Pre-Operational Check:

  • Inspect the liquid.[4][5][6][7][8][9][10] If it is dark brown/violet, significant free iodine (

    
    ) has formed.[1]
    
  • Action: If degraded, handle as a corrosive. You may need to wash the ether solution with

    
     Sodium Thiosulfate before use to remove the iodine.
    

2. Weighing & Transfer:

  • Technique: Use positive displacement pipettes or glass syringes. Avoid pouring.

  • Vapor Control: Weigh inside the fume hood. If the balance is external, tare the vial, move to the hood, add reagent, cap tightly, and return to the balance.

3. Reaction Monitoring:

  • Quenching: Residual alkyl iodides in reaction mixtures should be quenched with a nucleophile (e.g., amine or thiosulfate) before rotary evaporation to prevent codistillation of the volatile iodide.

4. Waste Management:

  • Segregation: Do NOT mix with strong oxidizers or azides (risk of explosive azido-iodides).[1]

  • Stream: Segregate into "Halogenated Organic Waste."

Emergency & Disposal Procedures

Diagram 2: Handling Lifecycle

The following workflow visualizes the safe path from storage to disposal.

Handling_Lifecycle cluster_safety Critical Safety Gates Storage Storage (-20°C, Dark, Inert Gas) Check Visual Check (Clear/Yellow = OK Brown = Degraded) Storage->Check Gate1 Avoid Light Exposure Storage->Gate1 Use Reaction/Use (Fume Hood Only) Check->Use Pass Waste Disposal (Halogenated Stream) Check->Waste Fail (Degraded) Use->Waste Quenched Mixture Gate2 No Drain Disposal Waste->Gate2

Figure 2: Lifecycle management emphasizing the light-sensitivity check and strict disposal routes.

Spill Response (Micro-Scale < 100 mL)
  • Alert: Notify immediate personnel.

  • PPE Upgrade: Don Silver Shield gloves and respiratory protection if outside a hood.

  • Neutralize: Cover spill with a mixture of sand and Sodium Thiosulfate (solid or solution).[1] The thiosulfate reduces any free iodine (turning the stain from brown to colorless).[1]

  • Collect: Scoop into a jar labeled "Debris contaminated with Alkyl Iodides."

Disposal Specifications
  • Container: Amber glass or high-density polyethylene (HDPE).[1]

  • Labeling: Must explicitly state "Halogenated" and "Alkylating Agent."

  • Prohibited: Do not dispose of down the drain. The ether backbone allows it to travel far in water systems, toxic to aquatic life.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 12361, 2-(2-Chloroethoxy)ethanol (Analogous Hazard Data).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1]

  • University of Pennsylvania, EHRS. (2023).[1] Nitrile Glove Chemical Compatibility Reference (Halogenated Hydrocarbons). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 6: Working with Chemicals). National Academies Press.[1] Retrieved from [Link]

Sources

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